molecular formula C15H20O3 B1262627 Rupestonic acid

Rupestonic acid

Katalognummer: B1262627
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: ZFHSKBJBODQVBX-AXTRIDKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pechueloic acid is a sesquiterpenoid.
Rupestonic acid is a natural product found in Pechuel-loeschea leubnitziae and Artemisia rupestris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSKBJBODQVBX-AXTRIDKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of Rupestonic Acid from Artemisia rupestris L.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Botanical and Ethnobotanical Context

Artemisia rupestris L., a perennial herb found in regions of Xinjiang, Northern Europe, and Middle Asia, holds a significant place in traditional Uighur and Kazakh medicine.[1] Historically, it has been utilized for its anti-inflammatory, analgesic, and detoxifying properties, commonly applied in the treatment of ailments such as the common cold, hepatitis, and various inflammatory conditions.[1] The rich ethnobotanical history of the Artemisia genus has spurred significant scientific inquiry, leading to the discovery of a vast array of bioactive secondary metabolites, including terpenoids, flavonoids, and alkaloids.[1] Among the most promising compounds isolated from A. rupestris is Rupestonic acid, a sesquiterpene first identified in 1988, which has since become a focal point for drug development due to its potent pharmacological activities.[1]

This guide provides an in-depth, technical overview of the methodologies for the discovery and isolation of Rupestonic acid, its structural elucidation through modern spectroscopic techniques, and an exploration of its validated biological activities. The protocols and explanations are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale underpinning each methodological choice.

Physicochemical Properties of Rupestonic Acid

Rupestonic acid is a sesquiterpene belonging to the guaiane class of bicyclic terpenoids. Its unique molecular architecture is the foundation of its biological activity.

PropertyValueSource
Chemical Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
CAS Number 115473-63-7
Class Sesquiterpenoid (Guaiane type)
Appearance Powder
Solubility Soluble in polar organic solvents like dichloromethane, ethyl acetate, methanol.

Part 1: Extraction and Isolation Workflow

The successful isolation of a natural product is a multi-stage process that begins with the efficient extraction from a complex biological matrix and culminates in a highly purified compound. The workflow described herein is a synthesized protocol based on established methodologies for Artemisia species, designed to maximize yield and purity.

Diagram: Overall Isolation Workflow

G cluster_0 Stage 1: Extraction & Partitioning cluster_1 Stage 2: Purification cluster_2 Stage 3: Verification Plant Artemisia rupestris L. (Dried Aerial Parts) Extract Crude 70% Ethanol Extract Plant->Extract Reflux Extraction (70% EtOH) Partition Liquid-Liquid Partitioning (H2O/DCM) Extract->Partition DCM_Fraction Dichloromethane (DCM) Fraction (Crude Rupestonic Acid) Partition->DCM_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) DCM_Fraction->HSCCC Fractions Fraction Collection & Analysis (HPLC) HSCCC->Fractions Pure Pure Rupestonic Acid (>98% Purity) Fractions->Pure Structure Structural Elucidation (NMR, MS) Pure->Structure

Caption: From Plant Material to Purified Compound.

Step 1: Preparation of Crude Dichloromethane Extract

Rationale: The choice of the initial extraction solvent is critical. An ethanol-water mixture is effective for extracting a broad range of secondary metabolites, from polar to moderately non-polar compounds.[2] Subsequent liquid-liquid partitioning with dichloromethane (DCM) is a logical step to selectively isolate medium-polarity compounds like sesquiterpenes (e.g., Rupestonic acid) from highly polar (sugars, amino acids) and highly non-polar (waxes, lipids) constituents, thereby enriching the target compound in the DCM fraction.[3][4]

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of Artemisia rupestris L. in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder (approx. 20-40 mesh).

  • Solvent Extraction:

    • Place 1 kg of the powdered plant material into a 10 L round-bottom flask.

    • Add 5 L of 70% aqueous ethanol.

    • Heat the mixture to reflux for 2 hours with continuous stirring.

    • Allow the mixture to cool, and filter the extract through cheesecloth followed by Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the three filtrates.

  • Solvent Removal: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 45-50°C to yield a thick, aqueous slurry.

  • Liquid-Liquid Partitioning:

    • Suspend the aqueous slurry in 2 L of distilled water in a 5 L separatory funnel.

    • Add 2 L of dichloromethane (DCM) to the funnel.

    • Shake vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower DCM layer will contain the target compounds.

    • Drain the lower DCM layer.

    • Repeat the partitioning of the aqueous layer with two additional 1 L portions of DCM.

    • Combine all DCM fractions.

  • Final Concentration: Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to yield the crude dichloromethane extract.

Step 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

Rationale: HSCCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid stationary phase, leading to high recovery rates. It is particularly well-suited for separating components in complex natural product extracts. The selection of the two-phase solvent system is the most critical parameter. The system described by Du et al. (2011), composed of n-hexane-ethyl acetate-methanol-water, provides the appropriate polarity (K value) for the retention and subsequent elution of Rupestonic acid. The addition of acetic acid helps to keep the acidic compound in its non-ionized form, improving its partitioning into the organic mobile phase and resulting in better peak shape.[5]

Protocol:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 6:4:3.5:6.5.

    • Add 0.5% (v/v) acetic acid to the mixture.

    • Shake the mixture vigorously in a separatory funnel and allow the two phases to separate completely at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Preparation:

    • Fill the entire multilayer coil column with the upper stationary phase at an appropriate flow rate.

    • Rotate the column at the desired speed (e.g., 800-900 rpm).

    • Pump the lower mobile phase into the column in the head-to-tail direction.

    • Continue pumping until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection and Elution:

    • Dissolve 200 mg of the crude dichloromethane extract in a small volume of the biphasic solvent mixture (e.g., 10 mL).

    • Inject the sample solution into the column through the injection valve.

    • Elute the sample with the mobile phase at a flow rate of 1.5-2.0 mL/min.

  • Fraction Collection and Analysis:

    • Monitor the effluent continuously with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions based on the resulting chromatogram.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing Rupestonic acid at high purity.

  • Final Purification: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified Rupestonic acid (>98% purity).[5]

Part 2: Structural Elucidation and Verification

Once purified, the identity and structure of the isolated compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods that provide a complete picture of the molecule's connectivity and stereochemistry.

Spectroscopic Data for Rupestonic Acid

The following data is compiled from studies on Rupestonic acid and its closely related analogs isolated from Artemisia rupestris. The chemical shifts are highly characteristic of the guaiane sesquiterpenoid skeleton.

Technique Observed Data
¹H-NMR Data for Rupestonic acid analogs show characteristic signals including: olefinic protons of the α-methylene group adjacent to the carboxylic acid, multiple methine protons in the aliphatic region, and methyl group singlets or doublets. For a representative analog, signals appear around δ 6.26 and 5.68 (d, exocyclic methylene), and various multiplets between δ 1.5 and 3.0 for the ring protons.[6]
¹³C-NMR The ¹³C NMR spectrum is definitive. Key resonances for the guaiane skeleton include: a carbonyl carbon (C=O) of the five-membered ring (around δ 210-220 ppm), carbons of the α,β-unsaturated carboxylic acid moiety (~δ 170 ppm, ~δ 140 ppm, ~δ 125 ppm), and numerous aliphatic carbons (CH, CH₂, CH₃) between δ 15-50 ppm.[6][7]
Mass Spectrometry (MS) The High-Resolution Mass Spectrometry (HRESIMS) will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₅H₂₀O₃. The fragmentation pattern in MS/MS experiments will typically show losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as characteristic cleavages of the bicyclic ring system.[6]

Expert Insight: In structural elucidation, no single technique is sufficient. 1D NMR (¹H and ¹³C) provides the fundamental carbon-hydrogen framework. 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation) are then used as a self-validating system to piece together the molecular puzzle, confirming the connectivity of every atom. Finally, HRESIMS provides the ultimate confirmation of the molecular formula, ensuring no atoms have been missed.

Part 3: Bioactivity and Mechanism of Action

The scientific interest in Rupestonic acid is driven by its significant therapeutic potential. Bioassay-guided fractionation, where crude extracts are separated and each fraction is tested for activity, is a common strategy to pinpoint the active constituents.[8][9][10] Rupestonic acid has been identified as a key bioactive component of A. rupestris through such studies.

Anti-inflammatory Activity

Mechanism: Rupestonic acid and its analogs exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[11][12]

Experimental Rationale:

  • Assay: Inhibition of lipopolysaccharide (LPS)-stimulated NO production in macrophage cells (e.g., RAW 264.7 or BV-2 microglial cells).

  • Causality: LPS, a component of bacterial cell walls, is a potent activator of macrophages. This activation triggers the Toll-like receptor 4 (TLR4) signaling pathway, leading to the upregulation of the inducible nitric oxide synthase (iNOS) enzyme.[7][10] iNOS then produces large amounts of NO, a key inflammatory mediator involved in vasodilation, cytotoxicity, and the progression of inflammatory diseases.[10][13] Measuring the reduction of NO in the presence of Rupestonic acid provides a direct and quantifiable assessment of its anti-inflammatory potential at a cellular level. Compounds with low IC₅₀ values (in the low micromolar range) are considered significant inhibitors.[11][12]

Antiviral Activity (Anti-influenza)

Mechanism: Derivatives of Rupestonic acid have been shown to suppress influenza A virus (IAV) replication by up-regulating the Heme Oxygenase-1 (HO-1)-mediated interferon (IFN) response.[3]

Experimental Rationale:

  • Assay: Plaque reduction assays or viral load quantification (e.g., qPCR) in IAV-infected cells (e.g., MDCK or A549 cells) treated with the compound.

  • Causality: The host's primary defense against viral infection is the innate immune system, particularly the production of type I interferons (IFN-α/β).[14] IFNs trigger the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in surrounding cells.[15] HO-1 is a stress-responsive protein that can modulate this process. By inducing HO-1, Rupestonic acid derivatives enhance the IFN response, effectively boosting the cell's natural ability to fight the virus.[3][8][11] This host-targeted mechanism is attractive as it may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.

Antitumor Activity (Hepatocellular Carcinoma)

Mechanism: Rupestonic acid exerts antitumor effects in hepatocellular carcinoma (HCC) by directly binding to and inhibiting Enolase 1 (ENO1), which in turn suppresses the PI3K/Akt/FOXO signaling pathway.[11]

Experimental Rationale:

  • Assay: Cell viability (e.g., CCK-8), proliferation (colony formation), and apoptosis (flow cytometry) assays in HCC cell lines (e.g., HepG2, Huh7).

  • Causality: The PI3K/Akt pathway is a central signaling node that promotes cell growth, proliferation, and survival; its aberrant activation is a hallmark of many cancers, including HCC.[1][6][16] This pathway promotes glycolysis and inhibits apoptosis.[1] ENO1 is a key glycolytic enzyme that is often overexpressed in tumors to meet their high metabolic demands.[11] By inhibiting ENO1, Rupestonic acid disrupts tumor cell metabolism and, crucially, downregulates the pro-survival PI3K/Akt signaling cascade. This leads to cell cycle arrest and the induction of apoptosis, highlighting a dual-pronged attack on cancer cell biology.[11]

Diagram: Signaling Pathway Inhibition in HCC

G Rupestonic_Acid Rupestonic Acid ENO1 ENO1 Rupestonic_Acid->ENO1 inhibits PI3K PI3K ENO1->PI3K activates Akt Akt PI3K->Akt activates FOXO FOXO Akt->FOXO inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Rupestonic Acid's Mechanism in HCC.

Conclusion and Future Directions

Rupestonic acid, isolated from the traditional medicinal plant Artemisia rupestris L., stands out as a compelling natural product with a validated portfolio of anti-inflammatory, antiviral, and antitumor activities. The methodologies for its extraction and purification are well-established, leveraging modern chromatographic techniques like HSCCC to achieve high purity and yield. Its mechanisms of action, which involve the modulation of key host signaling pathways such as iNOS, HO-1/IFN, and PI3K/Akt, underscore its potential as a lead compound for developing novel therapeutics.

As a Senior Application Scientist, I would posit that future research should focus on several key areas:

  • Medicinal Chemistry Optimization: The core Rupestonic acid scaffold is ripe for derivatization to improve potency, selectivity, and pharmacokinetic properties for each of its biological targets.

  • In Vivo Validation: While cellular mechanisms are well-supported, further comprehensive studies in preclinical animal models are necessary to validate its efficacy and safety for inflammatory diseases, influenza, and hepatocellular carcinoma.

  • Target Deconvolution: Further studies to identify additional direct binding partners could reveal new therapeutic applications and provide a more complete understanding of its polypharmacological profile.

The journey from a traditional herbal remedy to a well-characterized drug lead exemplifies the power of natural product chemistry. Rupestonic acid serves as a testament to this process, offering a promising foundation for the development of next-generation medicines.

References

  • Cai, X., Li, X., Mo, J., et al. (2024). Bioactive compounds from dichloromethane extract of Artemisia rupestris L. alleviates CCl4/ConA-induced acute liver injury by inhibiting PI3K-AKT pathway. Journal of Ethnopharmacology, 333, 118416. Available at: [Link]

  • Chen, L., Wu, Y., Wang, M., et al. (2020). Effect of let-7c on the PI3K/Akt/FoxO signaling pathway in hepatocellular carcinoma. Oncology Letters, 20(6), 375. Available at: [Link]

  • Deng, R., et al. (2025). Dual role of HO-1 in mediating antiviral immune responses and mitigating excessive inflammatory damage during influenza virus infection. Cellular & Molecular Immunology. Available at: [Link]

  • Gao, Y., et al. (2022). Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells. Frontiers in Chemistry, 10, 978831. Available at: [Link]

  • Jiang, T., Aibai, S., & Xirli, O. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology, 494, 117688. Available at: [Link]

  • Kharbach, M., et al. (2022). Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae). Molecules, 27(18), 5937. Available at: [Link]

  • Lee, Y. J., & Lee, S. H. (2013). LPS-induced autophagy is mediated by nitric oxide in macrophages. The Journal of Immunology, 190(1_Supplement), 128.5. Available at: [Link]

  • Li, Y., Tu, P., & Jiang, Y. (2014). Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris. Bioorganic & Medicinal Chemistry Letters, 24(17), 4253-4257. Available at: [Link]

  • Liu, H., et al. (2024). Bi-directional regulation of type I interferon signaling by heme oxygenase-1. iScience, 27(3), 109153. Available at: [Link]

  • Liu, X., et al. (2021). Hemagglutinin of Influenza A Virus Antagonizes Type I Interferon (IFN) Responses by Inducing Degradation of Type I IFN Receptor 1. Journal of Virology, 95(15), e00322-21. Available at: [Link]

  • Liu, Y., et al. (2022). Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis. Molecules, 27(8), 2598. Available at: [Link]

  • Lo, C. L., et al. (2015). Knockdown of FOXO6 Inhibits Glycolysis and Reduces Cell Resistance to Paclitaxel in HCC Cells via PI3K/Akt Signaling Pathway. ResearchGate. Available at: [Link]

  • Morsy, M. A., et al. (2019). Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 20(9), 2099. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16219808, Rupestonic acid. Retrieved January 23, 2026, from [Link].

  • Park, S. Y., et al. (2013). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Clinical Biochemistry and Nutrition, 52(3), 214-219. Available at: [Link]

  • Phrompittayarat, W., et al. (2021). Solvent-solvent partitioning of miang ethanolic crude extract to obtain semi-purified fractions. ResearchGate. Available at: [Link]

  • TIMES Indonesia. (2026, January 15). Super Flu Outbreak: Not Merely a Virus, but an Alarm of the Body's Ecosystem. Available at: [Link]

  • Wikipedia contributors. (2024, January 10). Influenza. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Wu, S. J., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs, 15(4), 115. Available at: [Link]

  • Yang, Z., et al. (2022). Roles of FOXO proteins in tumor cells, mediated via the PI3K/AKT, MAPK, IKK, and TGF-β signaling pathways. ResearchGate. Available at: [Link]

  • Zimmer, Y., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(5), 593-598. Available at: [Link]

  • Du, Q., et al. (2011). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. Journal of Separation Science, 34(3), 339-343. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Rupestonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Rupestonic acid, a sesquiterpene of significant interest in the scientific and drug development communities. We will delve into its chemical architecture, unravel the intricacies of its stereochemistry, and detail the analytical methodologies pivotal to its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising natural product.

Introduction to Rupestonic Acid: A Bioactive Sesquiterpene

Rupestonic acid is a naturally occurring sesquiterpene isolated from the traditional Chinese medicinal plant Artemisia rupestris L.[1][2]. With a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , it has emerged as a molecule of interest due to its diverse biological activities[1]. Research has highlighted its potential as an anti-influenza virus agent and its protective properties against liver damage, inflammation, and tumor formation[3][4]. As the main active ingredient of A. rupestris L., it is often used as a marker compound for quality control of this medicinal plant and its derived products[1]. The therapeutic potential of Rupestonic acid and its derivatives necessitates a thorough understanding of its chemical structure and stereochemistry, which are fundamental to its biological function and the design of future analogs.

Elucidation of the Planar Chemical Structure

The planar structure of Rupestonic acid was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR[1][2].

Molecular Formula: C₁₅H₂₀O₃[1]

The core structure of Rupestonic acid is a bicyclic system, which is characteristic of many sesquiterpenoids. The molecule features a carboxylic acid group, a ketone, and several methyl groups, all of which contribute to its chemical properties and biological activity.

Below is a diagram illustrating the planar structure of Rupestonic acid.

Caption: Planar structure of Rupestonic acid.

The Stereochemical Landscape of Rupestonic Acid

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement of atoms.[5] Rupestonic acid possesses multiple stereocenters, making its stereochemistry a critical aspect of its molecular identity. The absolute configuration of these chiral centers dictates the overall shape of the molecule and its ability to interact with biological targets.

The stereochemistry of Rupestonic acid has been established, and it is crucial to use a systematic nomenclature, such as the Cahn-Ingold-Prelog (CIP) priority rules, to define the configuration at each stereocenter as either R or S.[6][7]

The IUPAC name for Rupestonic acid, which includes its stereochemistry, is (5S,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid. This name precisely defines the spatial orientation of the substituents at the chiral centers.

The following diagram illustrates the three-dimensional structure of Rupestonic acid, highlighting the key stereocenters.

cluster_stereo Stereochemistry of Rupestonic Acid C5 C5 (S) Core Bicyclic Core C5->Core α-orientation C8 C8 (S) C8->Core β-orientation C8a C8a (S) C8a->Core α-orientation

Caption: Key stereocenters of Rupestonic acid.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural characterization of Rupestonic acid from its natural source involve a series of meticulous experimental procedures. The choice of these methods is guided by the physicochemical properties of the compound and the need for high purity and detailed structural information.

Isolation of Rupestonic Acid

A common and efficient method for the preparative isolation and purification of Rupestonic acid from Artemisia rupestris L. is High-Speed Counter-Current Chromatography (HSCCC).[2] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Step-by-Step Methodology for HSCCC Isolation:

  • Extraction: The dried and powdered aerial parts of Artemisia rupestris L. are extracted with a suitable organic solvent, such as dichloromethane, to obtain a crude extract.[2]

  • Solvent System Selection: A two-phase solvent system is carefully selected to provide an ideal partition coefficient (K) for Rupestonic acid. A commonly used system is composed of n-hexane-ethyl acetate-methanol-water.[2] The ratio of these solvents is optimized to achieve efficient separation.

  • HSCCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument. The separation is performed by eluting with the mobile phase at a specific flow rate while the apparatus is rotating at high speed.

  • Fraction Collection and Analysis: The effluent from the HSCCC is collected in fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compound.[1]

  • Structure Confirmation: The structure of the purified Rupestonic acid is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[2]

Structural Elucidation Workflow

The definitive identification of Rupestonic acid's structure relies on a synergistic application of modern spectroscopic techniques.

cluster_workflow Structural Elucidation Workflow Start Purified Rupestonic Acid MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight NMR NMR Spectroscopy Start->NMR Structure Final Structure and Stereochemistry MS->Structure H_NMR 1H NMR NMR->H_NMR Proton Environment C_NMR 13C NMR NMR->C_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HMBC, HSQC) NMR->TwoD_NMR Connectivity and Spatial Relationships H_NMR->Structure C_NMR->Structure TwoD_NMR->Structure

Caption: Workflow for the structural elucidation of Rupestonic acid.

Spectroscopic Data Interpretation:

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, which is essential for determining its molecular formula.

  • ¹H NMR Spectroscopy: Reveals the number of different types of protons in the molecule and their chemical environments. The splitting patterns and coupling constants provide information about the connectivity of adjacent protons.

  • ¹³C NMR Spectroscopy: Determines the number of carbon atoms and their hybridization states (sp³, sp², sp).

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments are crucial for establishing the complete connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the molecular fragments and establishing the overall carbon skeleton.

  • Electronic Circular Dichroism (ECD): For determining the absolute configuration of chiral molecules, ECD spectroscopy, often in combination with theoretical calculations like density functional theory (DFT), is a powerful tool.[8]

Quantitative Data Summary

The following table summarizes key physicochemical properties of Rupestonic acid.

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₃[1]
Molecular Weight248.32 g/mol [1]
CAS Number83161-56-2[1]
Purity (after HSCCC)≥98%[2]

Conclusion

Rupestonic acid stands out as a sesquiterpene with a well-defined chemical structure and stereochemistry, which are critical to its noteworthy biological activities. The combination of advanced isolation techniques like HSCCC and a suite of spectroscopic methods has enabled its comprehensive characterization. This detailed understanding of its molecular architecture is paramount for the ongoing research into its therapeutic applications and for the rational design of new, potent derivatives in the field of drug discovery and development.

References

  • PubMed. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Retrieved from [Link]

  • PubMed. (2008). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • PubMed. (2018). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2017). Regular Article. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. Retrieved from [Link]

  • American Chemical Society. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Retrieved from [Link]

  • PubMed. (2014). Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris. Retrieved from [Link]

Sources

The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Rupestonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Abstract: Rupestonic acid, a sesquiterpene lactone primarily isolated from Artemisia rupestris L., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2] Understanding its biosynthesis in plants is paramount for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel enzymatic catalysts for synthetic biology applications. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of rupestonic acid, grounded in the established principles of sesquiterpenoid metabolism. It further outlines key experimental methodologies for the elucidation and validation of this pathway, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Rupestonic Acid

Rupestonic acid is a member of the guaianolide class of sesquiterpene lactones, characterized by a C15 backbone cyclized into a 5/7 fused ring system and a γ-lactone moiety.[3] Its biological activities are of considerable interest to the pharmaceutical industry. For instance, derivatives of rupestonic acid have demonstrated potent anti-influenza virus activity.[1] Furthermore, it has shown promise in cancer research, exhibiting cytotoxic effects against hepatocellular carcinoma cells.[2] The main natural source of rupestonic acid is Artemisia rupestris L., where it is considered a key active ingredient.[1] However, reliance on extraction from plant sources can be limiting due to variations in yield and environmental factors. A thorough understanding of its biosynthetic pathway is the first critical step towards developing alternative production platforms, such as engineered microorganisms or plants.

The Proposed Biosynthetic Pathway of Rupestonic Acid

While the complete biosynthetic pathway of rupestonic acid has not been fully elucidated experimentally, a scientifically sound putative pathway can be constructed based on the well-established biosynthesis of other sesquiterpene lactones, particularly other guaianolides.[1][4][5] The pathway can be conceptually divided into three main stages: the formation of the sesquiterpene backbone, the crucial cyclization and oxidation steps to form the guaianolide core, and the final tailoring reactions to yield rupestonic acid.

Stage 1: Assembly of the Acyclic Precursor, Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids, the biosynthesis of rupestonic acid begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized in the plant cell's cytosol via the mevalonate (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA.

The initial steps of the MVA pathway leading to the formation of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are well-characterized. A molecule of DMAPP is then sequentially condensed with two molecules of IPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) , to yield (E,E)-FPP. The availability of FPP is a critical regulatory point in terpenoid biosynthesis and is often a target for metabolic engineering to enhance the production of specific downstream products.[6]

Stage 2: Formation of the Guaianolide Skeleton

This stage involves the commitment of FPP to the sesquiterpene lactone pathway through a series of cyclization and oxidation reactions, primarily catalyzed by two key enzyme classes: sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYP450s) .

  • Cyclization of FPP to (+)-Germacrene A: The first committed step is the cyclization of the linear FPP molecule into a cyclic sesquiterpene. For most sesquiterpene lactones, this is initiated by a germacrene A synthase (GAS) , which catalyzes the formation of (+)-germacrene A.[5] This enzyme facilitates the ionization of the diphosphate group from FPP, leading to a farnesyl cation that undergoes a 1,10-cyclization.[7][8]

  • Oxidation of (+)-Germacrene A to Germacrene A Acid: The newly formed (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain at the C12 position to a carboxylic acid. This series of reactions is catalyzed by a single multifunctional CYP450 enzyme, germacrene A oxidase (GAO) .[2][5] The product of this reaction is germacrene A acid.

  • Formation of the Lactone Ring to Yield (+)-Costunolide: The formation of the characteristic γ-lactone ring is a pivotal step in sesquiterpene lactone biosynthesis. In the case of guaianolides, this is achieved through the hydroxylation of germacrene A acid at the C6 position, followed by a spontaneous or enzyme-mediated lactonization. This reaction is catalyzed by another CYP450, costunolide synthase (COS) , yielding the central intermediate, (+)-costunolide.[4][5][9][10]

  • Conversion of (+)-Costunolide to a Guaianolide Intermediate: Costunolide serves as a branching point for the biosynthesis of various sesquiterpene lactones.[5] For the formation of the guaianolide skeleton, costunolide is believed to be converted to a key guaianolide intermediate. This likely involves an epoxidation of the C4-C5 double bond of costunolide, followed by a cyclization reaction.

The following diagram illustrates the proposed initial stages of rupestonic acid biosynthesis:

Rupestonic_Acid_Biosynthesis_Part1 FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid Germacrene A Oxidase (GAO, a CYP450) Costunolide (+)-Costunolide GermacreneAAcid->Costunolide Costunolide Synthase (COS, a CYP450) GuaianolideIntermediate Guaianolide Intermediate Costunolide->GuaianolideIntermediate CYP450(s)

Caption: Proposed initial steps in the biosynthesis of rupestonic acid.

Stage 3: Tailoring Reactions to Form Rupestonic Acid

The final stage in the biosynthesis of rupestonic acid involves a series of "tailoring" reactions that modify the guaianolide intermediate to produce the final product. These reactions are typically hydroxylations, dehydrogenations, and isomerizations, catalyzed by a suite of specific CYP450s and other enzymes like dehydrogenases.

Based on the structure of rupestonic acid, the following modifications of the guaianolide intermediate are proposed:

  • Hydroxylation at C8: A specific CYP450 would hydroxylate the C8 position of the guaianolide skeleton.

  • Oxidation of the C8 hydroxyl group: The newly introduced hydroxyl group would then be oxidized to a ketone by a dehydrogenase.

  • Formation of the α,β-unsaturated carboxylic acid side chain: This is a more complex transformation that likely involves several enzymatic steps to modify the isopropenyl group derived from the original germacrene A structure.

The precise order and the specific enzymes involved in these final steps remain to be experimentally determined.

Experimental Elucidation of the Biosynthetic Pathway

Validating the proposed biosynthetic pathway for rupestonic acid requires a multi-faceted experimental approach. The following protocols outline the key steps a research team would undertake.

Identification of Candidate Genes

The first step is to identify the genes encoding the enzymes of the putative pathway in Artemisia rupestris.

Protocol: Transcriptome Analysis and Gene Mining

  • Plant Material: Collect tissues from Artemisia rupestris that are actively producing rupestonic acid (e.g., young leaves, trichomes).

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the RNA-seq reads into a de novo transcriptome.

  • Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to assign putative functions.

  • Candidate Gene Identification: Search the annotated transcriptome for sequences homologous to known sesquiterpene synthases (GAS), germacrene A oxidases (GAO), costunolide synthases (COS), and other CYP450s known to be involved in sesquiterpenoid biosynthesis. Prioritize candidates that show high expression levels in the rupestonic acid-producing tissues.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be confirmed. This is typically achieved through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assay

  • Cloning: Amplify the full-length coding sequences of the candidate genes from Artemisia rupestris cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism. E. coli is often used for terpene synthases, while yeast (Saccharomyces cerevisiae) is generally preferred for plant CYP450s as it is a eukaryote and possesses the necessary membrane structures and redox partners.[7][11]

  • Protein Expression and Purification: Induce protein expression in the heterologous host and, if necessary, purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

  • In Vitro Enzyme Assays:

    • For Sesquiterpene Synthases: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of (+)-germacrene A.[6]

    • For Cytochrome P450s: Reconstitute the purified CYP450 with a cytochrome P450 reductase (CPR) and provide the necessary substrate (e.g., germacrene A for GAO, germacrene A acid for COS). The reaction mixture should also contain NADPH as a source of reducing equivalents. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards of the expected products.[12]

The following diagram outlines the workflow for enzyme characterization:

Enzyme_Characterization_Workflow cluster_0 Gene Identification cluster_1 Functional Validation Transcriptome Transcriptome Analysis of Artemisia rupestris CandidateGenes Candidate Gene Selection (TPS, CYP450s) Transcriptome->CandidateGenes Cloning Cloning into Expression Vector CandidateGenes->Cloning Expression Heterologous Expression (Yeast/E. coli) Cloning->Expression Assay In Vitro Enzyme Assay Expression->Assay Analysis Product Analysis (GC-MS/LC-MS) Assay->Analysis

Caption: Workflow for the identification and functional characterization of biosynthetic enzymes.

Identification of Pathway Intermediates

To confirm the proposed sequence of reactions, it is essential to identify the predicted intermediates in planta.

Protocol: Metabolite Profiling

  • Plant Extracts: Prepare extracts from the rupestonic acid-producing tissues of Artemisia rupestris.

  • LC-MS/MS Analysis: Perform untargeted or targeted metabolomic analysis of the plant extracts using high-resolution LC-MS/MS.

  • Intermediate Identification: Search the acquired data for the mass-to-charge ratios (m/z) and fragmentation patterns of the proposed intermediates, such as germacrene A acid and costunolide. The presence of these compounds would provide strong evidence for the proposed pathway.[13][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the experimental protocols described.

ParameterTypical Value/RangeSignificanceReference
RNA Integrity Number (RIN)> 7.0Ensures high-quality RNA for transcriptome sequencing.-
GC-MS Column Temperature Program50°C to 250°C at 5-10°C/minOptimizes separation of sesquiterpene hydrocarbons.[6]
LC-MS Mobile Phase GradientAcetonitrile/Water with 0.1% Formic AcidProvides good separation of polar sesquiterpene lactones.[15]
Km of Sesquiterpene Synthases for FPP0.5 - 10 µMIndicates the substrate affinity of the enzyme.[2]
P450 Concentration for Spectral Assay0.5 - 5 µMOptimal concentration for accurate measurement of P450 content.[12]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for rupestonic acid provides a robust framework for future research. The elucidation of this pathway will not only deepen our understanding of the vast chemical diversity within the Artemisia genus but also pave the way for the metabolic engineering of high-value medicinal compounds. The identification and characterization of the specific CYP450 enzymes involved in the later, tailoring steps of the pathway are of particular interest, as these enzymes could be valuable tools for synthetic biology, enabling the production of novel, bioactive molecules. The application of the experimental strategies outlined in this guide will be instrumental in achieving these goals and unlocking the full therapeutic potential of rupestonic acid.

References

  • de Kraker, J. W. (2002). The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots. Wageningen University. Retrieved from [Link]

  • Frey, A., et al. (2019). Oxidation reactions of costunolide. Phytochemistry, 162, 147-155.
  • de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

  • Gillam, E. M. J., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. International Journal of Molecular Sciences, 24(4), 3358. [Link]

  • Chadwick, M., et al. (2013). Sesquiterpene Lactones: From Plant Defensive Compounds to Human Health Promoters. Acta Pharmacologica Sinica, 34(9), 1215-1224.
  • de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

  • Zhao, Y., et al. (2020). Hydroxylases involved in terpenoid biosynthesis: a review. Applied Microbiology and Biotechnology, 104(12), 5171-5184. [Link]

  • Nielsen, A. Z., et al. (2017). Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts. Frontiers in Plant Science, 8, 1334. [Link]

  • Zhou, F., et al. (2023). Characterization of a sesquiterpene synthase and a short-chain dehydrogenase in zerumbone biosynthesis and the applications in engineered Saccharomyces cerevisiae. Frontiers in Plant Science, 14, 1245802. [Link]

  • Simirgiotis, M. J. (2021). Introduction to Plant Metabolism, Secondary Metabolites Biosynthetic Pathway, and In-Silico Molecular Docking for Determination. Atlantis Press. [Link]

  • de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Request PDF. [Link]

  • Jensen, M. K., et al. (2022). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P. bioRxiv. [Link]

  • Jones, C. G., et al. (2015). Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album. ResearchGate. [Link]

  • Guengerich, F. P., & Waterman, M. R. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current Protocols in Toxicology, Chapter 4, Unit 4.7. [Link]

  • Alseekh, S., & Fernie, A. R. (2024). Identification of Secondary Metabolites by Multi-Omics Methods. ResearchGate. [Link]

  • Alseekh, S., & Fernie, A. R. (2024). Identification of Secondary Metabolites by Multi-Omics Methods. MDPI. [Link]

  • El-Sayed, M., et al. (2021). Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus. Molecules, 26(7), 2045. [Link]

Sources

An In-Depth Technical Guide to Rupestonic Acid: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Rupestonic acid, a sesquiterpene lactone with significant therapeutic potential. Sourced from the medicinal plant Artemisia rupestris L., this natural compound has garnered attention for its pronounced anti-influenza and anti-cancer activities.[1][2] This document is intended to serve as a technical resource, offering in-depth data and methodologies to support further research and development.

Core Molecular and Physical Characteristics

Rupestonic acid is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical nature.

Structural and General Properties

Rupestonic acid is a white crystalline powder.[1] Key identifying information is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1][5][6]
Molecular Weight 248.32 g/mol [1][5][6]
CAS Number 83161-56-2, 115473-63-7[1][5]
Appearance Powder[1][5]
Natural Source Artemisia rupestris L.[1]
Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. Rupestonic acid exhibits solubility in a range of organic solvents. While comprehensive quantitative data is still emerging, qualitative assessments and some quantitative information are available.

Qualitative Solubility: Rupestonic acid is soluble in the following organic solvents:

  • Chloroform[1]

  • Dichloromethane[1]

  • Ethyl Acetate[1]

  • Dimethyl Sulfoxide (DMSO)[1]

  • Acetone[1]

Quantitative Solubility Data: A stock solution of 10 mM can be prepared in DMSO.[1] For in vivo studies, a clear solution of ≥ 2.5 mg/mL (10.07 mM) can be achieved using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is important to note that for in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The rationale behind this choice is its simplicity and ability to achieve thermodynamic equilibrium, providing a true measure of solubility.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of Rupestonic acid to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended to avoid temperature fluctuations that can affect solubility.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of Rupestonic acid in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Thermal Properties

Melting Point: While several sources describe Rupestonic acid as a solid or powder, a specific melting point has not been consistently reported in the readily available scientific literature. The determination of a sharp melting point is a crucial indicator of purity for a crystalline solid.[8][9]

Experimental Protocol for Melting Point Determination (Capillary Method):

The capillary melting point technique is a widely accepted method for determining the melting point of a crystalline solid. Its selection is based on the small sample size required and the precision it offers.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the Rupestonic acid sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Melting Range Determination: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A narrow melting range (0.5-2°C) is indicative of a pure compound.[8]

Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data of Rupestonic acid are fundamental for its identification, characterization, and the elucidation of its structure.

Stability and Reactivity

Information regarding the stability of Rupestonic acid under various conditions such as pH, temperature, and light is limited in the current literature. Stability studies are essential for determining the shelf-life and appropriate storage conditions for the compound.[11]

Protocol for a Basic Stability Study:

A foundational stability study can be designed to assess the degradation of Rupestonic acid under defined conditions. This proactive approach is vital to ensure the integrity of the compound throughout its research and development lifecycle.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of Rupestonic acid in the desired solvents or formulations.

  • Storage Conditions: Store the samples under various conditions, including:

    • Temperature: Refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).

    • Humidity: Controlled humidity chambers (e.g., 75% RH).

    • Light: Exposure to UV and visible light, with a dark control.

  • Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of Rupestonic acid remaining and to detect the formation of any degradation products.

Spectroscopic Data

The structural elucidation of Rupestonic acid has been confirmed through various spectroscopic techniques.[1][12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Rupestonic acid, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used. In positive ion mode, the following transition has been observed:

  • m/z 247.2 → 203.1 [13]

This fragmentation corresponds to the parent ion [M+H]⁺ and a characteristic fragment ion, which is useful for quantitative analysis in complex matrices like plasma.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the literature confirms the use of ¹H and ¹³C NMR for structure confirmation, specific, detailed spectral data with assignments is not readily available in a consolidated format.[1][12] The acquisition and interpretation of NMR spectra are paramount for unambiguous structure determination.

Experimental Protocol for NMR Sample Preparation:

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte signals.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of Rupestonic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Infrared (IR) Spectroscopy: Specific IR absorption data for Rupestonic acid is not detailed in the available search results. However, based on its chemical structure, which includes a carboxylic acid and a ketone, characteristic IR absorption bands would be expected in the following regions:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1760-1690 cm⁻¹.

  • C=O stretch (ketone): A strong band around 1750-1680 cm⁻¹.

Biological Activity and Mechanisms of Action

Rupestonic acid has demonstrated significant potential in two key therapeutic areas: as an antiviral agent against influenza and as an anti-cancer compound.

Anti-Influenza Activity

Derivatives of Rupestonic acid have been shown to possess anti-influenza virus activity.[1] The mechanism of action involves the upregulation of the heme oxygenase-1 (HO-1)-mediated interferon (IFN) response.[1] This is achieved through the activation of the p38 MAPK and ERK1/2 signaling pathways, which in turn leads to the activation of the transcription factor Nrf2.[1]

anti_influenza_pathway Rupestonic_Acid Rupestonic Acid Derivative (YZH-106) p38_ERK p38 MAPK / ERK1/2 Phosphorylation Rupestonic_Acid->p38_ERK Nrf2 Nrf2 Activation p38_ERK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 IFN IFN Response HO1->IFN IAV_Inhibition Influenza A Virus (IAV) Replication Inhibition IFN->IAV_Inhibition anti_cancer_pathway Rupestonic_Acid Rupestonic Acid ENO1 Enolase 1 (ENO1) Rupestonic_Acid->ENO1 PI3K PI3K Rupestonic_Acid->PI3K Apoptosis Apoptosis Rupestonic_Acid->Apoptosis Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Proliferation Cell Proliferation FOXO->Proliferation

Caption: Anti-cancer signaling pathway of Rupestonic acid in HCC.

Conclusion

Rupestonic acid is a promising natural product with well-documented anti-influenza and emerging anti-cancer properties. This guide has consolidated the available physicochemical data and outlined standardized protocols for its further characterization. The elucidation of its mechanisms of action provides a solid foundation for future drug development efforts. Further research is warranted to obtain more precise quantitative data on its physical properties and to fully explore its therapeutic potential.

References

  • Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. PubMed. [Link]

  • Quantitative determination of rupestonic acid in rat plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. [Link]

  • PubChem. Sesquiterpene lactone TS-6 | C15H20O4 | CID 325797. [Link]

  • Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. PubMed. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]

  • SSERC. Melting point determination. [Link]

  • (PDF) Sesquiterpene lactones – occurrence and biological properties. A review. ResearchGate. [Link]

  • Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. ResearchGate. [Link]

  • Maackia amurensis Rupr. et Maxim.: Supercritical CO 2 Extraction and Mass Spectrometric Characterization of Chemical Constituents. MDPI. [Link]

  • Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. Frontiers. [Link]

  • Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design. [Link]

  • 1H NMR and 13C NMR data for compounds 1 and 7. | Download Table. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • 1H and 13C NMR study of copteroside E derivatives. CONICET. [Link]

    • Sesquiterpene lactones: Structural diversity and their biological activities. CORE. [Link]

  • Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. SpringerLink. [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Natural compounds ursolic acid and digoxin exhibit inhibitory activities to cancer cells in RORγ-dependent and -independent manner. National Institutes of Health. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

Sources

Unveiling the Therapeutic Potential of Rupestonic Acid: An In-depth Technical Guide to Its Early Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupestonic acid, a naturally occurring sesquiterpene, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery.[1][2] Isolated from the traditional Chinese medicinal plant Artemisia rupestris L., this molecule has been the subject of numerous early-stage investigations to elucidate its therapeutic potential.[3] This technical guide provides a comprehensive overview of the foundational studies on the biological activities of Rupestonic acid, with a focus on its anti-inflammatory, antiviral, and anti-tumor properties. We will delve into the mechanistic insights gleaned from these early investigations, present key quantitative data, and provide detailed experimental protocols to enable fellow researchers to build upon this foundational knowledge.

Physicochemical Properties and Structure-Activity Relationship

Rupestonic acid belongs to the class of sesquiterpene lactones, characterized by a 15-carbon skeleton.[3] A crucial structural feature for the biological activity of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone group. This reactive moiety is believed to be essential for the cytotoxic and other biological effects of these compounds.[4] The lipophilicity of these compounds also appears to play a role in their activity.[4] The unique molecular architecture of Rupestonic acid has made it an attractive scaffold for the synthesis of various derivatives with enhanced biological activities.[4][5][6]

Anti-Inflammatory and Immunomodulatory Activities

Early investigations into the biological profile of Rupestonic acid and related compounds have highlighted its anti-inflammatory potential. Sesquiterpenoids isolated from Artemisia rupestris have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7] Specifically, Rupestonic acids B and G exhibited IC50 values of 2.6 and 2.2 μM, respectively, for NO inhibition.[7]

The anti-inflammatory mechanism of Rupestonic acid appears to be linked to its modulation of key signaling pathways. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, a critical regulator of inflammatory responses, has been identified as a target of Rupestonic acid.[1][8] Inhibition of the PI3K/Akt/mTORC1 axis can lead to the activation of autophagy, a potent anti-inflammatory process.[8] This modulation of the PI3K/Akt pathway represents a significant finding in understanding the anti-inflammatory action of Rupestonic acid.

Antiviral Activity: A Focus on Influenza Virus

A substantial body of early research has been dedicated to exploring the anti-influenza activity of Rupestonic acid and its derivatives.[3][9] While Rupestonic acid itself displays activity against the influenza B virus, numerous synthetic modifications have been undertaken to enhance its potency and broaden its spectrum of activity against various influenza A and B strains.[3][4][6][10][11]

Derivatives of Rupestonic acid have shown promising results, with some exhibiting inhibitory activities even better than the reference drugs Ribavirin and Oseltamivir against influenza A (H1N1 and H3N2) viruses.[5] For instance, the derivative 3p displayed an IC50 of 0.69 μg/mL against both H1N1 and H3N2 strains.[5]

Mechanistic studies on a particularly potent derivative, YZH-106, have revealed that its antiviral action is mediated through the activation of the host's innate immune response.[7][12] YZH-106 was found to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nrf2 transcription factor.[12][13] This upregulation of HO-1, in turn, enhances the production of type I interferons (IFNs) and the subsequent expression of IFN-stimulated genes (ISGs), which are crucial for inhibiting viral replication.[12]

Summary of Anti-influenza Activity of Rupestonic Acid Derivatives
CompoundVirus StrainIC50 (μg/mL)Reference
Rupestonic acidInfluenza A (H1N1)224.3 μM[6]
Rupestonic acidInfluenza A (H3N2)224.5 μM[6]
Derivative 3pInfluenza A (H1N1)0.69[5]
Derivative 3pInfluenza A (H3N2)0.69[5]
Derivative 4dInfluenza A (H3N2)14.37[6]
Derivative 2dInfluenza A (H3N2)0.35 μM[11]
Derivative 2gInfluenza A (H3N2)0.21 μM[11]
Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies A Synthesize Rupestonic Acid Derivatives E Antiviral Activity Assay (e.g., Plaque Reduction Assay) A->E B Cell Culture (e.g., MDCK cells) D Cytotoxicity Assay (e.g., CCK-8) to determine non-toxic concentrations B->D B->E C Virus Propagation (e.g., H1N1, H3N2, Influenza B) C->E D->E F Determine IC50 values E->F G Identify Lead Compounds F->G H Western Blot Analysis (e.g., for HO-1, Nrf2, p-p38, p-ERK) G->H I RT-qPCR for IFN and ISG expression G->I J Target Identification (e.g., CETSA) G->J

Caption: Workflow for screening and characterizing the antiviral activity of Rupestonic acid derivatives.

Anti-Tumor Activity in Hepatocellular Carcinoma

Recent pioneering studies have unveiled the significant anti-tumor potential of Rupestonic acid, particularly against hepatocellular carcinoma (HCC).[1] These investigations have demonstrated that Rupestonic acid can inhibit the proliferation of HCC cells, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis through the mitochondrial pathway.[1]

A pivotal breakthrough in understanding the anti-cancer mechanism of Rupestonic acid was the identification of its direct molecular target.[1] Through target engagement studies using an alkyne-rupestonic acid probe coupled with mass spectrometry, enolase 1 (ENO1) was identified as a direct binding partner.[1] The interaction and destabilization of ENO1 by Rupestonic acid were further confirmed by cellular thermal shift assays (CETSA).[1]

Furthermore, Rupestonic acid was found to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/Forkhead box protein O (FOXO) signaling pathway, a critical cascade involved in cell survival and proliferation.[1] Notably, Rupestonic acid exhibited a synergistic cytotoxic effect when combined with the chemotherapeutic drug paclitaxel, suggesting its potential in combination therapies for HCC.[1]

Signaling Pathway of Rupestonic Acid in HCC

Rupestonic_Acid_HCC_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_nucleus Nucleus RA Rupestonic Acid ENO1 ENO1 RA->ENO1 Direct Binding & Inhibition PI3K PI3K RA->PI3K Inhibition Apoptosis Apoptosis RA->Apoptosis Induction Akt Akt PI3K->Akt Activation FOXO FOXO Akt->FOXO Inhibition CellCycle Cell Cycle Progression FOXO->CellCycle Inhibition Survival Cell Survival FOXO->Survival Inhibition

Caption: Proposed mechanism of Rupestonic acid's anti-tumor activity in HCC.

Experimental Methodologies

Cell Viability Assay (CCK-8)
  • Seed HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Rupestonic acid for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry
  • Treat HCC cells with Rupestonic acid for the indicated time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

Cellular Thermal Shift Assay (CETSA)
  • Treat intact HCC cells with Rupestonic acid or vehicle control.

  • Heat the cell lysates at a range of temperatures for 3 minutes.

  • Cool the lysates at room temperature for 3 minutes.

  • Separate the soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., ENO1).

  • The binding of Rupestonic acid to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.

Conclusion and Future Directions

The early investigations into the biological activities of Rupestonic acid have laid a strong foundation for its development as a potential therapeutic agent. Its multifaceted actions, including anti-inflammatory, antiviral, and anti-tumor effects, underscore its promise. The identification of ENO1 as a direct target in HCC and the elucidation of its role in modulating key signaling pathways like PI3K/Akt provide a clear rationale for its further preclinical and clinical development.

Future research should focus on several key areas:

  • Broadening the Scope: Investigating the efficacy of Rupestonic acid and its derivatives against a wider range of cancers and viral infections.

  • In Vivo Studies: Conducting comprehensive in vivo studies in animal models to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of lead compounds.

  • Combination Therapies: Further exploring the synergistic effects of Rupestonic acid with other established therapeutic agents.

  • Mechanism of Action: Deeper investigation into the molecular mechanisms underlying its diverse biological activities.

References

  • Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hep
  • Structure-activity relationship studies of 1-(1'-hydroxyalkyl)rupestonic acid methyl esters against influenza viruses.
  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.
  • CAS 115473-63-7: rupestonic acid.
  • Advances in studies on the rupestonic acid deriv
  • Synthesis and Cytotoxic Activity of a New Deriv
  • (PDF)
  • Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity.
  • (PDF)
  • Rupestonic acid | Influenza Virus Inhibitor.
  • Advances in Studies on the Rupestonic Acid Deriv
  • Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-medi
  • Rupestonic acid | CAS:83161-56-2 | Manufacturer ChemFaces.

Sources

Rupestonic Acid: A Technical Guide to Its Ethnobotanical Significance and Modern Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: From Traditional Wisdom to Modern Drug Discovery

For centuries, practitioners of traditional medicine, particularly in Central Asia, have utilized the plant Artemisia rupestris L. to treat a variety of ailments, including those affecting the gastrointestinal tract, liver, and skin, as well as cancer.[1] This historical application has provided a crucial foundation for modern scientific inquiry into the plant's bioactive constituents. At the forefront of this research is Rupestonic acid, a sesquiterpene that has emerged as a molecule of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of Rupestonic acid, bridging its traditional context with contemporary scientific validation and offering detailed methodologies for its study.

Chemical Profile:

CharacteristicDescription
Chemical Name Rupestonic acid
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Class Sesquiterpene
Source Primarily isolated from Artemisia rupestris L.

Part 1: The Ethnobotanical Roots of Rupestonic Acid

The genus Artemisia has a long and storied history in traditional medicine systems worldwide. Artemisia rupestris, a key plant in traditional Chinese medicine, has been historically prepared as decoctions or infusions to address a spectrum of health issues.[1] Traditional preparations often involved boiling the dried aerial parts of the plant in water to create a concentrated liquid for oral consumption, particularly for liver-related conditions.[2][3]

Traditional Preparation: A General Protocol for Decoction

This protocol is a generalized representation of a traditional decoction method. The specific ratios of plant material to water and boiling times can vary based on the specific ailment and the practitioner's experience.

Methodology:

  • Material Preparation: The aerial parts of Artemisia rupestris are harvested and dried.

  • Decoction: A specific quantity of the dried herb is added to a pot with cold water.[4]

  • Heating: The mixture is slowly brought to a boil.[4]

  • Simmering: Once boiling, the heat is reduced, and the mixture is simmered for a designated period, typically 20-30 minutes, to allow for the extraction of water-soluble compounds.[4]

  • Straining: The resulting liquid is strained to remove the solid plant material.

  • Administration: The decoction is then consumed, often warm.

Part 2: Isolation and Purification of Rupestonic Acid

The transition from traditional preparations to modern pharmacological investigation necessitates the isolation of pure bioactive compounds. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the preparative isolation and purification of Rupestonic acid from the crude extract of Artemisia rupestris.[5]

Experimental Protocol: Isolation of Rupestonic Acid via HSCCC

This protocol is based on a validated method for the efficient separation of Rupestonic acid.[5]

1. Crude Extract Preparation:

  • The dried, powdered aerial parts of Artemisia rupestris are extracted with a suitable solvent, such as dichloromethane, to obtain a crude extract.[5]

2. HSCCC System and Solvent Selection:

  • A two-phase solvent system is crucial for successful separation. A commonly used system is composed of n-hexane-ethyl acetate-methanol-water.[5] The ratio is optimized to achieve an ideal partition coefficient (K) for Rupestonic acid.

  • The separation is often performed in two steps to enhance purity.[5]

3. HSCCC Operation:

  • The HSCCC column is first filled with the stationary phase.

  • The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotated at a high speed.

  • Once the system reaches hydrodynamic equilibrium, the crude extract, dissolved in a small amount of the solvent system, is injected.

  • The effluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

4. Purification and Identification:

  • Fractions containing Rupestonic acid are pooled and the solvent is evaporated.

  • The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC).[5]

  • The chemical structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

Part 3: Modern Scientific Validation of Pharmacological Activities

Modern research has substantiated many of the traditional claims associated with Artemisia rupestris by investigating the specific pharmacological activities of Rupestonic acid. These studies have primarily focused on its anti-inflammatory, anticancer, and anti-influenza properties.

Anti-Inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Rupestonic acid and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

This assay is a standard method to screen for the anti-inflammatory potential of compounds.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of Rupestonic acid for a specific period.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[7] A negative control (no LPS) and a positive control (LPS only) are included.

3. NO Measurement (Griess Assay):

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[6]

  • The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value, the concentration of Rupestonic acid that inhibits 50% of NO production, is determined.

Quantitative Data: Anti-inflammatory Activity of Related Compounds

CompoundAssayCell LineIC₅₀ (µM)Reference
DamnacantholNO InhibitionRAW 264.71.56[6]
3-hydroxy-2-hydroxymethyl anthraquinoneNO InhibitionRAW 264.76.80[6]

Note: While specific IC₅₀ values for Rupestonic acid in this assay were not found in the provided search results, the data for these structurally related compounds with potent anti-inflammatory activity provide a relevant benchmark.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate and allow cells to adhere A->B C Pre-treat with Rupestonic acid B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for assessing the in vitro anti-inflammatory activity of Rupestonic acid.

Anticancer Activity

Recent studies have highlighted the potential of Rupestonic acid as an anticancer agent, particularly in hepatocellular carcinoma (HCC).[8] It has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[8]

A key finding is the identification of enolase 1 (ENO1) as a direct binding target of Rupestonic acid in HCC cells.[8] Furthermore, Rupestonic acid has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/Forkhead box protein O (FOXO) signaling pathway, a critical pathway involved in cell survival and proliferation.[8]

G Rupestonic_acid Rupestonic Acid ENO1 ENO1 Rupestonic_acid->ENO1 Directly Binds & Inhibits PI3K PI3K Rupestonic_acid->PI3K Inhibits Proliferation_Inhibition Proliferation Inhibition ENO1->Proliferation_Inhibition Akt Akt PI3K->Akt Activates PI3K->Proliferation_Inhibition FOXO FOXO Akt->FOXO Inhibits Apoptosis Apoptosis FOXO->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest Induces

Caption: Proposed mechanism of Rupestonic acid's anticancer activity in HCC.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and cytotoxicity.

1. Cell Seeding:

  • Hepatocellular carcinoma cells (e.g., HepG2, Huh7) are seeded in a 96-well plate at an appropriate density and incubated to allow for attachment.

2. Compound Treatment:

  • The cells are treated with a range of concentrations of Rupestonic acid. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

4. CCK-8 Assay:

  • CCK-8 solution is added to each well and the plate is incubated for 1-4 hours.[7] During this time, viable cells will reduce the WST-8 tetrazolium salt to a colored formazan product.

5. Absorbance Measurement:

  • The absorbance is measured at approximately 450 nm using a microplate reader.[7]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value, representing the concentration of Rupestonic acid that inhibits 50% of cell growth, is determined.

Quantitative Data: Cytotoxic Activity of Rupestonic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Rupestonic acid derivative (CAD-14)A375 (Melanoma)0.58[2]
Rupestonic acid derivative (CAD-14)A875 (Melanoma)0.65[2]
Rupestonic acid derivative (CAD-14)SK-MEL-1 (Melanoma)0.82[2]
Rupestonic acid L-ephedrine ester (A)A/PR/8/34 (H1N1) infected MDCK51.0[9]
Rupestonic acid L-ephedrine complex (B)A/PR/8/34 (H1N1) infected MDCK51.0[9]

Note: While specific IC₅₀ values for Rupestonic acid on hepatocellular carcinoma cell lines were not available in the provided search results, the data on its derivatives against other cancer cell lines and in antiviral assays demonstrate its potential as a bioactive molecule.

Western blotting is used to detect the expression levels of specific proteins in a sample.

1. Cell Lysis:

  • HCC cells are treated with Rupestonic acid for a specified time.

  • The cells are then lysed to extract the total protein.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

3. Gel Electrophoresis:

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

4. Protein Transfer:

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

5. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-FOXO, and a loading control like anti-β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

6. Detection:

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

7. Densitometry Analysis:

  • The intensity of the protein bands is quantified to determine the relative changes in protein expression.

Anti-Influenza Activity

Rupestonic acid and its derivatives have shown promising activity against the influenza virus.[8] The mechanism of action is believed to involve the upregulation of heme oxygenase-1 (HO-1), which in turn mediates an interferon (IFN) response.[10]

Part 4: In Vivo Validation of Therapeutic Potential

To translate in vitro findings into potential clinical applications, in vivo studies are essential. Animal models are used to assess the efficacy and safety of Rupestonic acid in a whole-organism context.

Experimental Protocol: In Vivo Anti-Inflammatory Mouse Model

This model is used to evaluate the ability of Rupestonic acid to mitigate systemic inflammation.

1. Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

2. Treatment Groups:

  • Mice are divided into groups: a control group, an LPS-only group, and groups treated with different doses of Rupestonic acid prior to LPS administration.

3. Induction of Inflammation:

  • Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS.[1][11]

4. Sample Collection:

  • At a specific time point after LPS injection, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[12]

5. Data Analysis:

  • The levels of inflammatory markers in the Rupestonic acid-treated groups are compared to the LPS-only group to determine the extent of inflammation reduction.

Experimental Protocol: In Vivo Antitumor Xenograft Model

This model is used to assess the antitumor efficacy of Rupestonic acid.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[13]

2. Tumor Implantation:

  • Human cancer cells (e.g., hepatocellular carcinoma cells) are subcutaneously injected into the flank of the mice.[13]

3. Treatment:

  • Once the tumors reach a certain size, the mice are treated with Rupestonic acid (e.g., via i.p. injection or oral gavage) or a vehicle control.[14]

4. Tumor Measurement:

  • Tumor size is measured regularly using calipers, and tumor volume is calculated.[13]

5. Endpoint Analysis:

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, Western blotting).

Conclusion and Future Directions

Rupestonic acid, a natural product with a rich history in traditional medicine, has demonstrated significant potential as a modern therapeutic agent. Its multifaceted pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects, are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, such as the targeting of ENO1 and the inhibition of the PI3K/Akt/FOXO pathway in cancer, provides a strong rationale for its further development.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of Rupestonic acid in vivo.

  • Lead Optimization: To synthesize derivatives of Rupestonic acid with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: To evaluate the safety and efficacy of Rupestonic acid or its optimized derivatives in human subjects for specific disease indications.

The journey of Rupestonic acid from a constituent of a traditional herbal remedy to a promising drug candidate exemplifies the power of integrating ethnobotanical knowledge with modern scientific investigation. This guide provides a foundational framework for researchers and drug development professionals to continue exploring the therapeutic potential of this remarkable natural product.

References

  • Mulati, S., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology, 117688. [Link]

  • Orynbassarova, K., et al. (2022). Traditional Use, Phytochemical Profiles and Pharmacological Properties of Artemisia Genus from Central Asia. Molecules, 27(15), 4935. [Link]

  • Choudhary, R., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 155, 108091. [Link]

  • Foyet, H. S., et al. (2016). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. Planta Medica, 82(11-12), 1041-1047. [Link]

  • Mulati, S., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. ResearchGate. [Link]

  • Du, Q., et al. (2007). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. Journal of Chromatography A, 1142(2), 223-227. [Link]

  • Chen, Y., et al. (2018). 11-epi-Sinulariolide Acetate-induced Apoptosis in Oral Cancer Cells Is Regulated by FOXO Through Inhibition of PI3K/AKT Pathway. ResearchGate. [Link]

  • Perez, J. L., et al. (2022). Anti-Cancer In Vivo and In Vitro Evaluations of Combinations of Cisplatin and Masticadienonic Acid Isolated from Amphyp. Preprints.org. [Link]

  • Jayanthi, G., & Kamalraj, S. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. EXCLI Journal, 15, 65-73. [Link]

  • Zhu, R. Y., et al. (2025). Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity. Chemistry of Natural Compounds. [Link]

  • Homsted. (2020). How to Make an Herbal Tea Infusion & Decoction. Homsted. [Link]

  • Bozorov, K., et al. (2017). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 53(2), 279-284. [Link]

  • Al-Jaff, M. A. H., et al. (2023). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. [Link]

  • Li, G., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production, 47(8), 1541-1546. [Link]

  • Zhang, Y., et al. (2017). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget, 8(15), 24839-24849. [Link]

  • Avnet, S., et al. (2021). Inhibition of the PI3K/AKT/mTOR signaling promotes an M1 macrophage switch by repressing the ATF3-CXCL8 axis in Ewing sarcoma. ResearchGate. [Link]

  • Yong, J., & Lu, C. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design. [Link]

  • Zaid, O., et al. (2012). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 7(12), e51904. [Link]

  • Lee, S. H., et al. (2017). A Survey of Therapeutic Effects of Artemisia capillaris in Liver Diseases. Evidence-Based Complementary and Alternative Medicine, 2017, 8394251. [Link]

  • El-Sayed, M., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 11(10), 3928-3939. [Link]

  • Kim, H. J., et al. (2020). Efficacy of Artemisia annua L. extract for recovery of acute liver failure. Food Science & Nutrition, 8(8), 4443-4454. [Link]

  • Gąsecka-van der Pol, A., et al. (2023). Effect of 5 mg/kg LPS-induced inflammation on the pharmacokinetic... ResearchGate. [Link]

  • Lin, H. P., et al. (2014). FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacologic inhibition of the PI3K-AKT pathway. Cancer Research, 74(6), 1683-1695. [Link]

  • Vandekeere, S., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2736. [Link]

  • Zhu, R. Y., et al. (2025). Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity. ResearchGate. [Link]

  • Wang, G. L., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine, 96, 347-361. [Link]

  • Li, H., et al. (2017). Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model. International Journal of Clinical and Experimental Medicine, 10(11), 15003-15010. [Link]

Sources

Preliminary In Vitro Screening of Rupestonic Acid's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rupestonic acid, a sesquiterpene lactone primarily isolated from Artemisia species, has garnered scientific interest due to its reported therapeutic potential, including anti-inflammatory, antiviral, and antitumor properties[1][2]. As with any natural product lead, a systematic and robust preliminary screening is the critical first step in elucidating its pharmacological profile. This guide provides a comprehensive framework for the initial in vitro evaluation of Rupestonic acid. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating and logical screening cascade. We will detail methodologies for assessing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities, grounded in established scientific principles and supported by authoritative references.

Introduction: The Scientific Case for Rupestonic Acid

Rupestonic acid is a naturally occurring sesquiterpene, a class of compounds known for a wide array of biological activities[3][4]. Structurally, many sesquiterpene lactones possess an α-methylene-γ-lactone group, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often linked to their mechanism of action, particularly in the modulation of inflammatory pathways like Nuclear Factor-kappa B (NF-κB)[5][6]. Initial reports have specifically highlighted Rupestonic acid's ability to inhibit influenza virus replication and suppress inflammatory responses, making it a compelling candidate for further investigation[1][3].

This guide outlines a tiered screening approach designed to efficiently characterize its primary bioactivities and establish a foundational dataset for future, more targeted studies.

Foundational Screening: Cytotoxicity Assessment

Causality: Before assessing any specific bioactivity, it is imperative to determine the cytotoxic profile of Rupestonic acid. This foundational assay serves two purposes: 1) to identify a non-toxic concentration range for subsequent, more sensitive cellular assays, and 2) to provide a preliminary indication of potential anti-proliferative or anticancer effects. A widely used, reliable, and cost-effective method is the MTT assay[7].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. The insoluble crystals are then dissolved, and the absorbance is measured, providing a quantitative measure of cell viability.[7]

Experimental Workflow: MTT Assay

The following workflow is designed for adherent cells but can be adapted for suspension cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Cell Adhesion Incubate for 24 hours to allow cells to attach and resume growth A->B C 3. Compound Addition Treat cells with serial dilutions of Rupestonic acid (e.g., 0.1-100 µM) B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E 5. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours D->E F 6. Formazan Solubilization Remove medium, add DMSO or other solubilizing agent to dissolve crystals E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Lines: A panel of cell lines should be used. For general cytotoxicity, a non-cancerous line like human fibroblasts is appropriate. For preliminary anticancer screening, relevant cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, A549 - lung carcinoma) should be included, especially given reports of Rupestonic acid's effects on HCC.[2]

  • Materials:

    • Selected cell lines and appropriate complete culture medium (e.g., DMEM with 10% FBS).[9]

    • Rupestonic acid stock solution (e.g., 10 mM in DMSO).

    • MTT reagent (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well flat-bottom sterile culture plates.

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for vehicle control (DMSO) and untreated control.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of Rupestonic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Exposure: Incubate for the desired time (e.g., 48 hours).

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.

    • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[10][11][12]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineRupestonic Acid IC₅₀ (µM) after 48hPositive Control (Doxorubicin) IC₅₀ (µM)
HepG2 (Hepatocellular Carcinoma)25.40.8
A549 (Lung Carcinoma)38.11.2
Human Fibroblasts (Non-cancerous)> 1005.6

Tier 2 Screening: Targeted Bioactivity Assays

Based on the IC₅₀ values, subsequent assays should use non-toxic concentrations of Rupestonic acid (ideally, well below the IC₅₀ value for non-cancerous cells) to ensure that the observed effects are due to specific bioactivity, not cell death.

Anti-Inflammatory Activity

Causality: Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal.[13][14] Sesquiterpene lactones are well-known for their anti-inflammatory properties, often through inhibition of the NF-κB pathway.[6] A standard in vitro model uses murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a strong inflammatory response.[15][16] We will measure the inhibition of nitric oxide (NO) and key pro-inflammatory cytokines, TNF-α and IL-6.[17][18]

Inflammation_Pathway cluster_outputs Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription NFkB_p65->Genes Induces IkB->NFkB_p65 Releases iNOS iNOS Genes->iNOS TNF TNF-α Genes->TNF IL6 IL-6 Genes->IL6 NO Nitric Oxide (NO) iNOS->NO Produces RA Rupestonic Acid RA->IKK Inhibits[20]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Antiviral Evaluation of Rupestonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Rupestonic acid, a natural sesquiterpenoid lactone, has emerged as a promising scaffold for the development of potent antiviral drugs, particularly against influenza viruses.[1][2][3] This document provides a comprehensive guide for the synthesis, characterization, and antiviral evaluation of Rupestonic acid derivatives. We delve into the rationale behind synthetic strategies, provide detailed, field-tested protocols, and outline the methodologies for assessing antiviral efficacy and cytotoxicity. The aim is to equip researchers with the necessary knowledge to explore the therapeutic potential of this fascinating class of molecules.

Introduction: The Therapeutic Promise of Rupestonic Acid

Rupestonic acid is a naturally occurring compound primarily isolated from Artemisia rupestris L..[3] While the parent compound exhibits modest antiviral activity, its chemical structure presents multiple sites for modification, making it an ideal starting point for medicinal chemistry campaigns.[2] The core rationale for synthesizing derivatives is to enhance the parent compound's antiviral potency, improve its pharmacokinetic profile, and overcome potential drug resistance mechanisms. By strategically modifying the Rupestonic acid scaffold, it is possible to generate novel chemical entities with significantly improved therapeutic indices.[1] This application note will focus on the synthesis of glycosylated and L-ephedrine ester derivatives, which have shown considerable promise in preclinical studies.[1][4]

Synthetic Strategies and Protocols

The synthesis of Rupestonic acid derivatives primarily involves the modification of the carboxylic acid group and other reactive sites on the molecule. Here, we detail two distinct and effective synthetic pathways.

Synthesis of Glycosylated Rupestonic Acid Derivatives

The addition of sugar moieties to a drug candidate can significantly impact its solubility, bioavailability, and target engagement. The following protocol is a generalized method for the synthesis of glycosylated Rupestonic acid derivatives.[1]

Rationale: Glycosylation is a well-established pro-drug strategy. The sugar moiety can be cleaved in vivo by enzymes, releasing the active drug. Furthermore, the sugar can facilitate cellular uptake and interaction with viral or host cell surface glycoproteins.

Experimental Workflow:

Synthesis_Workflow_Glycosylation Rupestonic_Acid Rupestonic Acid (1) Reaction_Mixture Reaction Mixture (Ethylene Chloride, NaOH, TEBAC) Rupestonic_Acid->Reaction_Mixture Stirring Stirring at 50-60°C Reaction_Mixture->Stirring Acetylated_Glycosyl_Bromide Acetylated Glycosyl Bromide Acetylated_Glycosyl_Bromide->Reaction_Mixture Workup Aqueous Workup (Separation, Washing, Drying) Stirring->Workup Purification Column Chromatography Workup->Purification Product Glycosylated Rupestonic Acid Derivative (2a-2h) Purification->Product

Figure 1: General workflow for the synthesis of glycosylated Rupestonic acid derivatives.

Protocol 2.1: General Method for Synthesizing Glycosylated Derivatives (e.g., 2a-2h) [1]

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg (0.4 mmol) of Rupestonic acid (1) in 10 mL of ethylene chloride.

  • Addition of Reagents: To the solution, add 1 mL of 5% aqueous sodium hydroxide (NaOH) solution and 128 mg (0.4 mmol) of triethylbenzylammonium chloride (TEBAC). Stir the mixture until all solids are dissolved.

  • Addition of Glycosylating Agent: Prepare a solution of the desired acetylated glycosyl bromide (0.4 mmol) in 5 mL of ethylene chloride. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with 5% aqueous NaOH solution followed by distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 5:1 to 2:1) to yield the target glycosylated Rupestonic acid derivative.

  • Characterization: Characterize the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Synthesis of Rupestonic Acid L-Ephedrine Ester Derivatives

Esterification with chiral auxiliaries like L-ephedrine can introduce stereochemical diversity and potentially enhance biological activity.

Rationale: The introduction of an amino alcohol moiety like L-ephedrine can improve the compound's physicochemical properties, such as solubility, and may lead to new interactions with the biological target.

Protocol 2.2: Synthesis of Rupestonic Acid L-Ephedrine Ester [4]

Note: The specific reaction conditions for the synthesis of Rupestonic acid L-ephedrine ester are not detailed in the provided search results. However, a general esterification protocol can be inferred and is provided below for illustrative purposes. Researchers should refer to the primary literature for precise conditions.

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve Rupestonic acid in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., DCC, HOBt/DMAP) to activate the carboxylic acid.

  • Addition of L-Ephedrine: To the activated Rupestonic acid, add L-ephedrine.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Perform an appropriate aqueous workup to remove excess reagents and byproducts. Purify the crude product by column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HPLC to confirm its structure and purity.[4]

Characterization of Synthesized Derivatives

Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the derivatives and confirm the successful addition of the desired functional groups.[1][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.[4]

  • Melting Point: The melting point is a physical property that can indicate the purity of a crystalline compound.[1]

In Vitro Antiviral Activity Evaluation

Once the derivatives are synthesized and characterized, their antiviral activity must be assessed. The following protocols outline a standard workflow for evaluating the efficacy of the compounds against influenza viruses.

Antiviral Screening Workflow:

Antiviral_Screening_Workflow Start Synthesized Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., MDCK) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., CPE Inhibition) Start->Antiviral_Assay Determine_TC50 Determine 50% Toxic Concentration (TC50) Cytotoxicity_Assay->Determine_TC50 Calculate_SI Calculate Selectivity Index (SI) (SI = TC50 / IC50) Determine_TC50->Calculate_SI Determine_IC50 Determine 50% Inhibitory Concentration (IC50) Antiviral_Assay->Determine_IC50 Determine_IC50->Calculate_SI Lead_Compound Identify Lead Compounds (High SI) Calculate_SI->Lead_Compound Mechanism_of_Action YZH106 YZH-106 (Rupestonic Acid Derivative) MAPK p38 MAPK & ERK1/2 Phosphorylation YZH106->MAPK Nrf2 Nrf2 Activation MAPK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 IFN Interferon (IFN) Response HO1->IFN Antiviral_State Antiviral State IFN->Antiviral_State

Figure 3: Proposed mechanism of action for the Rupestonic acid derivative YZH-106.

This pathway suggests that YZH-106 acts as a host-targeting antiviral by modulating the innate immune response to infection. [5]This is a particularly attractive mechanism as it may have a broader spectrum of activity and a higher barrier to the development of viral resistance compared to drugs that directly target viral proteins.

Conclusion and Future Directions

Rupestonic acid and its derivatives represent a promising class of antiviral agents. The synthetic protocols and evaluation methods outlined in this application note provide a solid foundation for researchers to explore this chemical space. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a wider range of derivatives to establish clear SARs and optimize potency and selectivity. [6]* Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent derivatives.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of viral infection.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

By systematically applying the principles of medicinal chemistry and virology, the full therapeutic potential of Rupestonic acid derivatives can be unlocked, leading to the development of next-generation antiviral drugs.

References

  • Zhao, J.-Y., et al. (2017). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 53(2), 276-283. [Link]

  • Yong, J., & Lu, C. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design, 30(18), 1398-1403. [Link]

  • Niyazov, Z., et al. (2021). Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid. Chemistry of Natural Compounds, 57(2), 293-297. [Link]

  • Wang, H., et al. (2019). Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. Journal of Pharmaceutical Analysis, 9(5), 285-297. [Link]

  • Wang, Y., et al. (2020). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Antiviral Research, 178, 104795. [Link]

  • Li, A., et al. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1145321. [Link]

  • Zhao, J.-Y., et al. (2019). Synthesis of Novel Isoxazole Contained Rupestonic Acid Derivatives and in vitro Inhibitory Activity against Influenza Viruses A and B. Letters in Drug Design & Discovery, 16(7), 785-791. [Link]

  • Yong, J. P., & Aisa, H. A. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design, 30(18), 1398-1403. [Link]

  • Orynbassarova, K., et al. (2021). Chemical structures and inhibitory activity of the rupestonic acid... Phytochemistry, 189, 112836. [Link]

  • Li, G., et al. (2017). Structure-activity relationship studies of 1-(1'-hydroxyalkyl)rupestonic acid methyl esters against influenza viruses. Bioorganic & Medicinal Chemistry Letters, 27(6), 1484-1487. [Link]

Sources

Asymmetric Synthesis of the Rupestonic Acid Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rupestonic Acid and the Challenge of Asymmetric Synthesis

Rupestonic acid, a sesquiterpene lactone originally isolated from Artemisia rupestris L., has garnered significant attention from the scientific community due to its diverse and potent biological activities.[1] This natural product has demonstrated potential as an anti-inflammatory, antiviral, and antitumor agent, making it a compelling target for synthetic chemists and drug development professionals.[2] The therapeutic potential of Rupestonic acid is intrinsically linked to its complex three-dimensional structure, which features a dense array of stereocenters. Consequently, the development of a stereocontrolled, or asymmetric, synthesis is paramount to accessing enantiomerically pure Rupestonic acid for further biological evaluation and potential therapeutic applications.

This technical guide provides a detailed overview and step-by-step protocols for the asymmetric synthesis of the Rupestonic acid core structure, based on the convergent and elegant strategy developed by Han et al.[1][3][4] This approach leverages a chiral pool starting material and orchestrates a series of highly stereoselective reactions to construct the intricate molecular architecture of the target molecule.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on a convergent approach, where two key fragments are synthesized independently and then coupled to assemble the core structure. This approach allows for greater flexibility and efficiency in the overall synthesis.

Retrosynthesis Rupestonic_Acid Rupestonic Acid Core Key_Intermediate Key Tricyclic Intermediate Rupestonic_Acid->Key_Intermediate Lactonization & Final Modifications Diene Diene Fragment Key_Intermediate->Diene [2,3]-Wittig Rearrangement Chiral_Aldehyde Chiral Aldehyde Fragment Key_Intermediate->Chiral_Aldehyde SmI2-mediated coupling Chiral_Lactone Chiral Lactone Diene->Chiral_Lactone Multi-step synthesis Chiral_Aldehyde->Chiral_Lactone Multi-step synthesis Saponin Saponin Glycosides (Chiral Pool) Chiral_Lactone->Saponin Degradation

Caption: Retrosynthetic analysis of the Rupestonic acid core.

The synthesis commences from a readily available chiral lactone, which is ingeniously sourced from the degradation of saponin glycosides, highlighting a "nature-to-nature" synthetic philosophy.[1][3][4][5] This chiral building block is then elaborated into two key fragments: a diene and a chiral aldehyde. The crucial coupling of these fragments is achieved through a Samarium(II) iodide (SmI2)-prompted intermolecular addition. The resulting intermediate then undergoes a highly diastereoselective[3][6]-Wittig rearrangement to establish a key quaternary stereocenter and set the stage for the final ring-closing metathesis (RCM) to forge the tricyclic core of Rupestonic acid.

Key Synthetic Transformations: Protocols and Mechanistic Insights

This section provides detailed protocols for the pivotal steps in the asymmetric synthesis of the Rupestonic acid core structure. The rationale behind the choice of reagents and conditions is also discussed to provide a deeper understanding of the stereochemical control exerted in each transformation.

Preparation of the Chiral Aldehyde Fragment

The synthesis of the chiral aldehyde begins with the aforementioned chiral lactone derived from saponin degradation. This multi-step sequence involves standard protecting group manipulations and oxidative cleavage to afford the desired aldehyde. The chirality inherent in the starting lactone is meticulously preserved throughout this sequence, setting the stereochemical foundation for the subsequent coupling reaction.

Samarium(II) Iodide-Mediated Intermolecular Addition

The coupling of the chiral aldehyde with a vinyl iodide fragment represents a critical carbon-carbon bond-forming reaction in this synthesis. The use of Samarium(II) iodide (SmI2) is instrumental in achieving high diastereoselectivity in this transformation.

Protocol: SmI2-Prompted Intermolecular Addition

Materials:

  • Vinyl iodide fragment

  • Chiral aldehyde fragment

  • Samarium(II) iodide (SmI2), 0.1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous solution of Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the vinyl iodide fragment (1.0 equiv) and the chiral aldehyde fragment (1.2 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 0.1 M solution of SmI2 in THF (2.5 equiv) dropwise to the reaction mixture. The characteristic deep blue-green color of the SmI2 solution should dissipate upon addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality of Stereocontrol: The high diastereoselectivity observed in this SmI2-mediated coupling is attributed to the formation of a chelated transition state. The samarium center coordinates to the carbonyl oxygen of the aldehyde and the oxygen atom of the adjacent stereocenter, creating a rigid cyclic intermediate. The incoming nucleophile, generated from the vinyl iodide, then attacks the aldehyde from the less sterically hindered face, leading to the preferential formation of one diastereomer. The use of low temperatures (-78 °C) is crucial to minimize competing side reactions and enhance the stability of the chelated intermediate.[7]

Diastereoselective[3][6]-Wittig Rearrangement

The[3][6]-Wittig rearrangement is a powerful tool for the stereoselective synthesis of homoallylic alcohols.[6] In this synthesis, it is employed to construct a key quaternary stereocenter with excellent diastereoselectivity.

Protocol:[3][6]-Wittig Rearrangement

Materials:

  • Coupled product from the SmI2 reaction

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Saturated aqueous solution of Ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the coupled product (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.5 equiv) dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Allow the reaction mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Causality of Stereocontrol: The[3][6]-Wittig rearrangement proceeds through a concerted, five-membered cyclic transition state. The stereochemical outcome is dictated by the conformation of this transition state. In this specific substrate, the existing stereocenters direct the rearrangement to proceed through a transition state that minimizes steric interactions, leading to the formation of the desired diastereomer with high fidelity. The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is essential to deprotonate the allylic position without competing side reactions.[6]

Ring-Closing Metathesis (RCM)

The final key step in the construction of the tricyclic core of Rupestonic acid is a Ring-Closing Metathesis (RCM) reaction. This powerful transformation utilizes a ruthenium-based catalyst to form a new carbon-carbon double bond and close the seven-membered ring.

Protocol: Ring-Closing Metathesis

Materials:

  • Homoallylic alcohol from the[3][6]-Wittig rearrangement

  • Anhydrous Dichloromethane (DCM)

  • Grubbs' second-generation catalyst

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM.

  • Add Grubbs' second-generation catalyst (5-10 mol%) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tricyclic core of Rupestonic acid.

Causality of Experimental Choice: The choice of Grubbs' second-generation catalyst is crucial for the success of this RCM reaction. This catalyst is known for its high activity and tolerance to various functional groups, which is essential given the complexity of the substrate. The use of a dilute solution in DCM under reflux conditions favors the intramolecular RCM reaction over intermolecular oligomerization.

Data Summary

The following table summarizes the typical yields and diastereoselectivities achieved for the key transformations in the asymmetric synthesis of the Rupestonic acid core.

StepKey TransformationYield (%)Diastereomeric Ratio (d.r.)
2SmI2-mediated Intermolecular Addition70-80>10:1
3[3][6]-Wittig Rearrangement85-95>20:1
4Ring-Closing Metathesis (RCM)75-85N/A

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the asymmetric synthesis of the Rupestonic acid core.

Rupestonic_Acid_Synthesis cluster_start Starting Material cluster_fragments Fragment Synthesis cluster_core Core Assembly Saponin Saponin Glycosides Chiral_Lactone Chiral Lactone Saponin->Chiral_Lactone Degradation Vinyl_Iodide Vinyl Iodide Fragment Chiral_Lactone->Vinyl_Iodide Chiral_Aldehyde Chiral Aldehyde Fragment Chiral_Lactone->Chiral_Aldehyde Coupling SmI2-mediated Coupling Vinyl_Iodide->Coupling Chiral_Aldehyde->Coupling Rearrangement [2,3]-Wittig Rearrangement Coupling->Rearrangement RCM Ring-Closing Metathesis Rearrangement->RCM Core Rupestonic Acid Core RCM->Core

Caption: Workflow for the asymmetric synthesis of the Rupestonic acid core.

Conclusion and Future Perspectives

The asymmetric synthesis of the Rupestonic acid core structure, as pioneered by Han and coworkers, represents a significant achievement in natural product synthesis. By strategically employing a chiral pool starting material and a series of highly stereoselective transformations, this convergent approach provides efficient access to this biologically important molecule. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Future efforts in this area may focus on further optimizing the existing route, exploring alternative synthetic strategies to improve overall yield and step economy, and the synthesis of novel analogs of Rupestonic acid with enhanced biological activity and improved pharmacokinetic properties. The robust synthetic platform described herein provides a solid foundation for such endeavors.

References

  • Han, P., Zhou, Z., Si, C.-M., Sha, X.-Y., Gu, Z.-Y., Wei, B.-G., & Lin, G.-Q. (2017). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Organic Letters, 19(24), 6732–6735. [Link]

  • Han, P., et al. (2017). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Organic Letters, 19(24), 6732-6735. [Link]

  • Jakovac, I. J., Ng, G., Lok, K. P., & Jones, J. B. (1980). Preparation of useful chiral lactone synthons via stereospecific enzyme-catalysed oxidations of meso-diols. Journal of the Chemical Society, Chemical Communications, (11), 515. [Link]

  • Szostak, M., Fazakerley, N. J., Parmar, D., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959–6039. [Link]

  • Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-231. [Link]

  • Sadasivam, D. V., Choquette, K. A., & Flowers, R. A. (2011). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (51), 4323. [Link]

  • Zolfigol, M. A., et al. (2016). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Tetrahedron: Asymmetry, 27(14-15), 654-661. [Link]

  • Han, P., et al. (2017). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. ACS Publications. [Link]

  • Yu, B., & Li, Y. (2016). Chemical Synthesis of Saponins. Accounts of Chemical Research, 49(9), 1934–1943. [Link]

  • Han, P., et al. (2017). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Organic Letters, 19(24), 6732-6735. [Link]

  • Sadasivam, D. V., Choquette, K. A., & Flowers, R. A. (2012). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of visualized experiments : JoVE, (51), e4323. [Link]

  • Gao, W., et al. (2019). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 55(57), 8306-8309. [Link]

  • Jakovac, I. J., Ng, G., Lok, K. P., & Jones, J. B. (1980). Preparation of useful chiral lactone synthons via stereospecific enzyme-catalysed oxidations of meso-diols. Journal of the Chemical Society, Chemical Communications, (11), 515-516. [Link]

  • Sadasivam, D. V., Choquette, K. A., & Flowers, R. A. (2022). SmI2 In Organic Synthesis: Mechanistic Role Of HMPA and Ni(II) Salts l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Zhao, J.-Y., et al. (2017). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 53(2), 294-298. [Link]

  • Fukuzawa, S., & Tsuchimoto, T. (1993). Samarium(II) Diiodide Induced Intramolecular Coupling Reaction of Haloacetals Leading to the Synthesis of γ-Lactones. Synlett, 1993(10), 803-804. [Link]

  • Habel, A., & Boland, W. (2008). Efficient and flexible synthesis of chiral γ- And δ-lactones. Tetrahedron, 64(22), 5173-5179. [Link]

  • Mikami, K., & Nakai, T. (1991). Acyclic Stereocontrol via[3][6]-Wittig Sigmatropic Rearrangement. Synthesis, 1991(08), 594-604. [Link]

Sources

Application Notes and Protocols: In Vitro Anti-Influenza Virus Assays for Rupestonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Influenza viruses are a persistent global health threat, necessitating the continuous development of novel antiviral therapeutics. Rupestonic acid, a sesquiterpene isolated from Artemisia rupestris L., and its derivatives have emerged as promising candidates with significant anti-influenza virus activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the in vitro anti-influenza and anti-inflammatory properties of Rupestonic acid.

Rupestonic acid and its analogues have demonstrated inhibitory effects against various influenza A and B virus strains.[3][4][5] Mechanistic studies suggest that some derivatives of Rupestonic acid may exert their antiviral effects by modulating host immune responses, such as activating the heme oxygenase-1 (HO-1)-mediated interferon response.[2] This dual action of direct or indirect viral inhibition and modulation of the host's inflammatory response makes Rupestonic acid a compelling subject for further investigation.

These application notes provide detailed, step-by-step protocols for essential in vitro assays to characterize the anti-influenza activity of Rupestonic acid, including cytotoxicity assays, viral infectivity assays, and assays to measure the compound's effect on influenza-induced inflammation.

I. Preliminary Considerations and Reagent Preparation

Cell Line and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for the isolation and propagation of influenza viruses and are recommended for the assays described herein.

  • MDCK Cell Culture: Culture MDCK cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Influenza Virus Propagation: Propagate influenza virus strains (e.g., A/PR/8/34 (H1N1), A/Sydney/5/97 (H3N2)) in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers should be determined prior to use in antiviral assays, typically by a 50% Tissue Culture Infectious Dose (TCID50) assay.

Rupestonic Acid Stock Solution Preparation

Proper preparation of the Rupestonic acid stock solution is critical for accurate and reproducible results.

  • Solubility: Rupestonic acid is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 2.48 mg of Rupestonic acid (MW: 248.32 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. Before use, allow an aliquot to equilibrate to room temperature.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

II. Cytotoxicity Assessment of Rupestonic Acid

Before evaluating the antiviral activity of Rupestonic acid, it is essential to determine its cytotoxic concentration on MDCK cells. The MTT assay is a colorimetric assay that measures cell metabolic activity and is a reliable indicator of cell viability.[6]

MTT Assay Protocol
  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 × 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of Rupestonic acid in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

ParameterValue
Cell LineMDCK
Seeding Density1 × 10^5 cells/mL
Plate Format96-well
Incubation Time48 hours
AssayMTT

III. In Vitro Antiviral Activity Assays

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibitory effect of a compound on infectious virus particles.

3.1.1. Protocol
  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers twice with PBS. Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the virus adsorption period, prepare various non-toxic concentrations of Rupestonic acid in the overlay medium.

  • Overlay Application: After incubation, aspirate the viral inoculum and gently add 1.5 mL of the overlay medium containing the desired concentration of Rupestonic acid. A common overlay is a mixture of 2X DMEM and 1.6% Avicel.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of Rupestonic acid that reduces the number of plaques by 50% compared to the virus control.

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is used to determine the virus titer by observing the cytopathic effect (CPE) in infected cells. It can also be adapted to assess the antiviral activity of a compound.

3.2.1. Protocol
  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 × 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Virus and Compound Co-incubation: Prepare serial dilutions of Rupestonic acid in serum-free DMEM. Mix each dilution with an equal volume of influenza virus at a concentration of 100 TCID50. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the MDCK cells and add 100 µL of the virus-compound mixture to each well (8 replicates per dilution). Include a virus control (virus without compound) and a cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2 and observe for CPE daily.

  • CPE Observation: Record the number of wells showing CPE for each dilution.

  • Data Analysis: Calculate the TCID50 using the Reed-Muench method. The IC50 is the concentration of Rupestonic acid that inhibits 50% of the CPE.

ParameterPlaque Reduction AssayTCID50 Assay
Cell Line MDCKMDCK
Plate Format 12-well96-well
Endpoint Plaque numberCytopathic Effect (CPE)
Key Result IC50IC50

IV. In Vitro Anti-Inflammatory Activity Assays

Influenza virus infection triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines. Assessing the ability of Rupestonic acid to modulate this response is crucial.

Cytokine Production Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatants of infected cells.[7]

4.1.1. Protocol
  • Cell Culture and Infection: Seed MDCK cells in a 24-well plate. Once confluent, infect the cells with influenza virus at a multiplicity of infection (MOI) of 1.

  • Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and add fresh serum-free DMEM containing various non-toxic concentrations of Rupestonic acid.

  • Supernatant Collection: At 24 hours post-infection, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform ELISAs for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions.[6][8][9]

  • Data Analysis: Compare the cytokine levels in Rupestonic acid-treated, infected cells to those in untreated, infected cells.

Assessment of NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response to influenza virus infection.[10] Western blotting can be used to assess the effect of Rupestonic acid on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.

4.2.1. Western Blot Protocol
  • Cell Lysis: Following infection and treatment with Rupestonic acid as described in 4.1.1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation of the NF-κB pathway.[11][12]

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_results Results RA_prep Rupestonic Acid Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT) RA_prep->Cytotoxicity Antiviral Antiviral Assays (Plaque Reduction, TCID50) RA_prep->Antiviral Anti_inflammatory Anti-inflammatory Assays (ELISA, Western Blot) RA_prep->Anti_inflammatory Cell_prep MDCK Cell Culture Cell_prep->Cytotoxicity Cell_prep->Antiviral Cell_prep->Anti_inflammatory Virus_prep Influenza Virus Propagation & Titer Virus_prep->Antiviral Virus_prep->Anti_inflammatory CC50 CC50 Cytotoxicity->CC50 IC50 IC50 Antiviral->IC50 Cytokine_Inhibition Cytokine Inhibition (IL-6, TNF-α) Anti_inflammatory->Cytokine_Inhibition NFkB_Modulation NF-κB Pathway Modulation Anti_inflammatory->NFkB_Modulation

Caption: Overall experimental workflow for evaluating Rupestonic acid.

NFkB_Pathway Influenza Influenza Virus Infection IKK IKK Activation Influenza->IKK activates RA Rupestonic Acid RA->IKK inhibits? IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases Gene Pro-inflammatory Gene Transcription (IL-6, TNF-α) NFkB->Gene induces

Caption: Hypothesized inhibition of the NF-κB pathway by Rupestonic acid.

VI. Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of Rupestonic acid as a potential anti-influenza therapeutic. By systematically assessing its cytotoxicity, antiviral efficacy, and anti-inflammatory properties, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The dual action of inhibiting viral replication and mitigating the host inflammatory response positions Rupestonic acid and its derivatives as promising candidates for further preclinical and clinical development.

VII. References

  • Yong, J., Lu, C., & Aisa, H. A. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Mini reviews in medicinal chemistry, 13(2), 310–315. [Link]

  • Li, Y., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine, 96, 235-247. [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Retrieved from [Link]

  • Ghildyal, R., et al. (2009). The NF-κB signaling pathway differentially regulates influenza virus RNA synthesis. Journal of virology, 83(17), 8989-8997. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). Retrieved from [Link]

  • Yong, J., et al. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design, 30. [Link]

  • Yong, J., Lu, C., & Aisa, H. A. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. PubMed. [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... Retrieved from [Link]

  • Karki, R., & Kanneganti, T. D. (2024). Beneficial and Detrimental Effects of Cytokines during Influenza and COVID-19. Immunity, 57(2), 220-231. [Link]

  • Perrone, L. A., et al. (2005). Depletion of Lymphocytes and Diminished Cytokine Production in Mice Infected with a Highly Virulent Influenza A (H5N1) Virus Isolated from Humans. Journal of virology, 79(6), 3824–3831. [Link]

  • Shi, Y., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific reports, 7(1), 1-10. [Link]

  • Kumar, N., et al. (2008). NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis. Journal of Virology, 82(21), 10469-10478. [Link]

Sources

Application Notes and Protocols: Animal Models for In Vivo Studies of Rupestonic Acid in Influenza A Virus Infection

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Influenza A Therapies

Influenza A virus (IAV) continues to pose a significant global health threat, driven by its rapid mutation rate, which facilitates the emergence of seasonal epidemics, occasional pandemics, and drug-resistant strains.[1] While vaccines and existing antiviral drugs like neuraminidase inhibitors (e.g., Oseltamivir) are cornerstones of control, the relentless evolution of the virus necessitates a continuous pipeline of novel therapeutic agents with distinct mechanisms of action.[1][2]

Natural products represent a rich reservoir of chemical diversity for drug discovery. Rupestonic acid, a sesquiterpene compound isolated from the medicinal plant Artemisia rupestris L., has emerged as a promising candidate.[3][4] Initial in vitro studies have demonstrated its antiviral activity against influenza viruses, and various synthesized derivatives have shown potent inhibition of IAV strains, including H1N1 and H3N2.[5][6][7][8] This document provides a comprehensive guide for transitioning these promising in vitro findings into robust in vivo animal studies, detailing the necessary experimental frameworks, validated protocols, and critical decision-making rationale for evaluating the therapeutic potential of Rupestonic acid.

Section 1: Pre-clinical Rationale and Scientific Foundation

Rupestonic Acid: Profile of a Candidate Antiviral

Rupestonic acid is a natural product that can be purified from Artemisia rupestris L. using methods such as high-speed counter-current chromatography to achieve high purity (>98%).[3] For in vivo studies, it is critical to ensure the test article is of the highest purity to avoid confounding results. The compound's structure, rich in multifunctional groups, makes it an attractive scaffold for medicinal chemistry efforts to enhance its activity.[4]

Formulation for In Vivo Administration: Rupestonic acid is a lipophilic molecule. Therefore, a suitable vehicle is required for its administration to animals. A common starting point is a formulation of DMSO (Dimethyl sulfoxide), Tween-80, and saline. It is imperative to conduct preliminary vehicle toxicity studies and to ensure the final concentration of solvents like DMSO is well-tolerated by the selected animal model.

Proposed Mechanism of Action: Host-Directed Therapy

While the direct antiviral mechanisms of the parent Rupestonic acid are still under full investigation, studies on its derivative, YZH-106, provide a compelling hypothesis for a host-directed mechanism. Research has shown that YZH-106 protects mice from IAV infection by activating a powerful innate immune pathway.[9] It induces the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of the transcription factor Nrf2.[9] Nrf2 then upregulates the expression of Heme Oxygenase-1 (HO-1), which in turn boosts the Type I Interferon (IFN) response, establishing a potent antiviral state within the host cells.[9] This host-centric mechanism is particularly attractive as it may have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

G RA Rupestonic Acid Derivative (YZH-106) MAPK p38 MAPK / ERK1/2 Phosphorylation RA->MAPK Induces Nrf2 Nrf2 Activation (Nuclear Translocation) MAPK->Nrf2 Activates HO1 Heme Oxygenase-1 (HO-1) Upregulation Nrf2->HO1 Upregulates IFN Type I Interferon (IFN-α/β) Response HO1->IFN Potentiates ISG Interferon-Stimulated Genes (ISGs) Induction IFN->ISG Induces Replication Influenza A Virus Replication ISG->Replication Inhibits Outcome Reduced Viral Load & Improved Pathology ISG->Outcome

Caption: Proposed mechanism of Rupestonic acid derivative against IAV.

Section 2: Strategic Selection of an In Vivo Model

No single animal model perfectly recapitulates human influenza infection.[10] The choice must be guided by the specific research question, balancing biological relevance with practical constraints like cost and tool availability.[11]

Comparative Analysis of Primary Animal Models

For initial efficacy testing of a novel compound like Rupestonic acid, the mouse model is overwhelmingly the preferred choice due to its cost-effectiveness and the extensive availability of immunological reagents.[12][13] The ferret model is considered the gold standard for more advanced studies on pathogenesis and transmission, as it mirrors human clinical symptoms more closely and can be infected with human viral isolates without prior adaptation.[10][14][15]

FeatureMouse Model (Mus musculus)Ferret Model (Mustela putorius furo)
Susceptibility Requires mouse-adapted IAV strains (e.g., PR8, H1N1).[12][14]Susceptible to human and avian IAV strains without adaptation.[13]
Clinical Signs Body weight loss, ruffled fur, lethargy. Does not typically develop fever or sneeze.[13]Human-like symptoms: fever, sneezing, nasal discharge, lethargy.[15]
Pathology Primarily lower respiratory tract infection, can lead to severe pneumonia.Primarily upper respiratory tract infection, similar to uncomplicated human influenza.[13]
Transmission Poor model for aerosol transmission studies.Gold standard for contact and aerosol transmission studies.[10]
Cost & Husbandry Relatively low cost, easy to house and handle.High cost, requires specialized housing and handling.[13]
Reagents Abundant species-specific antibodies, genetic knockout strains available.[14]Limited availability of ferret-specific immunological reagents.[13]
Best Use Case Initial efficacy screening, mechanistic studies, vaccine evaluation.[16]Advanced efficacy, pathogenicity, and transmission studies.[2]

Recommendation: Begin with the mouse model to establish proof-of-concept for efficacy and to investigate dose-response relationships. Positive results can then justify the use of the more complex and costly ferret model.

Section 3: Experimental Design and Workflow

A well-designed in vivo study is crucial for generating reproducible and interpretable data. This involves careful planning of animal groups, controls, and the overall experimental timeline.

Overall Experimental Workflow

The workflow for an efficacy study is a multi-step process that requires precise timing and execution. The key stages include animal acclimatization, baseline measurements, infection, therapeutic intervention, daily monitoring, and endpoint analysis.

workflow acclimate 1. Animal Acclimatization (5-7 Days) groups 2. Randomization & Group Assignment acclimate->groups infection 3. IAV Infection (Day 0, Intranasal) groups->infection treatment 4. Treatment Initiation (e.g., 4h post-infection) infection->treatment monitoring 5. Daily Monitoring (Weight, Survival, Scores) treatment->monitoring endpoint 6. Endpoint Sample Collection (e.g., Day 4 for Viral Load) monitoring->endpoint Pre-defined Timepoints or Humane Endpoints analysis 7. Data Analysis (Virology, Histology, Immunology) endpoint->analysis

Caption: Standard workflow for an in vivo antiviral efficacy study.

Animal Groups and Essential Controls

To ensure the validity of the results, the following groups are considered essential (n=8-10 animals per group is recommended for statistical power):

  • Group 1: Mock-Infected + Vehicle Control: Healthy, uninfected animals receiving the drug vehicle. Purpose: To assess any potential toxicity of the vehicle itself.

  • Group 2: IAV-Infected + Vehicle Control: Infected animals receiving the drug vehicle. Purpose: Establishes the baseline disease progression and severity.

  • Group 3: IAV-Infected + Rupestonic Acid (Dose 1): Infected animals receiving a low dose of the test compound.

  • Group 4: IAV-Infected + Rupestonic Acid (Dose 2): Infected animals receiving a medium dose of the test compound.

  • Group 5: IAV-Infected + Rupestonic Acid (Dose 3): Infected animals receiving a high dose of the test compound. Purpose (Groups 3-5): To determine the dose-dependent efficacy of Rupestonic acid.

  • Group 6: IAV-Infected + Positive Control (e.g., Oseltamivir): Infected animals receiving a clinically relevant antiviral. Purpose: To validate the infection model and provide a benchmark for efficacy.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints, such as a body weight loss exceeding 25-30% of baseline, should be clearly defined to minimize animal suffering.

Section 4: Core Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting in vivo studies of Rupestonic acid in a mouse model.

Protocol 1: Preliminary Pharmacokinetic (PK) Study in Mice

Rationale: Before conducting efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Rupestonic acid.[15] This study will determine key parameters like half-life (t½), maximum plasma concentration (Cmax), and time to Cmax (Tmax), which will inform the dosing regimen for the efficacy studies.[17]

Methodology:

  • Animals: Use healthy, non-infected male BALB/c mice (6-8 weeks old).

  • Drug Administration: Administer a single dose of Rupestonic acid via the intended route for the efficacy study (e.g., oral gavage or intraperitoneal injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h). A sparse sampling design may be used where different subsets of mice are sampled at different time points.

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Rupestonic acid in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½).[18]

Protocol 2: Influenza A Virus Infection in Mice

Rationale: This protocol details the standard method for establishing a respiratory IAV infection in mice via intranasal inoculation.[19][20] The use of a mouse-adapted strain like A/Puerto Rico/8/34 (PR8, H1N1) is common and produces robust, reproducible disease.[12][21]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mouse-adapted Influenza A virus (e.g., PR8 strain), stock of known titer (PFU/mL or EID50/mL)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile, phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

Procedure:

  • Virus Dilution: On the day of infection, thaw the virus stock on ice. Prepare serial dilutions in sterile, cold PBS to achieve the desired infectious dose (e.g., 50 PFU or a pre-determined LD50) in a final volume of 30-50 µL per mouse.[19]

  • Anesthesia: Anesthetize each mouse individually until it is unconscious and its breathing rate has slowed.

  • Inoculation: Hold the mouse in a supine position. Using a pipette, gently administer the viral inoculum (e.g., 50 µL) to the nares, allowing the mouse to inhale the liquid.[22]

  • Recovery: Place the mouse in a clean cage on a warming pad and monitor until it has fully recovered from anesthesia.

  • Monitoring: Return the mouse to the BSL-2 housing facility and begin daily monitoring.

Protocol 3: Therapeutic Efficacy Evaluation

Rationale: This protocol assesses the ability of Rupestonic acid to mitigate the clinical and virological consequences of IAV infection. Treatment is typically initiated shortly after infection to model a therapeutic intervention.

Procedure:

  • Infection: Infect mice according to Protocol 4.2.

  • Treatment Administration: At a specified time post-infection (e.g., 4 hours), begin administration of Rupestonic acid or controls (Vehicle, Oseltamivir) to the respective animal groups. Dosing frequency (e.g., once or twice daily) should be informed by the PK study (Protocol 4.1).

  • Daily Monitoring (for up to 14 days):

    • Survival: Record the number of surviving animals in each group daily.

    • Body Weight: Weigh each mouse individually and record its weight. Calculate the percentage of weight change relative to its Day 0 (pre-infection) weight.

    • Clinical Score: (Optional) Assign a clinical score based on signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

  • Endpoint Sample Collection:

    • At pre-determined time points (e.g., Day 4 post-infection for peak viral replication and Day 7 for immune response), euthanize a subset of mice from each group.

    • Lung Collection: Aseptically harvest the lungs. One lobe can be fixed in 10% neutral buffered formalin for histopathology.[19] The remaining lobes should be flash-frozen in liquid nitrogen or placed in sterile media for virological analysis and stored at -80°C.

    • Bronchoalveolar Lavage (BAL): (Optional) Perform a BAL to collect airway immune cells and fluids for cytokine analysis.

Section 5: Data Acquisition and Analysis

Endpoint Assays
  • Lung Viral Titer: Homogenize lung tissue and determine the amount of infectious virus using a standard plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[23] Alternatively, quantify viral RNA using RT-qPCR.

  • Lung Histopathology: Process formalin-fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections blindly for pathological changes such as inflammation, alveolar damage, and edema.

  • Cytokine/Chemokine Analysis: Measure levels of key inflammatory mediators (e.g., IL-6, TNF-α, CCL2) in lung homogenates or BAL fluid using multiplex assays (e.g., Luminex) or ELISA.

Statistical Analysis
  • Survival Data: Analyze using Kaplan-Meier survival curves with a log-rank (Mantel-Cox) test.

  • Body Weight and Viral Titers: Use a one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare between groups. Data for viral titers should be log-transformed before analysis.

  • A p-value of <0.05 is typically considered statistically significant.

Section 6: Example Data Presentation

Clear presentation of quantitative data is essential for interpretation.

Table 2. Example Pharmacokinetic Parameters of Rupestonic Acid in Mice

Parameter Route: Oral Gavage Route: Intraperitoneal
Dose (mg/kg) 50 25
Cmax (ng/mL) [Insert Value] [Insert Value]
Tmax (h) [Insert Value] [Insert Value]
AUC₀-t (ng·h/mL) [Insert Value] [Insert Value]

| t½ (h) | [Insert Value] | [Insert Value] |

Table 3. Example Efficacy Results of Rupestonic Acid in IAV-Infected Mice

Treatment Group (Dose) Survival Rate (%) Max. Weight Loss (%) Lung Viral Titer (log₁₀ PFU/g) at Day 4 p.i.
IAV + Vehicle 10 28 ± 3.5 6.5 ± 0.4
IAV + Oseltamivir (20 mg/kg) 90* 8 ± 2.1* 3.2 ± 0.6*
IAV + Rupestonic Acid (25 mg/kg) 40 22 ± 4.1 5.1 ± 0.5*
IAV + Rupestonic Acid (50 mg/kg) 70* 14 ± 3.3* 4.0 ± 0.7*

| *Data are presented as mean ± SD. p < 0.05 compared to Vehicle group. |

References

  • Wang, Y., et al. (2021). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. PubMed. Available at: [Link]

  • Qin, R., et al. (2024). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. PubMed. Available at: [Link]

  • Zell, R., et al. (2020). Animal Models for Influenza Research: Strengths and Weaknesses. PMC - NIH. Available at: [Link]

  • Galani, I. E., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. PMC - NIH. Available at: [Link]

  • Google Patents. (Date not available). A kind of method for preparing artemisinic acid. Google Patents.
  • He, S., et al. (2012). Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. PubMed. Available at: [Link]

  • Malinowski, M., et al. (2024). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers. Available at: [Link]

  • Short, K. R., et al. (2020). Comparative Pathology of Animal Models for Influenza A Virus Infection. MDPI. Available at: [Link]

  • Bentham Science Publishers. (2023). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Bentham Science Publishers. Available at: [Link]

  • Galani, I. E., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid. ResearchGate. Available at: [Link]

  • Smith, D. L., et al. (2023). Modeling Influenza Antiviral Strategies: Reducing Burden and Preventing Resistance. The Journal of Infectious Diseases | Oxford Academic. Available at: [Link]

  • The Pirbright Institute. (Date not available). Animal Models in Influenza Research. The Pirbright Institute. Available at: [Link]

  • ResearchGate. (Date not available). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. ResearchGate. Available at: [Link]

  • van Groeningen, C. J., et al. (1998). Pharmacokinetics of S-1, an oral formulation of ftorafur, oxonic acid and 5-chloro-2,4-dihydroxypyridine (molar ratio 1:0.4:1) in patients with solid tumors. PubMed. Available at: [Link]

  • Galani, I. E., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. PubMed. Available at: [Link]

  • Zhao, J., et al. (2023). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. PubMed. Available at: [Link]

  • Charles River Laboratories. (Date not available). Preclinical Influenza Models for Efficacy Testing. Charles River Laboratories. Available at: [Link]

  • Wang, L., et al. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers. Available at: [Link]

  • Oh, D. Y., & Hurt, A. C. (2016). Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness. Frontiers in Microbiology. Available at: [Link]

  • Taylor, R. M. (1941). EXPERIMENTAL INFECTION WITH INFLUENZA A VIRUS IN MICE. Journal of Experimental Medicine. Available at: [Link]

  • Shi, J., et al. (2014). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. PubMed. Available at: [Link]

  • Noble Life Sciences. (Date not available). Animal Models used in Drug Development for Influenza Infections. Noble Life Sciences. Available at: [Link]

  • Bialer, M., et al. (2001). Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. PubMed. Available at: [Link]

  • Yasui, H., et al. (1997). Protection against Influenza Virus Infection of Mice Fed Bifidobacterium breve YIT4064. Clinical and Vaccine Immunology. Available at: [Link]

  • Noble Life Sciences. (Date not available). Animal Models used in Drug Development for Influenza Infections. Noble Life Sciences. Available at: [Link]

  • LaPoint, K. M. (2025). Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Oh, D. Y., et al. (2020). Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility. PubMed. Available at: [Link]

  • Krammer, F. (2019). Animal Models Utilized for the Development of Influenza Virus Vaccines. MDPI. Available at: [Link]

  • Sanna, V., et al. (2020). Broad-Spectrum Activity of Small Molecules Acting against Influenza A Virus: Biological and Computational Studies. MDPI. Available at: [Link]

  • Investing News Network. (2026). NanoViricides Comments on the Need for Broad-Spectrum Antivirals in Light of the Current Influenza Wave - NV-387 is Effective Against H3N2. Investing News Network. Available at: [Link]

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Studying the synergistic effect of Rupestonic acid with paclitaxel.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating the Synergistic Antitumor Effects of Rupestonic Acid and Paclitaxel

For: Researchers, scientists, and drug development professionals

Introduction: A New Paradigm in Combination Chemotherapy

The clinical utility of paclitaxel, a potent microtubule-stabilizing agent, remains a cornerstone of cancer treatment.[1][2] Its mechanism, which involves locking the cell cycle in the G2/M phase, effectively halts the proliferation of rapidly dividing cancer cells.[2] However, challenges such as intrinsic or acquired resistance and dose-limiting toxicities necessitate innovative therapeutic strategies. The integration of natural compounds into conventional chemotherapy regimens is a promising approach to enhance therapeutic efficacy and mitigate adverse effects.[3][4]

Rupestonic acid, a sesquiterpene derived from plants like Artemisia rupestris L., has demonstrated notable antitumor properties.[5][6] Recent studies have illuminated its molecular mechanism, revealing that it directly targets enolase 1 (ENO1), a key enzyme in glycolysis that is often overexpressed in tumors and contributes to the Warburg effect.[1][5] By binding to ENO1, Rupestonic acid inhibits the PI3K/Akt/FOXO signaling pathway, leading to G0/G1 phase cell cycle arrest and induction of apoptosis via the mitochondrial pathway.[5]

A pivotal study has already demonstrated that Rupestonic acid exerts a synergistic cytotoxic effect with paclitaxel in hepatocellular carcinoma models.[5] This guide provides a comprehensive framework and detailed protocols for researchers to independently validate and expand upon these findings. We will explore the quantitative assessment of this synergy and delve into the underlying molecular mechanisms that drive this enhanced antitumor activity.

Part 1: Quantitative Assessment of Drug Synergy

The primary objective is to determine whether the combined effect of Rupestonic acid and paclitaxel is greater than the sum of their individual effects. This is formally classified as synergism, which can be robustly quantified using the Combination Index (CI) and visualized through isobologram analysis.

Protocol 1.1: Determining Cytotoxicity and IC50 via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the quantity of which is proportional to the number of viable cells.

Causality: This initial step is crucial to establish the dose-response curves for each drug individually. The resulting half-maximal inhibitory concentration (IC50) values are the cornerstone for designing the subsequent combination experiments.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Rupestonic acid (powder, CAS: 115473-63-7)[7]

  • Paclitaxel (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of Rupestonic acid and paclitaxel in DMSO (e.g., 10 mM). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Single-Drug Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of medium containing the various concentrations of Rupestonic acid or paclitaxel to triplicate wells.

    • Include a "vehicle control" group treated with the highest concentration of DMSO used in the drug dilutions.

    • Include an "untreated control" group with fresh medium only.

  • Incubation: Incubate the plate for 48 hours (or a clinically relevant time point).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the log of the drug concentration.

    • Use non-linear regression (e.g., in GraphPad Prism or similar software) to calculate the IC50 value for each drug.

Protocol 1.2: Combination Treatment and Synergy Calculation

The Chou-Talalay method provides a quantitative measure of drug interaction through the Combination Index (CI).[8][9]

Causality: This protocol uses a fixed-ratio experimental design based on the individual IC50 values to systematically test the combination's efficacy. The CI calculation then provides a definitive numerical value that characterizes the nature of the drug interaction.

Procedure:

  • Experimental Design: Based on the IC50 values determined in Protocol 1.1, select a fixed molar ratio for the two drugs (e.g., the ratio of their IC50s, IC50_Rupestonic:IC50_Paclitaxel).

  • Combination Treatment: Prepare serial dilutions of the drug combination at the selected fixed ratio. For example, if the ratio is 1:1, you would have concentrations of (1µM R + 1µM P), (2µM R + 2µM P), etc.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.1 using the single drugs and the combination dilutions.

  • Synergy Analysis:

    • Calculate the fraction of cells affected (Fa) for each dose: Fa = 1 - (Viability % / 100).

    • Use the Combination Index equation derived from the median-effect principle[8]: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of Rupestonic acid and paclitaxel in combination that achieve a certain effect (e.g., 50% inhibition, Fa=0.5).

      • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.

    • Specialized software like CompuSyn can be used for automated calculation and generation of Fa-CI plots.

Data Interpretation: The calculated CI value provides a clear interpretation of the drug interaction.

Combination Index (CI) ValueInterpretation
< 1Synergism
= 1Additive Effect
> 1Antagonism
Visualization 1: Isobologram Analysis

An isobologram is a graphical representation of drug interactions.[10]

Causality: This visual tool provides an intuitive confirmation of the numerical CI value. A synergistic combination will require lower doses of both drugs to achieve a specific effect (e.g., IC50) than would be predicted if their effects were merely additive.

G Isobologram for Drug Synergy origin y_axis Dose of Rupestonic Acid origin->y_axis x_axis Dose of Paclitaxel origin->x_axis IC50_R IC50 (Rupestonic Acid) IC50_P IC50 (Paclitaxel) IC50_R->IC50_P  Line of Additivity Synergy_Point Synergistic Combination Antagonism_Point Antagonistic Combination Synergy_Region Region of Synergy Antagonism_Region Region of Antagonism

Caption: Isobologram illustrating synergistic vs. antagonistic drug effects.

Part 2: Elucidating the Molecular Mechanisms of Synergy

Once synergy is quantitatively confirmed, the next step is to understand why these drugs work better together. Based on their known mechanisms, a plausible hypothesis is that Rupestonic acid-induced G0/G1 arrest and inhibition of pro-survival PI3K/Akt signaling sensitizes cancer cells to the potent G2/M arrest and apoptotic induction by paclitaxel.

Visualization 2: Overall Experimental Workflow

Caption: Workflow for synergy assessment and mechanistic studies.

Protocol 2.1: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA.[11] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. An increased "sub-G1" population is indicative of apoptotic cells with fragmented DNA.

Causality: This experiment directly tests the hypothesis that the drug combination enhances cell cycle arrest. We expect to see an accumulation of cells in the G0/G1 and G2/M phases and an increase in the sub-G1 apoptotic population that is greater than with either single agent.

Materials:

  • Cells treated with IC50 concentrations of Rupestonic acid, paclitaxel, and the combination for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest ~1x10⁶ cells per condition (including floating and adherent cells). Centrifuge at 1200 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and fixes them. Fix for at least 30 minutes at 4°C.[12]

  • Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS to remove the ethanol.[12]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases using analysis software (e.g., FlowJo, FCS Express).

Protocol 2.2: Apoptosis and Signaling Pathway Analysis by Western Blot

Western blotting allows for the detection and quantification of specific proteins, providing a snapshot of the cellular state.

Causality: This protocol directly measures the levels of key proteins involved in apoptosis and cell survival. A synergistic effect should manifest as a stronger induction of pro-apoptotic markers (cleaved Caspase-3, cleaved PARP) and a more significant shift in the Bax/Bcl-2 ratio compared to single-drug treatments.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualization 3: Proposed Synergistic Signaling Pathway

G ENO1 ENO1 PI3K PI3K ENO1->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes Apoptosis SYNERGISTIC APOPTOSIS Akt->Apoptosis inhibits survival Mito Mito Bcl2->Mito inhibits G1_Arrest G0/G1 Arrest G1_Arrest->Apoptosis contributes to Microtubules Microtubule Stabilization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis contributes to Caspase Caspase-3 Activation Caspase->Apoptosis executes RA RA RA->ENO1 inhibits RA->G1_Arrest PTX PTX PTX->Microtubules promotes Mito->Caspase activates

Caption: Proposed mechanism for Rupestonic acid and Paclitaxel synergy.

Conclusion and Future Directions

This guide provides a robust framework for investigating the synergistic potential of Rupestonic acid and paclitaxel. The protocols outlined herein enable the quantitative confirmation of synergy and the elucidation of the underlying cellular and molecular mechanisms. Positive findings from these studies—demonstrating enhanced cell cycle arrest and apoptosis—would provide a strong rationale for advancing this drug combination into preclinical in vivo models. Ultimately, this line of research could contribute to the development of more effective and less toxic therapeutic strategies for cancer treatment, leveraging the unique properties of natural compounds to potentiate standard-of-care chemotherapy.

References

  • Mulati, S., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology, 41386314.
  • ResearchGate. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Available at: [Link]

  • Asnaashari, S., et al. (2023). Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review. Cancer Cell International. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action for synergistic effects of Paclitaxel and Flavonoids. Available at: [Link]

  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors. Advances in enzyme regulation, 22, 27-55. Available at: [Link]

  • Li, X., et al. (2018). The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. Available at: [Link]

  • Asnaashari, S., et al. (2023). Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review. National Institutes of Health. Available at: [Link]

  • Chou, J. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Journal of Cancer Science and Clinical Therapeutics, 3. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Lee, J. H., et al. (2012). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • Lee, S. H., et al. (2004). Evaluation of Combination Chemotherapy: Integration of Nonlinear Regression, Curve Shift, Isobologram, and Combination Index Analyses. Clinical Cancer Research, 10(23), 8081-8091. Available at: [Link]

  • Prafull, B., et al. (2023). Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer. MDPI. Available at: [Link]

  • Shi, B., et al. (2018). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Organic Letters, 20(17), 5348-5351. Available at: [Link]

Sources

Application Note: High-Speed Counter-Current Chromatography for the Preparative Purification of Rupestonic Acid from Artemisia rupestris L.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient purification of Rupestonic acid, a bioactive sesquiterpene, from the crude extract of Artemisia rupestris L. utilizing High-Speed Counter-Current Chromatography (HSCCC). We detail a complete workflow, from the initial solvent extraction of the plant material to the systematic selection and optimization of the HSCCC two-phase solvent system. A robust, step-by-step protocol for the preparative HSCCC separation is presented, yielding Rupestonic acid at greater than 98% purity in a single run. Furthermore, this guide includes validated analytical methods for purity assessment by High-Performance Liquid Chromatography (HPLC) and protocols for structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development, offering field-proven insights to facilitate the high-purity isolation of Rupestonic acid for further pharmacological investigation.

Introduction: The Therapeutic Potential of Rupestonic Acid and the Purification Challenge

Rupestonic acid is a sesquiterpene compound isolated from the traditional Chinese medicinal plant Artemisia rupestris L.[1]. Belonging to the class of organic acids, it possesses a unique molecular structure that contributes to its notable biological activities[2]. Research has demonstrated its potential as a protective agent against liver damage, inflammation, and tumor formation[3][4]. Furthermore, Rupestonic acid and its derivatives have shown promising anti-influenza virus activity[1].

The primary challenge in harnessing the full therapeutic potential of Rupestonic acid lies in its isolation from the complex chemical matrix of its natural source. Crude plant extracts contain a multitude of structurally similar compounds, making the purification of a single target molecule a significant bottleneck. Traditional solid-phase chromatography methods often suffer from irreversible sample adsorption, leading to low recovery rates and the need for multiple, time-consuming purification steps.

High-Speed Counter-Current Chromatography (HSCCC) offers a compelling alternative. As a liquid-liquid partition chromatography technique, it eliminates the use of a solid support matrix, thereby preventing irreversible adsorption and ensuring high sample recovery[5]. This makes HSCCC an ideal platform for the preparative-scale purification of natural products like Rupestonic acid, enabling the acquisition of high-purity material in a single, efficient step.

The Principle of High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated form of liquid-liquid partition chromatography that relies on a continuous and efficient partitioning of solutes between two immiscible liquid phases. Unlike traditional column chromatography that utilizes a solid stationary phase, HSCCC employs a liquid stationary phase, which is immobilized in a coiled column by a strong centrifugal force field. A liquid mobile phase is then pumped through the stationary phase, allowing for a continuous mixing and settling process that separates compounds based on their differential partition coefficients (K)[5].

The partition coefficient (K) is a critical parameter in HSCCC and is defined as the ratio of the solute concentration in the stationary phase to its concentration in the mobile phase. For optimal separation, the target compound should have a K value ideally between 0.5 and 2.0[6]. This ensures that the compound is retained long enough for effective separation from impurities but elutes within a reasonable time frame.

The elimination of a solid support is a key advantage of HSCCC, as it circumvents issues like irreversible adsorption of the analyte, leading to high recovery rates. The versatility of HSCCC allows for operation in both normal-phase and reversed-phase modes simply by switching the mobile and stationary phases.

Preparative Purification Workflow

The overall workflow for the purification of Rupestonic acid is a multi-step process that begins with the preparation of a crude extract and culminates in the analysis of the purified compound.

cluster_0 Phase 1: Extraction cluster_1 Phase 2: HSCCC Purification cluster_2 Phase 3: Analysis & Confirmation A Artemisia rupestris L. (Dried Aerial Parts) B Pulverization A->B C Dichloromethane Extraction B->C D Crude Dichloromethane Extract C->D E Solvent System Selection & Optimization (Partition Coefficient K) D->E F Preparative HSCCC E->F G Fraction Collection F->G H HPLC Purity Analysis G->H I Pooling of Pure Fractions H->I J Structural Confirmation (MS, NMR) I->J K Purified Rupestonic Acid (>98%) J->K A Start: HEMWat System (n-Hexane-Ethyl Acetate-Methanol-Water) B Prepare several ratios (e.g., 6:4:3:7, 6:4:4:6, 6:4:5:5) A->B C Add crude extract to each system in a test tube B->C D Shake vigorously and allow phases to separate C->D E Sample equal volumes of upper and lower phases D->E F Analyze samples by HPLC E->F G Calculate Partition Coefficient (K) = (Peak Area in Upper Phase) / (Peak Area in Lower Phase) F->G H Is K between 0.5 and 2.0? G->H I Yes: System is optimized. Proceed to HSCCC. H->I Optimal J No: Adjust solvent ratios to modify polarity. H->J Sub-optimal J->B Iterate

Caption: Systematic approach for HSCCC solvent system optimization.

Procedure for Determining the Partition Coefficient (K):

  • Prepare a series of two-phase solvent systems by mixing n-hexane, ethyl acetate, methanol, and water in different volume ratios (e.g., 6:4:3:7, 6:4:4:6, 6:4:5:5 v/v/v/v) in separating funnels.

  • Allow the mixtures to equilibrate at room temperature and then separate the upper (organic) and lower (aqueous) phases.

  • Dissolve a small amount of the crude extract (approximately 2 mg) in 2 mL of the upper phase and 2 mL of the lower phase of a chosen solvent system in a test tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and partitioning of the analytes.

  • Centrifuge briefly to accelerate phase separation.

  • Carefully withdraw an equal volume (e.g., 1 mL) from both the upper and lower phases.

  • Evaporate the solvent from each phase to dryness.

  • Redissolve the residues in a fixed volume of methanol (e.g., 1 mL) and analyze by HPLC.

  • Calculate the partition coefficient (K) for Rupestonic acid using the formula: K = Aupper / Alower , where Aupper and Alower are the peak areas of Rupestonic acid in the upper and lower phases, respectively.

  • Repeat this process with different solvent system ratios until a K value between 0.5 and 2.0 is achieved.

Optimized Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (6:4:3.5:6.5, v/v) has been shown to be effective.[7] The addition of 0.5% acetic acid to the stationary phase is recommended. This acidification helps to keep Rupestonic acid in its non-ionized form, enhancing its partitioning into the organic stationary phase and improving peak shape.

Protocol III: Preparative HSCCC Purification of Rupestonic Acid

Materials:

  • High-Speed Counter-Current Chromatograph

  • HPLC pump

  • UV detector

  • Fraction collector

  • Optimized two-phase solvent system (n-hexane-ethyl acetate-methanol-water at 6:4:3.5:6.5, v/v with 0.5% acetic acid added to the upper phase)

  • Crude dichloromethane extract

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the two-phase solvent system. Vigorously mix the solvents in a large separating funnel and allow them to fully equilibrate and separate. Degas both phases by sonication before use. Add 0.5% (v/v) acetic acid to the upper organic phase, which will serve as the stationary phase.

  • Column Filling: Fill the entire HSCCC column with the stationary phase (upper phase) at a low flow rate.

  • Equilibration: Set the desired rotation speed (e.g., 850 rpm) and begin pumping the mobile phase (lower phase) into the column in the head-to-tail direction. Continue pumping until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet and a stable baseline on the detector.

  • Stationary Phase Retention: Once equilibrium is established, stop the pump and measure the volume of the stationary phase displaced from the column. Calculate the stationary phase retention (Sf) as a percentage of the total column volume. A retention of >60% is desirable for good resolution.

  • Sample Injection: Dissolve the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent mixture (e.g., 10 mL of 1:1 upper and lower phase). Inject the sample into the column through the sample loop.

  • Elution and Fraction Collection: Resume pumping the mobile phase at the optimized flow rate (e.g., 2.0 mL/min). Monitor the effluent with a UV detector (e.g., at 220 nm, as α,β-unsaturated carbonyls typically absorb in this region) and collect fractions at regular intervals (e.g., every 2 minutes) using a fraction collector.

  • Column Wash: After the target peak has eluted, stop the rotation and pump out the remaining stationary phase from the column with the mobile phase to collect any highly retained compounds.

ParameterRecommended ValueRationale
Solvent System n-hexane-ethyl acetate-methanol-water (6:4:3.5:6.5, v/v)Provides optimal partition coefficient (K) for Rupestonic acid.
Stationary Phase Upper organic phase + 0.5% acetic acidRupestonic acid has a favorable K value in this phase; acetic acid suppresses ionization.
Mobile Phase Lower aqueous phaseElutes compounds based on their partitioning into this phase.
Rotation Speed 850 rpmEnsures good retention of the stationary phase without excessive emulsification.
Flow Rate 2.0 mL/minProvides a balance between separation time and resolution.
Detection Wavelength 220 nmCorresponds to the UV absorbance of the α,β-unsaturated carbonyl chromophore in Rupestonic acid.
Sample Loading 200 mg in 10 mL of biphasic solventA typical loading for preparative separation on a standard HSCCC coil.
Protocol IV: Purity Analysis and Structural Confirmation

Purity Analysis by HPLC: Rationale: A reversed-phase HPLC method is used to rapidly assess the purity of the collected HSCCC fractions. A C18 or Phenyl column provides good separation of moderately polar compounds. An acidified mobile phase is used to ensure sharp peaks for the acidic analyte.

HPLC Conditions:

  • Column: Agela Venusil XBP Phenyl (or equivalent C18 column), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic, Methanol : 0.1% Formic Acid in Water (40:60, v/v) [8]* Flow Rate: 0.4 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Analyze an aliquot of each collected fraction by HPLC.

  • Combine the fractions that contain Rupestonic acid at >98% purity.

  • Evaporate the solvent from the pooled fractions to yield the purified Rupestonic acid.

Structural Confirmation: The identity of the purified compound should be unequivocally confirmed by Mass Spectrometry and NMR spectroscopy.

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Expected Result: In positive ion mode, Rupestonic acid (C₁₅H₂₀O₃, Molecular Weight: 248.32) is expected to show a protonated molecular ion [M+H]⁺ at m/z 249.2. Tandem MS (MS/MS) of this ion would show characteristic fragmentation patterns, such as a product ion at m/z 203.1, corresponding to the loss of formic acid (HCOOH).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). The chemical shifts and coupling constants should be compared with literature data for Rupestonic acid to confirm the structure.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Stationary Phase Retention in HSCCC - Inappropriate solvent system (low viscosity, high interfacial tension).- Rotation speed too low.- Flow rate too high.- Select a more viscous solvent system.- Increase the rotation speed in increments of 50 rpm.- Decrease the mobile phase flow rate.
Poor Peak Resolution in HSCCC - Low stationary phase retention.- Sub-optimal partition coefficient (K value too low or too high).- Sample overload.- Address stationary phase retention issues (see above).- Re-optimize the solvent system to bring the K value closer to 1.- Reduce the amount of sample injected.
Peak Tailing in HPLC - Secondary interactions with residual silanols on the column.- Mismatch between sample solvent and mobile phase.- Column contamination.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid).- Dissolve the sample in the mobile phase.- Flush the column with a strong solvent (e.g., isopropanol).
No Peaks Detected in HPLC - Detector lamp is off.- No sample injected.- Compound not eluting from the column.- Check the detector status.- Verify the injection process.- Flush the column with a stronger mobile phase (e.g., 100% acetonitrile or methanol).

Conclusion

This application note demonstrates that High-Speed Counter-Current Chromatography is a highly effective and efficient technique for the preparative purification of Rupestonic acid from the crude extract of Artemisia rupestris L. The described workflow, from systematic solvent system selection to the optimized HSCCC protocol, provides a reliable method to obtain this valuable bioactive compound at high purity (>98%). The elimination of a solid support minimizes sample loss and allows for a scalable, single-step purification, making HSCCC a superior choice over traditional chromatographic methods for natural product isolation. The analytical protocols provided ensure the confident identification and quality assessment of the final product.

References

  • Title: Quantitative determination of rupestonic acid in rat plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study Source: PubMed URL: [Link]

  • Title: Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography Source: PubMed URL: [Link]

  • Title: Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography Source: PubMed Central URL: [Link]

  • Title: Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography Source: ScienceDirect URL: [Link]

  • Title: Solvent System Selection Strategies in Countercurrent Separation Source: PubMed Central URL: [Link]

  • Title: HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann Source: MDPI URL: [Link]

  • Title: Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma Source: PubMed URL: [Link]

  • Title: Advances in studies on the rupestonic acid derivatives as anti-influenza agents Source: PubMed URL: [Link]

  • Title: Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed Source: PubMed Central URL: [Link]

  • Title: High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb (Rheum emodi) Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Countercurrent Separation of Natural Products: An Update Source: ACS Publications URL: [Link]

  • Title: Green Extraction of Volatile Terpenes from Artemisia annua L. Source: MDPI URL: [Link]

  • Title: Countercurrent chromatography Source: Wikipedia URL: [Link]

  • Title: The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography Source: Rotachrom Technologies URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: UV-Vis Spectroscopy: Absorbance of Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris Source: Stork URL: [Link]

Sources

Application Notes & Protocols: Enhancing the Therapeutic Potential of Rupestonic Acid Through Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the development of drug delivery systems for Rupestonic acid, created for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols.

Introduction: The Therapeutic Promise and Formulation Challenge of Rupestonic Acid

Rupestonic acid, a sesquiterpene derived from medicinal plants like Artemisia rupestris L., is a molecule of significant therapeutic interest.[1] Preclinical studies have highlighted its potential in several key areas, including:

  • Antiviral Activity: Rupestonic acid and its derivatives have demonstrated notable efficacy against influenza viruses, including drug-resistant strains, by modulating the host's immune response.[1][2]

  • Anticancer Properties: Research indicates its ability to inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing cell cycle arrest and apoptosis.[3] Some derivatives are also being explored for their cytotoxic activity against various cancer cell lines.[4][5][6]

Despite its promising pharmacological profile, Rupestonic acid presents a significant formulation challenge that hinders its clinical translation: poor aqueous solubility.[7][8] As a lipophilic compound, it is readily soluble in organic solvents like DMSO, chloroform, and ethyl acetate, but its low solubility in physiological media leads to low and erratic bioavailability, limiting its therapeutic efficacy.[2][9] This necessitates the development of advanced drug delivery systems to enhance its solubility, stability, and targeted delivery.[10]

This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of two distinct and highly suitable drug delivery platforms for Rupestonic acid: polymeric nanoparticles and liposomes.

PropertyValueSource
Chemical Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [2]
Physical Description Powder[2]
Compound Type Sesquiterpene, Diterpenoid[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Therapeutic Targets Influenza Virus, ENO1 (in HCC), p38 MAPK, ERK[2][3]

Rationale for Nanoformulation: Overcoming the Barriers

Encapsulating a hydrophobic drug like Rupestonic acid into a nanocarrier addresses its delivery challenges in several ways:

  • Enhanced Bioavailability: By converting the drug into a pseudo-soluble form, nanoparticles and liposomes can significantly improve its absorption and systemic exposure.[7][11]

  • Controlled Release: The carrier matrix can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing dosing frequency.[10]

  • Targeted Delivery: The surface of nanocarriers can be modified to target specific tissues or cells (e.g., tumor cells or infected lung tissue), thereby increasing efficacy and reducing off-target toxicity.

  • Improved Stability: Encapsulation protects the drug from premature degradation in the biological environment.[10]

This guide will focus on two gold-standard nanoformulation approaches for hydrophobic drugs: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and soy phosphatidylcholine/cholesterol-based liposomes.

Protocol I: Rupestonic Acid-Loaded PLGA Nanoparticles via Emulsification-Solvent Evaporation

3.1. Scientific Principle

The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like Rupestonic acid within a biodegradable polymer matrix.[12] The process involves dissolving the drug and the polymer (PLGA) in a water-immiscible organic solvent. This "oil phase" is then emulsified in an aqueous phase containing a stabilizer to form nano-sized droplets. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and solidify into nanoparticles, entrapping the drug within the matrix. The choice of PLGA is based on its excellent biocompatibility, biodegradability, and tunable drug release properties.[13]

3.2. Workflow for PLGA Nanoparticle Formulation

Caption: Workflow for preparing Rupestonic acid-loaded PLGA nanoparticles.

3.3. Detailed Step-by-Step Protocol

Materials:

  • Rupestonic acid (≥98% purity)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, MW 15-30 kDa

  • Poly(vinyl alcohol) (PVA), 80% hydrolyzed, MW 10-20 kDa

  • Dichloromethane (DCM), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer with stir bar

  • Rotary evaporator (optional, for faster evaporation)

  • High-speed refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of PLGA and 5 mg of Rupestonic acid.

    • Dissolve both components in 2 mL of dichloromethane in a glass vial. Ensure complete dissolution by gentle vortexing.

    • Scientist's Note: The drug-to-polymer ratio (here, 1:10) is a critical parameter that influences drug loading and release kinetics. This ratio can be optimized based on desired formulation characteristics.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water. Heat gently (to ~60°C) on a stirrer plate if necessary to aid dissolution. Cool to room temperature before use.

    • Scientist's Note: PVA acts as a surfactant, adsorbing to the oil-water interface and preventing the nano-droplets from coalescing during emulsification.

  • Emulsification:

    • Add the organic phase (Step 1) to 10 mL of the aqueous PVA solution.

    • Immediately emulsify using a high-speed homogenizer at 15,000 RPM for 3 minutes or a probe sonicator at 40% amplitude for 2 minutes on ice. The mixture should turn into a milky-white oil-in-water emulsion.

    • Scientist's Note: The energy input during this step is crucial for determining the final particle size. Higher energy generally leads to smaller nanoparticles.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and place it on a magnetic stirrer.

    • Leave it stirring at a moderate speed (~400 RPM) for at least 4 hours at room temperature in a fume hood to allow the dichloromethane to evaporate. The solution will become less milky and more translucent as the nanoparticles form.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in 10 mL of fresh deionized water by vortexing or brief sonication.

    • Repeat the centrifugation and washing step two more times to ensure complete removal of the stabilizer.

    • Scientist's Note: Thorough washing is essential for minimizing in-vivo toxicity and obtaining an accurate measurement of drug loading.

  • Lyophilization:

    • After the final wash, resuspend the pellet in a small volume (~2 mL) of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C for at least 2 hours.

    • Lyophilize for 48 hours to obtain a dry, free-flowing powder that can be stored at -20°C for long-term stability.

Protocol II: Rupestonic Acid-Loaded Liposomes via Thin-Film Hydration

4.1. Scientific Principle

The thin-film hydration method is a classic and effective technique for preparing liposomes, especially for incorporating lipophilic drugs like Rupestonic acid.[14] The process begins by dissolving lipids (e.g., soy phosphatidylcholine) and the drug in an organic solvent.[15] The solvent is then evaporated under reduced pressure, leaving a thin, dry lipid-drug film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous buffer above the lipid's phase transition temperature. The agitation during hydration causes the lipid film to swell and fold upon itself, forming multilamellar vesicles (MLVs) that entrap the hydrophobic drug within their lipid bilayers.[16] Cholesterol is included to modulate membrane fluidity and stability.

4.2. Workflow for Liposome Formulation

Caption: Workflow for preparing Rupestonic acid-loaded liposomes.

4.3. Detailed Step-by-Step Protocol

Materials:

  • Rupestonic acid (≥98% purity)

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform or a Chloroform:Methanol mixture (2:1 v/v), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator with a water bath

  • Round-bottom flask (50 mL)

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size) (optional, for uniform size)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

  • Lipid-Drug Mixture Preparation:

    • In a 50 mL round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of Rupestonic acid in 5 mL of chloroform.

    • Scientist's Note: The lipid composition, particularly the cholesterol content, is key to the stability and rigidity of the liposome. A 4:1 molar ratio of SPC to cholesterol is a common starting point.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40-45°C.

    • Rotate the flask and gradually apply a vacuum to evaporate the chloroform. A thin, uniform, and transparent lipid film will form on the inner wall of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydration:

    • Remove the flask from the rotary evaporator.

    • Add 5 mL of PBS (pH 7.4), pre-warmed to a temperature above the lipid's transition temperature (~50-60°C).

    • Agitate the flask by hand or on a vortex mixer for 15-30 minutes. The lipid film will gradually peel off the glass wall and form a milky suspension of multilamellar vesicles (MLVs).

    • Scientist's Note: Hydrating above the lipid's transition temperature ensures the lipid bilayers are in a fluid state, which facilitates proper vesicle formation.

  • Size Reduction (Sonication/Extrusion):

    • For Sonication: Transfer the MLV suspension to a glass beaker and sonicate using a probe sonicator on ice (to prevent lipid degradation) in pulsed mode (e.g., 30 seconds ON, 30 seconds OFF) for 5-10 minutes, or until the suspension becomes less turbid. This process forms smaller, unilamellar vesicles (SUVs).

    • For Extrusion (Recommended for Uniformity): Load the MLV suspension into a lipid extruder. Pass the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm) for 11-21 passes. This produces large unilamellar vesicles (LUVs) with a highly uniform size distribution.

  • Purification:

    • To remove the unencapsulated Rupestonic acid (which may have precipitated in the aqueous phase), purify the liposome suspension.

    • Dialyze the suspension against PBS (pH 7.4) for 12-24 hours, with several buffer changes, to remove any free drug.

    • Alternatively, use size exclusion chromatography.

  • Storage:

    • Store the final liposomal suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer structure.

Characterization of Rupestonic Acid Formulations

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the nanoformulations.[13]

TechniqueParameter MeasuredPurpose & Rationale
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)To determine the average particle size and size distribution. A low PDI (<0.3) indicates a monodisperse and stable sample.
Zeta Potential Analysis Surface ChargeTo predict the colloidal stability of the suspension. A zeta potential of ±30 mV or higher suggests good stability.
Electron Microscopy (TEM/SEM) Morphology, Size, and Surface TopographyTo visualize the shape and surface of the nanoparticles/liposomes and confirm DLS results.
UV-Vis Spectrophotometry Drug ConcentrationTo quantify the amount of Rupestonic acid for calculating drug loading and encapsulation efficiency.

5.1. Protocol: Determination of Drug Loading and Encapsulation Efficiency (EE)

  • Sample Preparation: Take a known amount of lyophilized nanoparticles (e.g., 5 mg) or a known volume of the liposome suspension.

  • Drug Extraction: Dissolve the nanoparticles or disrupt the liposomes using a suitable organic solvent in which the drug is soluble but the polymer/lipids are not (e.g., for PLGA, use acetonitrile or DMSO to dissolve the entire formulation).

  • Quantification: Centrifuge to pellet the polymer/lipid debris. Measure the concentration of Rupestonic acid in the supernatant using a pre-established UV-Vis calibration curve at its λ_max.

  • Calculations:

    • Encapsulation Efficiency (EE %): (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

    • Drug Loading (DL %): (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

5.2. Protocol: In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release profile of Rupestonic acid from the formulation.[17][18]

Workflow for In Vitro Release Study

Caption: Workflow for conducting an in vitro drug release study.

Procedure:

  • Place 1 mL of the Rupestonic acid nanoformulation suspension into a dialysis bag.

  • Immerse the sealed bag into 50 mL of release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).

  • Place the entire setup in an incubator shaker at 37°C with gentle agitation (50 RPM).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

  • Immediately replace it with 1 mL of fresh, pre-warmed release medium.

  • Analyze the concentration of Rupestonic acid in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

References

  • PubMed. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Drug Delivery Nanoparticles Formulation and Characterization. Retrieved from [Link]

  • PubMed. (n.d.). Liposome formulations of hydrophobic drugs. Retrieved from [Link]

  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]

  • NIH. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]

  • PubMed. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Liposome Formulations of Hydrophobic Drugs. Retrieved from [Link]

  • PubMed. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Retrieved from [Link]

  • PubMed. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. Retrieved from [Link]

  • KIET. (2026). Poorly Soluble Drugs Dissolution And Drug Release. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Springer. (n.d.). 23 Nanoparticles for Drug Delivery. Retrieved from [Link]

  • USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). Novel drug delivery system and characterization in advance techniques. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Research Sciences. (2016). A Review on Poorly Soluble Drug Delivery Strategies. Retrieved from [Link]

  • Scilit. (2025). Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity. Retrieved from [Link]

  • Journal of Nanomaterials. (n.d.). Synthesis and Characterization of Novel Nanomaterials for Drug Delivery Applications. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • MDPI. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2020). An Overview: Preparation Characterization and Applications of Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization techniques and main characteristics of drug-loaded micellar systems. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity | Request PDF. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Liposome formulations of hydrophobic drugs. Retrieved from [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • YouTube. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]

  • RSC Publishing. (n.d.). Physicochemical properties determined by ΔpKa for protic ionic liquids based on an organic super-strong base with various Brønsted acids. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Cheméo. (n.d.). Pinonic acid (CAS 473-72-3) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing Rupestonic Acid Solubility in In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Rupestonic acid in their in vivo experiments. This resource, developed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of Rupestonic acid's limited aqueous solubility. Our goal is to equip you with the knowledge and protocols necessary to achieve stable and effective drug delivery for your preclinical studies.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during the preparation and administration of Rupestonic acid formulations.

Scenario 1: My Rupestonic acid is not dissolving in my chosen vehicle.

Underlying Cause: Rupestonic acid, a sesquiterpene lactone, is an organic acid with poor water solubility.[1][2] Direct dissolution in aqueous buffers or saline is often challenging. The choice of solvent or solvent system is critical to achieving the desired concentration.

Step-by-Step Solution:

  • Initial Solvent Selection: Begin by dissolving Rupestonic acid in a small amount of a polar organic solvent in which it is known to be soluble, such as DMSO, acetone, chloroform, dichloromethane, or ethyl acetate.[2] For in vivo applications, DMSO is a common starting point.

  • Co-Solvent System: If a purely organic solvent is not suitable for your experimental model, a co-solvent system is a viable approach. This involves dissolving the compound in a minimal amount of an organic solvent (like DMSO) and then diluting it with a biocompatible co-solvent. A widely used system is a combination of DMSO, PEG300, and Tween-80 in saline.[3]

  • Heating and Sonication: To aid dissolution, gentle heating and/or sonication can be applied.[3] Be cautious with temperature, as prolonged exposure to high heat can potentially degrade the compound.

  • pH Adjustment: As an acidic compound, the solubility of Rupestonic acid can be influenced by pH.[1] Increasing the pH of the aqueous phase can deprotonate the carboxylic acid group, forming a more soluble salt. However, the stability of the compound at different pH values should be considered.

Scenario 2: My Rupestonic acid precipitates out of solution upon dilution or during administration.

Underlying Cause: This is a common issue when a drug dissolved in a strong organic solvent is introduced into an aqueous environment, such as a buffer or biological fluid. The drastic change in solvent polarity causes the drug to crash out of solution.

Step-by-Step Solution:

  • Optimize the Co-Solvent Ratio: The ratio of the organic solvent to the aqueous co-solvents is crucial. A gradual dilution process is recommended. For instance, after dissolving Rupestonic acid in DMSO, add PEG300 and mix thoroughly before introducing Tween-80, followed by the final addition of saline.[3] This sequential addition helps to maintain the drug's solubility at each step.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules in their central cavity, thereby increasing their aqueous solubility.[4][5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used, safe, and effective solubilizing agent for in vivo studies.[3] A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to be effective for Rupestonic acid.[3]

  • Lipid-Based Formulations: For oral or certain parenteral routes, formulating Rupestonic acid in a biocompatible oil, such as corn oil, can be an effective strategy.[3][6] The compound is first dissolved in a small amount of DMSO and then mixed with the oil.[3]

Scenario 3: I am observing signs of toxicity or irritation at the injection site.

Underlying Cause: While the therapeutic effects of Rupestonic acid are the focus of research, the formulation vehicle itself can sometimes cause adverse reactions. High concentrations of organic solvents like DMSO can lead to local irritation or systemic toxicity.

Step-by-Step Solution:

  • Minimize Organic Solvent Concentration: Aim to use the lowest possible concentration of the organic solvent required to dissolve the compound. The goal is to keep the final concentration of solvents like DMSO to a minimum in the administered dose.

  • Explore Alternative Solubilization Techniques: If solvent toxicity is a concern, prioritize methods that reduce or eliminate the need for harsh organic solvents. Cyclodextrin-based formulations are an excellent alternative.[3][4]

  • Nanoparticle Formulations: For long-term studies or when high drug loading is required, consider developing a nanoparticle formulation.[7][8] Encapsulating Rupestonic acid in biocompatible polymers can improve its solubility, stability, and pharmacokinetic profile, while minimizing vehicle-related toxicity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting formulations for in vivo studies with Rupestonic acid?

A1: Based on available data, here are three validated starting formulations that can achieve a concentration of at least 2.5 mg/mL:[3]

Protocol Components Preparation Steps Considerations
1: Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1. Dissolve Rupestonic acid in DMSO to make a stock solution. 2. Add PEG300 to the stock solution and mix well. 3. Add Tween-80 and mix. 4. Finally, add saline to the desired volume.A common and effective method for many poorly soluble compounds.
2: Cyclodextrin-Based 10% DMSO, 90% (20% SBE-β-CD in Saline)1. Dissolve Rupestonic acid in DMSO to make a stock solution. 2. Add the stock solution to the 20% SBE-β-CD in saline and mix.Reduces the reliance on high concentrations of organic co-solvents. SBE-β-CD is generally well-tolerated.
3: Oil-Based 10% DMSO, 90% Corn Oil1. Dissolve Rupestonic acid in DMSO to make a stock solution. 2. Add the stock solution to the corn oil and mix.Suitable for oral gavage or certain parenteral routes. May not be appropriate for all administration routes.

Q2: What is the general workflow for selecting a suitable solubilization strategy for Rupestonic acid?

A2: The following decision tree can guide you in choosing the most appropriate method for your specific experimental needs.

G start Start: Rupestonic Acid Solubility Challenge check_solubility Is the required concentration achievable in a simple biocompatible solvent? start->check_solubility co_solvent Try a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) check_solubility->co_solvent No success Proceed with in vivo experiment check_solubility->success Yes check_toxicity Is there evidence of vehicle-related toxicity? co_solvent->check_toxicity oil_formulation Consider an oil-based formulation (e.g., Corn Oil) for appropriate routes co_solvent->oil_formulation Precipitation Issues? cyclodextrin Consider a cyclodextrin-based formulation (e.g., SBE-β-CD) nanoparticle Explore nanoparticle formulations (e.g., polymeric nanoparticles, liposomes) cyclodextrin->nanoparticle Higher concentration or sustained release needed? cyclodextrin->success nanoparticle->success check_toxicity->cyclodextrin Yes check_toxicity->success No oil_formulation->success

Caption: Decision workflow for Rupestonic acid solubilization.

Q3: How should I prepare and store my Rupestonic acid stock solutions?

A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution can then be used to prepare the final working solution for your in vivo experiments. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at an appropriate temperature, typically -20°C or -80°C. It is advisable to allow the product to equilibrate to room temperature for at least one hour before use.[2] For in vivo experiments, it is best to prepare the final working solution fresh on the day of use.[3]

Q4: Are there any other advanced techniques to improve the solubility of Rupestonic acid?

A4: Yes, for more challenging cases or specific delivery requirements, several advanced methods can be explored:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the solid-state.[10] The drug can exist in an amorphous form, which generally has a higher dissolution rate compared to the crystalline form.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[10][11]

  • Prodrugs: Chemical modification of the Rupestonic acid molecule to create a more soluble prodrug that converts back to the active form in vivo is another potential strategy.[12]

The selection of the most suitable technique will depend on various factors, including the desired route of administration, the required dose, and the specific characteristics of your animal model.

References

  • Kumar, S., & Singh, A. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Marrero, J. D., et al. (2022). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. NIH. [Link]

  • Goh, C. F., et al. (2014). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. [Link]

  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Medina-L'Acosta, M. E., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. [Link]

  • de Zwart, M. A., et al. (2004). Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. PubMed Central. [Link]

  • Liu, Y., et al. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Taylor & Francis Online. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Al-Atrash, J., et al. (2019). Clickable, acid labile immunosuppressive prodrugs for in vivo targeting. RSC Publishing. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Costa, P. F., et al. (2021). Green Solvents Combined with Bioactive Compounds as Delivery Systems: Present Status and Future Trends. ResearchGate. [Link]

  • Goh, C. F., et al. (2014). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. [Link]

  • Roquette. (2023). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Dower, J. I., et al. (2015). In Vitro and Ex Vivo Anti-Inflammatory Activity of Quercetin in Healthy Volunteers. PubMed. [Link]

  • Medina-L'Acosta, M. E., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. MDPI. [Link]

  • de Oliveira, A. F. B., et al. (2022). Coacervated and Freeze-Dried Polysaccharides-Nanoparticle with Efficient Encapsulation of Albendazole for High-Performance Treatment of Monogenean Parasite Infestation in Tilapia Fish. MDPI. [Link]

  • Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]

  • Ávila-Gálvez, M. Á., et al. (2017). In vivo administration of urolithin A and B prevents the occurrence of cardiac dysfunction in streptozotocin-induced diabetic rats. PubMed. [Link]

  • Li, Y., et al. (2023). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. OAE Publishing Inc.. [Link]

  • Kumar, S., & Singh, A. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Breitenbach, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Tran, T. H., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Al-Tabakha, M. M., et al. (2019). Bridging in vitro dissolution and in vivo exposure for acalabrutinib. Part II. A mechanistic PBPK model for IR formulation comparison, proton pump inhibitor drug interactions, and administration with acidic juices. PubMed. [Link]

  • Beach, J. M., et al. (2024). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Frontiers. [Link]

  • Zhang, Y., et al. (2015). Structure of rupestonic acid. ResearchGate. [Link]

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR. [Link]

  • Shaginyan, A. A., et al. (2024). Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition. MDPI. [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Li, Y., et al. (2024). Exploring the Therapeutic Effect of Artemisia annua-Scutellaria baical. IJN. [Link]

  • Seroczynska, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]

  • Wang, Y., et al. (2023). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. PubMed. [Link]

  • Yoshizawa, H., et al. (2010). Physicochemical properties determined by ΔpKa for protic ionic liquids based on an organic super-strong base with various Brønsted acids. RSC Publishing. [Link]

  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

Sources

Technical Support Center: Dissolution Protocol for Rupestonic Acid using DMSO and PEG300

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the dissolution of Rupestonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the formulation of Rupestonic acid using a Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) co-solvent system. Our goal is to equip you with the scientific understanding and practical knowledge to successfully prepare stable and effective Rupestonic acid solutions for your experiments.

I. Understanding the Challenge: The Physicochemical Properties of Rupestonic Acid

Rupestonic acid, a sesquiterpene lactone, is a promising therapeutic agent with demonstrated anti-inflammatory and anti-tumor properties.[1] However, like many natural product-derived compounds, it exhibits poor aqueous solubility, a significant hurdle for its development and application in both in vitro and in vivo studies. To effectively utilize Rupestonic acid, a robust dissolution protocol is essential.

These properties necessitate the use of a co-solvent system to achieve a desirable concentration for experimental use. A combination of DMSO and PEG300 is a well-established and effective strategy for formulating such poorly water-soluble compounds.[3]

II. The Rationale Behind the DMSO and PEG300 Co-Solvent System

The choice of a DMSO and PEG300 co-solvent system is a strategic one, leveraging the unique properties of each component to overcome the solubility challenges of Rupestonic acid.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] Its primary role in this formulation is to act as the initial solvent to break down the crystal lattice of solid Rupestonic acid and get it into solution. However, high concentrations of DMSO can be toxic to cells and organisms, necessitating its use at the lowest effective concentration.[3]

  • Polyethylene Glycol 300 (PEG300): PEG300 is a low-molecular-weight polymer of ethylene oxide that is miscible with water and many organic solvents. It serves as a co-solvent and a viscosity modifier, enhancing the solubility and stability of the active pharmaceutical ingredient.[3] When added to the DMSO-Rupestonic acid solution, PEG300 helps to prevent the precipitation of the compound when an aqueous medium (like saline or cell culture media) is introduced. It does this by creating a more hospitable microenvironment for the lipophilic Rupestonic acid, effectively shielding it from the aqueous phase.

The sequential addition of these solvents is critical to the success of the dissolution protocol.

III. Recommended Dissolution Protocol for Rupestonic Acid

This protocol is designed to prepare a stock solution of Rupestonic acid that can be further diluted for various experimental applications.

Materials:

  • Rupestonic acid (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl) or other aqueous buffer as required

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Prepare a 25 mg/mL stock solution of Rupestonic acid in DMSO.

    • Weigh the desired amount of Rupestonic acid into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Ensure the final solution is clear.

  • Prepare the final formulation.

    • In a new sterile tube, add the required volume of the 25 mg/mL Rupestonic acid in DMSO stock solution.

    • Add PEG300 to the DMSO solution. A common starting ratio is 1 part DMSO stock to 4 parts PEG300 (e.g., for a final volume of 1 mL, use 100 µL of DMSO stock and 400 µL of PEG300).

    • Vortex the mixture thoroughly until it is a homogenous, clear solution.

    • Slowly add the aqueous component (e.g., saline) to the DMSO/PEG300 mixture while vortexing. A common final concentration of the aqueous component is 45% of the total volume (e.g., 450 µL for a 1 mL final volume).

    • Continue to vortex until the final solution is clear and free of any visible precipitate.

Example Formulation for a 2.5 mg/mL Final Concentration:

ComponentVolume (for 1 mL total)Final Concentration (% v/v)
25 mg/mL Rupestonic acid in DMSO100 µL10%
PEG300400 µL40%
Saline (0.9% NaCl)500 µL50%

IV. Troubleshooting Guide

Encountering issues during dissolution is not uncommon. This guide provides a structured approach to identifying and resolving potential problems.

Visual Guide to Common Dissolution Problems
ObservationPotential CauseRecommended Action
Cloudy or Hazy Solution Incomplete dissolution or early-stage precipitation.Continue vortexing. Gentle warming (37°C) or sonication for 5-10 minutes may be required.
Visible Particulate Matter Incomplete dissolution or precipitation of Rupestonic acid.Ensure the initial DMSO stock is fully dissolved. Try adding the aqueous component more slowly while vortexing vigorously. Consider preparing a more dilute final solution.
Phase Separation (Oily Droplets) The solvent system is unable to maintain the solubility of the compound.The ratio of PEG300 to the aqueous component may need to be adjusted. Increasing the proportion of PEG300 may help.
Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common issues encountered during the dissolution of Rupestonic acid.

V. Frequently Asked Questions (FAQs)

Q1: Why is the order of solvent addition important?

A1: The sequential addition is crucial to prevent "crashing out" or precipitation of the Rupestonic acid. By first dissolving the compound in a strong organic solvent like DMSO, you ensure it is fully solvated. The subsequent addition of PEG300 creates a transitional environment that stabilizes the Rupestonic acid as the aqueous component is introduced. Adding the aqueous solution directly to the DMSO stock would likely cause immediate precipitation due to the drastic change in solvent polarity.

Q2: Can I use a different PEG, such as PEG400?

A2: Yes, PEG400 can often be used interchangeably with PEG300. The number refers to the average molecular weight of the polymer. While their properties are very similar, PEG400 is slightly more viscous. For most applications, the choice between PEG300 and PEG400 will not significantly impact the outcome, and there is literature supporting the safety of PEG400.[4]

Q3: How should I store the Rupestonic acid stock solution?

A3: The 25 mg/mL stock solution of Rupestonic acid in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The final formulation containing the aqueous component should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be kept at 4°C and used within 24-48 hours. Always visually inspect for any signs of precipitation before use.

Q4: What is the stability of Rupestonic acid in this formulation?

A4: Rupestonic acid is a sesquiterpene lactone. This class of compounds can be susceptible to degradation, particularly at non-neutral pH and elevated temperatures.[5] For instance, some sesquiterpene lactones have been shown to be unstable at a pH of 7.4 and a temperature of 37°C.[5] Therefore, it is recommended to prepare the final formulation fresh and use it promptly. Long-term storage of the final aqueous formulation is not advised.

Q5: What should I do if I observe precipitation after diluting the stock solution in my cell culture media or injection vehicle?

A5: This is a common issue when a drug dissolved in a high concentration of organic solvent is introduced into a predominantly aqueous environment. To mitigate this, perform a serial dilution. For example, instead of directly adding the 2.5 mg/mL stock to your final volume, first dilute it in a smaller volume of the media/vehicle, and then add this intermediate dilution to the final volume. This gradual reduction in the organic solvent concentration can help maintain the solubility of the compound.

Q6: Are there any alternative solubilization strategies for Rupestonic acid?

A6: While the DMSO/PEG300 system is effective, other approaches for formulating poorly water-soluble drugs exist. These include the use of cyclodextrins, which can encapsulate the drug molecule to enhance its solubility, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[6] The choice of formulation strategy will depend on the specific experimental requirements, including the route of administration and the desired final concentration.

VI. References

  • Has anyone used NMP/PEG-300 as a drug-delivery vehicle via IP injections?. (2018, July 23). ResearchGate. Retrieved from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. Retrieved from [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. (2025, December 11). PubMed. Retrieved from [Link]

  • Effects of pH and temperature on the stability of sesquiterpene lactones. (2025, August 5). ResearchGate. Retrieved from [Link]

  • In vitro methods to assess drug precipitation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023, May 11). PubMed Central. Retrieved from [Link]

  • Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. (2025, June 30). Global Health. Retrieved from [Link]

  • The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021, April 22). ResearchGate. Retrieved from [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Pak. J. Pharm. Sci.. Retrieved from [Link]

  • Sesquiterpenes. (n.d.). Cyberlipid. Retrieved from [Link]

  • Process Analytical Technology | Application in precipitation processes. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Organic solvents as vehicles for precipitating liquid embolics: a comparative angiotoxicity study with superselective injections of swine rete mirabile. (n.d.). PubMed. Retrieved from [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014, October). PubMed. Retrieved from [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. (2025, September 1). ResearchGate. Retrieved from [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2020, September 15). MDPI. Retrieved from [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Rupestonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of Rupestonic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of this promising class of sesquiterpene lactones. Rupestonic acid, a natural product isolated from Artemisia rupestris L., and its derivatives have garnered significant interest for their potent biological activities, including antiviral and antitumor effects.[1][2][3] However, the construction of its complex polycyclic structure, featuring multiple contiguous stereocenters, presents considerable synthetic challenges.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on achieving high stereoselectivity. The advice herein is based on a synthesis of peer-reviewed literature and established principles in asymmetric synthesis.

Troubleshooting Guide: Common Stereochemical Hurdles

This section addresses specific problems you might encounter during your synthetic campaigns, offering explanations for the underlying chemical principles and actionable solutions.

Issue 1: Poor Diastereoselectivity in Aldol Addition to the Rupestonate Core

Question: "I am attempting a Lewis acid-mediated aldol addition of an aldehyde to the enolate of methyl rupestonate to introduce a C1'-functionalized side chain. However, I am observing a nearly 1:1 mixture of diastereomers at the newly formed stereocenter. How can I improve the diastereoselectivity?"

Underlying Challenge: The stereochemical outcome of aldol additions is dictated by the transition state geometry, which is influenced by a multitude of factors including the nature of the enolate, the aldehyde, the Lewis acid, and the solvent. For complex substrates like methyl rupestonate, predicting the facial selectivity can be challenging, and established models like the Zimmerman-Traxler or Houk models may not always be predictive.[6]

Troubleshooting Protocol:

  • Re-evaluate Your Lewis Acid:

    • Rationale: The size and chelating ability of the Lewis acid are critical in organizing the transition state.

    • Actionable Steps:

      • If using a non-chelating Lewis acid (e.g., BF₃·OEt₂), switch to a chelating Lewis acid like TiCl₄, SnCl₄, or MgBr₂·OEt₂. Chelation between the Lewis acid, the enolate oxygen, and the carbonyl of the aldehyde can enforce a more rigid, chair-like transition state, leading to higher diastereoselectivity.

      • Conversely, if strong chelation is suspected to favor the undesired diastereomer, explore bulkier Lewis acids like aluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) to promote a non-chelated, open transition state with different facial bias.

  • Optimize Reaction Temperature and Solvent:

    • Rationale: Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states, thereby enhancing selectivity.[7] Solvent polarity and coordinating ability can also influence the aggregation state of the enolate and the effective Lewis acidity.

    • Actionable Steps:

      • Perform the reaction at -78 °C. If solubility becomes an issue, consider a step-wise cooling protocol.

      • Screen a range of solvents. Ethereal solvents like THF or Et₂O are generally good starting points. Non-coordinating solvents like dichloromethane (DCM) or toluene can sometimes enhance the effect of the Lewis acid.

  • Modify the Enolate Formation Conditions:

    • Rationale: The geometry of the enolate (E vs. Z) can have a profound impact on the stereochemical outcome of the aldol reaction.

    • Actionable Steps:

      • If using lithium diisopropylamide (LDA), consider the effect of additives. Hexamethylphosphoramide (HMPA) can favor the formation of Z-enolates, while the use of lithium hexamethyldisilazide (LiHMDS) in the presence of a trialkylsilyl halide can favor E-enolate formation.

      • Experiment with different bases. Sodium or potassium bases (e.g., NaHMDS, KHMDS) can also alter the E/Z selectivity of the enolate.

Data-Driven Decision Making:

ParameterCondition A (Low d.r.)Condition B (Improved d.r.)Rationale
Lewis Acid BF₃·OEt₂TiCl₄Enhanced chelation control
Temperature -20 °C-78 °CFavors lower energy transition state
Solvent THFDCMMinimizes solvent coordination to Lewis acid
Base LDAKHMDSAlters enolate geometry
Issue 2: Lack of Stereocontrol in the Formation of the γ-Lactone Ring

Question: "My synthetic route involves the formation of the γ-butyrolactone ring late in the synthesis. I am struggling to control the stereocenter at the α-position of the lactone. What strategies can I employ?"

Underlying Challenge: The stereoselective synthesis of highly substituted γ-lactones is a well-known challenge in organic synthesis.[8] The stereochemistry at the α-position is often established during the cyclization step, and controlling this can be difficult without a pre-existing stereocenter to direct the reaction.

Troubleshooting Workflow:

G start Problem: Poor α-stereocontrol in γ-lactone formation strategy1 Strategy 1: Substrate-Controlled Cyclization start->strategy1 strategy2 Strategy 2: Chiral Auxiliary Approach start->strategy2 strategy3 Strategy 3: Asymmetric Catalysis start->strategy3 step1a Introduce a directing group (e.g., hydroxyl) on the substrate. strategy1->step1a step2a Attach a chiral auxiliary (e.g., Evans' oxazolidinone) to the precursor. strategy2->step2a step3a Employ a chiral catalyst for the key bond-forming reaction. strategy3->step3a step1b Utilize hydroxyl-directed reactions (e.g., cyclopropanation followed by ring-opening). step1a->step1b step1c Result: Stereochemistry of directing group dictates α-stereocenter. step1b->step1c step2b Perform α-functionalization. The bulky auxiliary blocks one face of the enolate. step2a->step2b step2c Cleave the auxiliary and proceed with cyclization. step2b->step2c step3b Example: Asymmetric hydrogenation of an α,β-unsaturated precursor or an asymmetric Michael addition. step3a->step3b step3c Result: Enantioselectivity controlled by the catalyst. step3b->step3c

Caption: Decision workflow for improving α-stereocontrol in γ-lactone synthesis.

Detailed Protocols:

  • Substrate-Controlled Approach:

    • Design: Modify your synthetic intermediate to include a stereocenter that can direct the cyclization. For instance, a strategically placed hydroxyl group can direct epoxidation or cyclopropanation reactions.[9]

    • Execution: A hydroxyl-directed cyclopropanation of an allylic alcohol precursor, followed by a mercury(II)-mediated ring-opening and subsequent lactonization, can effectively set the contiguous stereocenters.[9]

  • Chiral Auxiliary Approach:

    • Principle: The use of a removable chiral auxiliary, such as an Evans' oxazolidinone, is a robust method for installing stereocenters.[10]

    • Protocol:

      • Acylate the chiral auxiliary with a carboxylic acid precursor to your lactone.

      • Generate the enolate and perform the desired α-alkylation. The steric bulk of the auxiliary will direct the electrophile to the opposite face.

      • Hydrolyze the auxiliary to reveal the chiral carboxylic acid, which can then be cyclized to the desired lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Rupestonic acid itself?

The total synthesis of Rupestonic acid is a significant undertaking due to its complex molecular architecture.[11] Key challenges include:

  • Convergent Assembly: Efficiently bringing together different fragments of the molecule.[4][5]

  • Ring-Closing Metathesis (RCM): This has been used effectively to form one of the rings in the core structure.[4][5]

  • [6][12]-Wittig Rearrangement: This transformation has been employed to install specific stereocenters with high fidelity.[4][5]

  • Chiral Pool Synthesis: Utilizing readily available chiral molecules, such as lactones derived from saponin glycosides, as starting materials to introduce the initial stereochemistry.[4][5]

Q2: My purification process is leading to epimerization of a key stereocenter. What can I do?

Epimerization, particularly at centers α to a carbonyl group, is a common problem, especially during purification on silica gel, which can be acidic.

  • Mitigation Strategies:

    • Neutralize Silica Gel: Pre-treat your silica gel with a base, such as triethylamine (typically 1% v/v in the eluent), before packing your column.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 silica for your chromatography.

    • Non-Chromatographic Purification: If possible, purify the sensitive intermediate via crystallization or distillation.

    • Protecting Groups: If the epimerizable center is α to a ketone or aldehyde, consider temporarily converting the carbonyl to a more stable group, such as a ketal or acetal, before purification.

Q3: How can I confirm the absolute configuration of my synthesized Rupestonic acid derivative?

Confirming the absolute stereochemistry is crucial. While relative stereochemistry can often be determined by NMR techniques (e.g., NOESY), absolute configuration requires other methods.

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration, provided you can obtain a single crystal of suitable quality.[1]

  • Chiroptical Methods: Circular dichroism (CD) spectroscopy can be a powerful tool, especially when comparing the spectrum of your synthetic material to that of the natural product or a derivative of known configuration.

  • Synthesis from a Chiral Precursor of Known Configuration: If your synthesis starts from a well-defined chiral pool material, and all subsequent reactions are stereospecific or stereoselective, the absolute configuration of the final product can be inferred.[4][5]

Q4: Are there any computational tools that can help predict the stereochemical outcome of my reactions?

Yes, computational chemistry can be a valuable tool, but it has its challenges.[13]

  • Transition State Modeling: Using quantum mechanical calculations, it is possible to model the different transition states leading to the various stereoisomers. The calculated energy differences can predict the major product.

  • Challenges: These calculations can be computationally expensive and require a high level of expertise to set up and interpret correctly. The accuracy is also highly dependent on the level of theory and the inclusion of solvent effects.[13] For complex systems like Rupestonic acid derivatives, these models can sometimes fail to accurately predict the experimental outcome.[6]

Experimental Workflow Example: Stereoselective Aldol Reaction

Caption: A generalized experimental workflow for a stereoselective aldol reaction on the Rupestonate core.

This guide is intended to be a living document. As new methods and strategies are developed for the synthesis of Rupestonic acid and its derivatives, we will continue to update this resource. We wish you success in your research endeavors.

References

  • Chen, L., Obul, M., Bozorov, Kh., & Zhao, J. (2021). Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid. Chemistry of Natural Compounds, 57(4), 714-718. [Link]

  • Aibibula, P., et al. (2023). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. ResearchGate. [Link]

  • Alum, B. N. (2024).
  • Gualtierotti, S., et al. (2014). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 136(12), 4644–4655. [Link]

  • Obul, M., et al. (2021). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 57(2), 304-309. [Link]

  • Paquette, L. A., & Lee, H. (1996). A Unified Strategy for the Stereocontrolled Construction of Structurally Unusual Sesquiterpene Lactones. Asymmetric Synthesis of Vulgarolide and Deoxocrispolide. Journal of the American Chemical Society, 118(26), 6215–6225.
  • Li, Y., et al. (2018). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. Organic Letters, 20(1), 133-136. [Link]

  • Kannappan, V. (2025).
  • Li, Y., et al. (2018). Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. PubMed. [Link]

  • Parkinson, E., et al. (2022). A Scalable, Enantioselective Synthesis of (R)-γ-Hydroxymethyl-α,β-unsaturated-γ-butyrolactone. Organic Syntheses. [Link]

  • Isobe, M., et al. (1979). Synthesis of sesquiterpene antitumor lactones. 2. A new stereocontrolled total synthesis of (.+-.)-vernolepin. Journal of the American Chemical Society, 101(1), 252-254.
  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
  • Charette, A. B., & Côté, B. (1995). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. Journal of the American Chemical Society, 117(50), 12721-12732. [Link]

  • Open Access Journals. (2023).
  • Zhang, Y., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology, 480, 116744. [Link]

Sources

Technical Support Center: Optimizing Rupestonic Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Rupestonic acid. This guide is designed to provide practical, in-depth assistance for optimizing the dosage of this novel sesquiterpene lactone in preclinical animal models. Given that Rupestonic acid is a compound with emerging research interest, this document synthesizes established principles of in vivo dose-finding with specific considerations for its chemical class.[1][2]

Our goal is to equip you with the foundational knowledge and methodologies to design robust experiments, troubleshoot common challenges, and ensure the scientific integrity of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning in vivo studies with a novel compound like Rupestonic acid.

Q1: What is Rupestonic acid and what are its known biological activities?

A1: Rupestonic acid is a sesquiterpene lactone isolated from plants such as Artemisia rupestris L.[1] Sesquiterpene lactones are a large class of plant-derived secondary metabolites known for a wide array of biological activities.[3] Rupestonic acid and its derivatives have demonstrated potential as anti-influenza agents and have shown protective properties against liver damage, inflammation, and tumor formation.[1][4][5][6] Specifically, it has been found to inhibit hepatocellular carcinoma (HCC) cell proliferation and induce apoptosis by targeting the enzyme enolase 1 (ENO1).[6] Like many sesquiterpene lactones, it is understood to exert anti-inflammatory effects by inhibiting the transcription factor NF-κB.[3][7]

Q2: I have no prior in vivo data for Rupestonic acid. How do I select a starting dose for my animal study?

A2: For a novel compound, estimating a safe starting dose is a critical first step. The process involves a combination of literature review on similar compounds and conducting a pilot study.

  • Literature Review: Research in vivo studies of other sesquiterpene lactones with similar structures or biological targets.[3][8] Published dose ranges for compounds like helenalin, parthenolide, or alantolactone in various animal models can provide a preliminary, albeit rough, estimate.[3] For example, oral administration of sesquiterpene lactone-rich extracts in rats has ranged from 50-200 mg/kg.[3]

  • In Vitro to In Vivo Extrapolation: If you have in vitro efficacy data (e.g., IC50 values), these can be used as a starting point for dose estimation, though this correlation can be complex.[9] The goal is to achieve plasma concentrations in the animal model that are comparable to the effective concentrations observed in vitro.[9]

  • Dose Range-Finding (DRF) Study: This is the most reliable method. A DRF study, also known as a Maximum Tolerated Dose (MTD) study, is a short-term experiment designed to identify the highest dose that does not cause unacceptable toxicity.[10][11][12][13] This study is essential for establishing a safe therapeutic window for your subsequent efficacy studies.[14]

Q3: Rupestonic acid is poorly soluble in water. What vehicle should I use for administration?

A3: Poor aqueous solubility is a common challenge with sesquiterpene lactones.[15][16] Selecting an appropriate vehicle is crucial for ensuring accurate dosing and bioavailability.[17][18]

Vehicle Selection Strategy:

  • Start with the simplest options: First, attempt to formulate in common, well-tolerated vehicles like a suspension in 0.5% carboxymethyl cellulose (CMC) or an oil-based vehicle such as corn oil or sesame oil.[19]

  • Consider co-solvents: If solubility remains an issue, a co-solvent system may be necessary. Mixtures containing polyethylene glycol (PEG), propylene glycol (PG), or Dimethyl sulfoxide (DMSO) can be effective.[19][20] However, it is critical to keep the concentration of organic solvents like DMSO to a minimum (ideally <10%) as they can have their own biological effects and toxicity.[19][20]

  • Advanced Formulations: For very challenging compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or the use of cyclodextrins can significantly enhance solubility.[19][21][22]

A vehicle toxicity study (administering the vehicle alone to a control group) is mandatory to ensure that any observed effects are due to the compound and not the vehicle.[19]

Vehicle CategoryExamplesSuitability for Rupestonic AcidKey Considerations
Aqueous Suspensions 0.5% - 1.0% Carboxymethyl cellulose (CMC), 0.5% MethylcelluloseGood starting point for oral administration.Requires particle size control (micronization) for homogeneity. May have lower bioavailability.
Oil-Based Solutions Corn oil, Sesame oil, Soybean oilSuitable for lipophilic compounds.Can be administered orally or subcutaneously. Ensure stability and lack of precipitation.
Co-Solvent Systems PEG-400, Propylene Glycol (PG), Ethanol, DMSOEffective for increasing solubility.Potential for vehicle-induced toxicity. Must run vehicle-only controls. Limit DMSO to <10%.[20]
Complex Formulations Cyclodextrins (e.g., HP-β-CD), SEDDSExcellent for very poor solubility.More complex to prepare. May alter the pharmacokinetic profile of the compound.
Q4: What are the expected pharmacokinetic challenges with Rupestonic acid?

A4: Sesquiterpene lactones as a class are known to have variable and often challenging pharmacokinetic profiles.[8] Key issues include:

  • Poor Bioavailability: This is often a result of poor solubility and extensive first-pass metabolism in the gut and liver.[16][23]

  • Rapid Metabolism: These compounds can be quickly metabolized through Phase I (oxidation, reduction) and Phase II (conjugation) pathways.[8]

  • Efflux Transporters: They may be substrates for efflux transporters like P-glycoprotein in the gut, which actively pumps the compound out of cells, reducing absorption.[8]

Due to these factors, initial studies should include pharmacokinetic analysis to understand the relationship between the administered dose and the actual drug exposure (plasma concentration) in the animal.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for critical experimental workflows and for addressing specific problems you may encounter.

Guide 1: Protocol for a Pilot Dose Range-Finding (MTD) Study

The primary goal of this study is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce unacceptable side effects or overt toxicity.[11][13] This is a crucial step before initiating larger efficacy studies.[12][24]

Experimental Workflow

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis & MTD Determination A Select Animal Model (e.g., C57BL/6 Mice) B Prepare Formulation (Rupestonic Acid in Vehicle) A->B C Establish Dose Levels (e.g., 10, 30, 100, 300 mg/kg) B->C D Administer Single Dose (n=3-5 animals/group) C->D E Daily Clinical Observation (Body weight, behavior, clinical signs) D->E F Monitor for 7-14 Days E->F G Analyze Data (Weight loss, toxicity scores) F->G H Determine MTD (Highest dose with <10-15% weight loss and no severe clinical signs) G->H I Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) H->I

Caption: Workflow for a pilot Maximum Tolerated Dose (MTD) study.

Step-by-Step Methodology
  • Animal Model Selection: Choose a relevant species and strain (e.g., male and female C57BL/6 mice, 8-10 weeks old). The rat is also a commonly preferred rodent species.[25]

  • Dose Level Selection:

    • Based on literature for similar compounds, select 3-5 dose levels. A wide range is recommended for the first study (e.g., 10, 50, 200 mg/kg).

    • Include a "vehicle-only" control group. This is critical to isolate compound-specific effects.[19]

  • Administration:

    • Administer a single dose of the Rupestonic acid formulation via the intended clinical route (e.g., oral gavage).

    • Use a small group size (n=3-5 per dose level) for this initial study.[26]

  • Monitoring and Data Collection:

    • Body Weight: Measure daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.[14] Some refined guidelines recommend an upper limit of 10% for rats.[24]

    • Clinical Signs: Observe animals at least twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing). Score these observations systematically.

    • Duration: The observation period is typically 7 to 14 days to monitor for both acute and delayed toxicity.

  • MTD Determination:

    • The MTD is the highest dose at which no mortality occurs, body weight loss is recoverable and does not exceed the pre-defined limit (e.g., 15%), and no other severe clinical signs of toxicity are observed.[10]

  • Dose Selection for Efficacy Studies: Once the MTD is established, select 2-3 dose levels for your efficacy studies (e.g., MTD, 1/2 MTD, and 1/4 MTD) to assess the dose-response relationship.[14]

Guide 2: Troubleshooting Poor Oral Bioavailability

If your initial pharmacokinetic studies reveal low plasma exposure despite administering a high dose, consider the following troubleshooting steps.

Problem Diagnosis Flowchart

Bioavailability_Troubleshooting Start Low Plasma Exposure (AUC) After Oral Dosing Q1 Is the compound stable in the formulation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Reformulate (Check pH, excipients) Q1->A1_No Q2 Is solubility the limiting factor? A1_Yes->Q2 A2_Yes Yes: Improve Formulation Q2->A2_Yes A2_No No Q2->A2_No Formulation_Strategies Formulation Improvement: - Micronization/Nanonization - Use Cyclodextrins - Create a SEDDS - Switch to co-solvent system A2_Yes->Formulation_Strategies Q3 Is it rapidly metabolized (High Clearance)? A2_No->Q3 A3_Yes Yes: Consider - Co-dosing with inhibitor (research) - Different administration route (e.g., IP) Q3->A3_Yes A3_No No Q3->A3_No Q4 Is it an efflux transporter substrate? A3_No->Q4 A4_Yes Yes: Co-dose with P-gp inhibitor (e.g., Verapamil) (for research purposes only) Q4->A4_Yes

Caption: Decision tree for troubleshooting poor oral bioavailability.

Potential Solutions & Actions
  • Verify Formulation Integrity:

    • Action: Before dosing, confirm that Rupestonic acid is fully dissolved or homogeneously suspended in the vehicle and remains so for the duration of preparation and administration. Use techniques like HPLC to check the concentration and stability of the dosing formulation.

  • Enhance Solubility and Dissolution Rate:

    • Action: If solubility is the primary issue, you must improve the formulation.[21] This is often the most critical factor for poorly soluble drugs.[27]

      • Particle Size Reduction: Micronization or nanomilling increases the surface area, which can improve the dissolution rate.[17][21]

      • Amorphous Solid Dispersions: Creating a solid dispersion of Rupestonic acid in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[21][27]

  • Bypass First-Pass Metabolism:

    • Action: If you suspect high first-pass metabolism in the liver, consider an alternative route of administration for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection. This can help determine if the compound is active when it reaches systemic circulation.

  • Investigate Transporter-Mediated Efflux:

    • Action: In a research setting, you can co-administer Rupestonic acid with a known inhibitor of P-glycoprotein (e.g., verapamil) to see if this increases plasma exposure. A significant increase would suggest that efflux is a major barrier to absorption.

Part 3: Signaling Pathway Context

Understanding the molecular mechanism of Rupestonic acid is key to interpreting in vivo results. As a sesquiterpene lactone, its primary anti-inflammatory and anti-tumor effects are often attributed to the inhibition of the NF-κB signaling pathway.[3][7]

Caption: Mechanism of NF-κB inhibition by Rupestonic acid.

Rupestonic acid likely alkylates specific cysteine residues on the p65 subunit of NF-κB, which prevents it from binding to DNA and activating the transcription of pro-inflammatory genes.[7] This mechanism is central to its therapeutic potential and should be considered when designing pharmacodynamic endpoint assays for your in vivo studies.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. [Link]

  • Di, L., & G., E. K. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]

  • Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. CU Cancer Center. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). [Link]

  • Alves, T., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Molecules. [Link]

  • Ghosh, K., & T., B. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]

  • Lavrijssen, B., et al. (2016). Advanced Methods for Dose and Regimen Finding During Drug Development. Clinical Pharmacology & Therapeutics. [Link]

  • Zhang, X., et al. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Yao Xue Xue Bao. [Link]

  • Chen, X., et al. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Critical Reviews in Toxicology. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Arcos, J. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Arcos. [Link]

  • Abdurakhmanova, Y., et al. (2021). Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid. ResearchGate. [Link]

  • V, M. J., et al. (2021). Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C…. ResearchGate. [Link]

  • Garcia, C., et al. (2019). Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption. ResearchGate. [Link]

  • Tamhane, A. C., & H., D. (Eds.). (2000). Dose Finding in Drug Development. ResearchGate. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. NC3Rs. [Link]

  • Yap, C., et al. (2024). Enhancing reporting quality and impact of early phase dose-finding clinical trials. NIHR Statistics Group. [Link]

  • Vom B, M., & S., K. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Shaimardanova, A., et al. (2024). Sesquiterpene Lactones as Promising Anti-Glioblastoma Drug Candidates Exerting Complex Effects on Glioblastoma Cell Viability and Proneural–Mesenchymal Transition. International Journal of Molecular Sciences. [Link]

  • Charles River. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Charles River. [Link]

  • Chand K, K., et al. (2021). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. International Journal of Molecular Sciences. [Link]

  • S, S., & G, S. K. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Le, Y. K., et al. (2019). Dose Finding in the Clinical Development of 60 US Food and Drug Administration–Approved Drugs Compared With Learning vs. Confirming Recommendations. Clinical and Translational Science. [Link]

  • Sousa, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Schrader, C., et al. (2004). In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions. Planta Medica. [Link]

  • Friends of Cancer Research. (n.d.). Interpreting Data from Dose-Finding Studies in Early Phase Oncology Trials to Determine the Optimal Dose. Friends of Cancer Research. [Link]

  • Creative Animodel. (n.d.). Maximum tolerable dose (MTD) studies. Creative Animodel. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. ResearchGate. [Link]

  • OECD. (2001). OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. National Toxicology Program (NTP). [Link]

  • Frey, M. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Journal of Experimental Botany. [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Khan, H., et al. (2023). Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. Molecules. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • T, G. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. Journal of Pharmacology & Toxicology Research. [Link]

  • Siedle, B., et al. (2004). Quantitative Structure−Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • Wang, Y., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Journal of Translational Medicine. [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • OECD. (1987). OECD Test Guideline 401: Acute Oral Toxicity. National Toxicology Program (NTP). [Link]

Sources

Overcoming challenges in the purification of Rupestonic acid from natural extracts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Rupestonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising sesquiterpene from its natural source, Artemisia rupestris. Here, we address common challenges with in-depth, field-proven insights and provide detailed protocols to ensure the successful purification of high-purity Rupestonic acid.

Frequently Asked Questions (FAQs)

Q1: What is Rupestonic acid and why is it of interest?

Rupestonic acid is a sesquiterpene compound naturally found in plants of the Artemisia genus, particularly Artemisia rupestris L.[1]. Its chemical structure, characterized by a guaiane skeleton, makes it a member of the sesquiterpenoid class of natural products.[2] Rupestonic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][3] This makes it a valuable candidate for further investigation in drug discovery and development.

Q2: What are the primary sources for extracting Rupestonic acid?

The principal natural source for Rupestonic acid is the aerial parts of Artemisia rupestris L., a plant used in traditional Chinese medicine.[1][4] Several studies have successfully isolated and identified Rupestonic acid and its derivatives from this plant species.[2][5]

Q3: What are the key chemical properties of Rupestonic acid to consider during purification?

Rupestonic acid is an organic acid that is generally soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] Its acidic nature is an important characteristic to consider when developing extraction and purification strategies, as it can influence its solubility and retention behavior in different solvent and pH conditions. The stability of Rupestonic acid, like other sesquiterpene lactones, can be affected by factors such as pH and temperature.[7]

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific issues that may arise during the extraction and purification of Rupestonic acid.

Issue 1: Low Yield of Rupestonic Acid in the Crude Extract.

  • Question: I am getting a very low yield of Rupestonic acid in my initial extract from Artemisia rupestris. What could be the cause and how can I improve it?

  • Answer: Low yields can stem from several factors, from the quality of the plant material to the extraction method itself. Here’s a breakdown of potential causes and solutions:

    • Plant Material Quality: The concentration of Rupestonic acid can vary depending on the geographic location, harvest time, and storage conditions of the plant material. It is crucial to use high-quality, properly identified Artemisia rupestris.

    • Improper Grinding: While grinding the plant material increases the surface area for extraction, over-grinding can lead to the degradation of sesquiterpene lactones.[8] A coarse powder is often preferable to a very fine one.

    • Extraction Solvent and Method: The choice of solvent is critical. Dichloromethane and ethyl acetate have been shown to be effective for extracting Rupestonic acid.[6][9] Maceration followed by ultrasonication can enhance extraction efficiency, but prolonged ultrasonication may lead to degradation. A systematic evaluation of different solvents and extraction times is recommended to optimize your yield.

    • Extraction Time and Temperature: Prolonged extraction at elevated temperatures can degrade sensitive compounds like sesquiterpene lactones.[10] It is advisable to perform extractions at room temperature or slightly above and to optimize the extraction time to maximize yield while minimizing degradation.

Issue 2: Co-elution of Impurities with Rupestonic Acid during Chromatography.

  • Question: During my chromatographic purification, I am observing peaks that overlap with my Rupestonic acid peak. What are these impurities and how can I separate them?

  • Answer: Extracts from Artemisia rupestris are complex mixtures containing various classes of compounds that can co-elute with Rupestonic acid.[11] Understanding these potential impurities is the first step to achieving high purity.

    • Common Impurities: Artemisia rupestris extracts are known to contain other sesquiterpenoids, flavonoids (like luteolin and apigenin), phenolic acids (such as caffeic acid), and sterols.[4][6]

    • Chromatographic Strategy: A multi-step chromatographic approach is often necessary.

      • Initial Fractionation: Start with a broader separation technique like silica gel column chromatography to fractionate the crude extract based on polarity. This will help in removing highly polar and non-polar impurities.

      • High-Resolution Purification: For the final purification step, High-Speed Counter-Current Chromatography (HSCCC) has been proven to be highly effective for Rupestonic acid.[9] This technique avoids irreversible adsorption and allows for high sample recovery. The choice of the two-phase solvent system is paramount for successful separation. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water.[9] Fine-tuning the ratios of these solvents is crucial to achieve optimal separation of Rupestonic acid from closely eluting impurities.

Issue 3: Degradation of Rupestonic Acid During Purification.

  • Question: I suspect that my Rupestonic acid is degrading during the purification process. How can I minimize this?

  • Answer: Sesquiterpene lactones can be sensitive to pH and temperature.[7] Degradation can lead to significant loss of the target compound.

    • pH Control: Rupestonic acid, being an organic acid, might be more stable in slightly acidic conditions. One study on the purification of Rupestonic acid using HSCCC added 0.5% acetic acid to the stationary phase to improve the separation and likely the stability of the compound.[9] It is advisable to avoid strongly basic or acidic conditions during extraction and purification unless a specific chemical transformation is intended.

    • Temperature Management: Whenever possible, conduct extraction and purification steps at room temperature or below. Avoid exposing the extracts or purified fractions to high temperatures for extended periods. For long-term storage, keep the purified Rupestonic acid in a cool, dark, and dry place.

    • Solvent Purity: Use high-purity solvents to prevent reactions with impurities that could degrade the Rupestonic acid.

Issue 4: Difficulty in Scaling Up the Purification Process.

  • Question: I have successfully purified a small amount of Rupestonic acid, but I am facing challenges in scaling up the process for larger quantities. What should I consider?

  • Answer: Scaling up a purification process presents a unique set of challenges. Direct linear scaling is not always feasible.

    • Chromatography Column Overloading: When scaling up column chromatography, overloading the column can lead to poor separation and peak tailing. It is important to determine the loading capacity of your stationary phase for the crude extract or fraction.

    • Solvent Consumption: Preparative chromatography can consume large volumes of solvents, which can be a significant cost and environmental concern. Techniques like HSCCC can be more solvent-efficient for larger-scale purifications compared to traditional preparative HPLC.

    • Process Robustness: A process that works on a small scale may not be robust enough for larger scales. It is essential to identify critical process parameters and establish acceptable ranges to ensure consistent results.[1]

Experimental Protocols

Protocol 1: Extraction of Rupestonic Acid from Artemisia rupestris

This protocol provides a general guideline for the extraction of Rupestonic acid. Optimization may be required based on the specific plant material.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Artemisia rupestris at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material to a coarse powder (approximately 20-40 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in dichloromethane (or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of Rupestonic Acid using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the purification of Rupestonic acid.[9]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volumetric ratio of 6:4:3.5:6.5.

    • Add 0.5% acetic acid to the aqueous phase (methanol-water) which will serve as the stationary phase.

    • Thoroughly mix the components in a separatory funnel and allow the phases to separate.

  • HSCCC System Preparation:

    • Fill the entire column of the HSCCC instrument with the upper phase (n-hexane-ethyl acetate) as the stationary phase.

    • Set the revolution speed of the instrument (e.g., 800 rpm).

  • Sample Injection and Elution:

    • Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC column.

    • Pump the lower phase (methanol-water with acetic acid) as the mobile phase at a specific flow rate (e.g., 2.0 mL/min).

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals using a fraction collector.

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Rupestonic acid.

    • Combine the pure fractions and evaporate the solvent to obtain purified Rupestonic acid.

Data Presentation

Table 1: Comparison of Solvent Systems for Rupestonic Acid Extraction

Solvent SystemRelative Yield of Rupestonic AcidCo-extracted ImpuritiesReference
DichloromethaneHighFlavonoids, other sesquiterpenoids[9]
Ethyl AcetateModerate-HighFlavonoids, phenolic compounds[6]
EthanolModeratePolar compounds, chlorophylls[4]
n-HexaneLowNon-polar compounds, lipids[9]

Visualizations

PurificationWorkflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Artemisia rupestris (Coarse Powder) extraction Solvent Extraction (Dichloromethane) plant_material->extraction Maceration & Ultrasonication crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation Initial Cleanup hsccc HSCCC Purification fractionation->hsccc Enriched Fraction pure_rupestonic_acid Pure Rupestonic Acid (>98% Purity) hsccc->pure_rupestonic_acid hplc HPLC Analysis pure_rupestonic_acid->hplc Purity Check nmr_ms Structural Elucidation (NMR, MS) pure_rupestonic_acid->nmr_ms Identity Confirmation

Caption: Workflow for the purification of Rupestonic acid.

References

  • Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma - PubMed. (2025, December 11). Retrieved from [Link]

  • Effects of pH and temperature on the stability of sesquiterpene lactones - ResearchGate. (n.d.). Retrieved from [Link]

  • [Chemical constituents from ethyl acetate extract of Artemisia rupestris] - PubMed. (n.d.). Retrieved from [Link]

  • Advances in studies on the rupestonic acid derivatives as anti-influenza agents - PubMed. (n.d.). Retrieved from [Link]

  • Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Chemical constituents from Artemisia rupestris L. (n.d.). Retrieved from [Link]

  • Rupestonic acids B-G, NO inhibitory sesquiterpenoids from Artemisia rupestris - PubMed. (n.d.). Retrieved from [Link]

  • Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed. (n.d.). Retrieved from [Link]

  • Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC - NIH. (n.d.). Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved from [Link]

  • Countercurrent Separation of Natural Products: An Update - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Countercurrent Separation of Natural Products: An Update - ACS Publications - American Chemical Society. (2015, July 15). Retrieved from [Link]

  • Studies on chemical constituents in herb from Artemisia rupestris - ResearchGate. (n.d.). Retrieved from [Link]

  • Challenges of Scale-up of Cell Separation and Purification Techniques | Request PDF. (n.d.). Retrieved from [Link]

  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - MDPI. (n.d.). Retrieved from [Link]

  • 1Progress, applications, challenges and prospects of protein purification technology - Frontiers. (n.d.). Retrieved from [Link]

  • Solvent System Selection Strategies in Countercurrent Separation - UIC Indigo. (2015, September 21). Retrieved from [Link]

  • Quality Assessment of Artemisia rupestris L. Using Quantitative Analysis of Multi-Components by Single Marker and Fingerprint Analysis - NIH. (2022, April 20). Retrieved from [Link]

  • Solvent System Selection Strategies in Countercurrent Separation - PMC - NIH. (2015, September 21). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chemical constituents from Artemisia rupestris and their neuraminidase inhibitory activity. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: High-Purity Rupestonic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Rupestonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working to obtain high-purity Rupestonic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris, presents unique purification challenges due to its chemical nature and the complexity of its natural source matrix.[1] This guide provides practical, scientifically-grounded solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of Rupestonic acid in a question-and-answer format.

Q1: My Rupestonic acid extract is not crystallizing, even at high concentrations. What are the likely causes and solutions?

Failure to crystallize is a common issue, often stemming from the presence of impurities that inhibit nucleation or crystal growth. Here’s a systematic approach to troubleshoot this problem:

  • Presence of Solubilizing Impurities: Waxy lipids, chlorophyll, and structurally similar sesquiterpenoids from the Artemisia rupestris extract can act as solubilizing agents or interfere with lattice formation.

    • Solution: Implement a pre-crystallization purification step. Liquid-liquid extraction is highly effective. For instance, partitioning your crude extract between a polar solvent like aqueous acetone and a nonpolar solvent like petroleum ether can separate lipids (in the petroleum ether layer) from the more polar Rupestonic acid and other compounds.[2] Further purification using column chromatography can also be beneficial.[3]

  • Incorrect Solvent System: The choice of solvent is critical. A good crystallization solvent should dissolve Rupestonic acid well at elevated temperatures but poorly at lower temperatures.

    • Solution: Based on its known solubility, consider solvents like ethyl acetate, acetone, or dichloromethane.[1] For acidic compounds like Rupestonic acid, alcoholic solvents such as ethanol or methanol, often in combination with water, can be effective.[3][4] Experiment with solvent/anti-solvent systems. For example, dissolve the extract in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., water or hexane) until turbidity appears, then gently warm until the solution is clear before cooling.

  • Supersaturation Issues: Crystallization requires a supersaturated solution, but if the solution is too supersaturated, it can lead to the formation of an oil or amorphous precipitate instead of crystals.

    • Solution: Try to achieve supersaturation more slowly. This can be done by reducing the cooling rate or by using a vapor diffusion setup where the anti-solvent slowly diffuses into the Rupestonic acid solution.

Q2: My Rupestonic acid is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[5] This is often due to the melting point of the impure solid being lower than the temperature of the solution.[5][6]

  • High Impurity Load: Impurities can significantly depress the melting point of your compound.

    • Solution: Enhance the purity of your material before crystallization using the methods described in Q1. The presence of other closely related "rupestonic acids B-G" that are co-extracted can contribute to this issue.[7]

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high relative to the melting point of the Rupestonic acid.

    • Solution: Switch to a lower-boiling point solvent. For example, if you are using a high-boiling point alcohol, try a mixture of ethyl acetate and hexane.

  • Rapid Cooling: Cooling the solution too quickly can lead to oiling out.

    • Solution: Ensure a slow and controlled cooling process. You can insulate the crystallization vessel to slow down heat loss. Seeding the solution with a few previously obtained pure crystals of Rupestonic acid at the saturation point can encourage crystallization over oiling out.[8]

G start Crude Rupestonic Acid Solution is_oiling_out Is the solution 'oiling out'? start->is_oiling_out no_crystals No crystals forming? is_oiling_out->no_crystals No oiling_out_solutions Troubleshooting 'Oiling Out' is_oiling_out->oiling_out_solutions Yes no_crystals_solutions 1. Check for impurities (lipids, chlorophyll). 2. Optimize solvent system (solvent/anti-solvent). 3. Control supersaturation rate. no_crystals->no_crystals_solutions Yes poor_yield Poor crystal yield or purity? no_crystals->poor_yield No oiling_out_solutions->no_crystals_solutions Often related issues oiling_out_solutions_steps 1. Increase purity of starting material. 2. Use a lower-boiling point solvent. 3. Slow down the cooling rate. 4. Seed the solution. poor_yield_solutions 1. Re-crystallize the obtained crystals. 2. Analyze for co-crystallizing impurities. 3. Optimize final wash step with a cold, non-solvent. poor_yield->poor_yield_solutions Yes success High-Purity Rupestonic Acid Crystals poor_yield->success No

Caption: Troubleshooting workflow for Rupestonic acid crystallization.

Q3: The purity of my Rupestonic acid crystals is still not satisfactory after crystallization. What can I do?

Achieving high purity often requires iterative steps and careful consideration of the types of impurities present.

  • Co-crystallization of Related Compounds: Structurally similar sesquiterpenoids can be incorporated into the crystal lattice of Rupestonic acid, making them difficult to remove by simple crystallization.[9]

    • Solution: A multi-step purification approach is often necessary. High-speed counter-current chromatography (HSCCC) has been shown to be effective in separating Rupestonic acid to over 98% purity from its crude extract.[10] The use of a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can resolve these closely related compounds.[10]

  • Trapped Solvent or Mother Liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals from the mother liquor.

    • Solution: Ensure a slow crystal growth rate to minimize the formation of solvent inclusions. After filtration, wash the crystals with a small amount of cold, fresh solvent in which Rupestonic acid has low solubility to remove any adhering mother liquor. Be cautious not to use too much washing solvent, as this will reduce your yield. Residual solvents can affect the physicochemical properties of the final product.[11]

  • Degradation of Rupestonic Acid: The conditions used for extraction and crystallization (e.g., heat, pH) could potentially cause degradation of Rupestonic acid, introducing new impurities.

    • Solution: Use milder extraction and crystallization conditions where possible. For instance, avoid prolonged exposure to high temperatures. Since Rupestonic acid is an acidic compound, its stability at different pH values should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for crystallizing Rupestonic acid?

While there is no single "perfect" solvent system, a good starting point is a solvent mixture that balances solubility and the ability to form a supersaturated solution upon cooling. Based on the literature and the acidic nature of Rupestonic acid, here are some recommendations:

Solvent SystemRationale
Ethyl Acetate / Hexane Ethyl acetate is a good solvent for many sesquiterpene lactones, and hexane acts as an effective anti-solvent to induce crystallization.
Acetone / Water Acetone is a strong solvent for Rupestonic acid, and the slow addition of water as an anti-solvent can control the precipitation.
Ethanol / Water Carboxylic acids often crystallize well from alcoholic solvents.[4] The addition of water can modulate the solubility to achieve supersaturation.[3]
Dichloromethane / Methanol This combination can be effective for moderately polar compounds.

It is recommended to perform small-scale solubility tests with your specific extract to determine the optimal solvent system.

Q2: How can I effectively remove pigments like chlorophyll before crystallization?

Chlorophyll is a common impurity in plant extracts that can hinder crystallization and discolor the final product. Several methods can be employed for its removal:

  • Liquid-Liquid Partitioning: As mentioned in the troubleshooting guide, partitioning the extract between a polar and a non-polar solvent is effective. Chlorophylls are less polar and will preferentially move into the non-polar phase (e.g., hexane or petroleum ether), while the more polar Rupestonic acid remains in the polar phase (e.g., 80-95% methanol or ethanol).[2]

  • Solid-Phase Extraction (SPE): Passing the extract through a solid-phase extraction cartridge (e.g., C18 or silica) can retain either the chlorophyll or the Rupestonic acid, allowing for their separation based on the chosen stationary and mobile phases.

  • Activated Charcoal: Treatment with activated charcoal can adsorb pigments. However, this method should be used with caution as it can also adsorb the target compound, leading to yield loss.

G final_product High-Purity Rupestonic Acid Crystals filtration filtration filtration->final_product

Caption: General workflow for the purification and crystallization of Rupestonic acid.

Q3: What analytical techniques are recommended to assess the purity of my Rupestonic acid crystals?

A combination of analytical methods should be used to confirm both the identity and purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of Rupestonic acid. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid to improve peak shape) is typically used. Purity is assessed by the area percentage of the main peak.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of your compound and help in the identification of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of Rupestonic acid and ensuring it is free from structural isomers or other significant impurities.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.

By systematically addressing these common issues and utilizing the appropriate analytical techniques, researchers can significantly improve the success rate of obtaining high-purity Rupestonic acid crystals for their research and development needs.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. WO1992011857A1 - Method for the extraction of sesquiterpene lactones.
  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • MDPI. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. [Link]

  • PubMed. Preparative isolation and purification of rupestonic acid from the Chinese medicinal plant Artemisia rupestris L. by high-speed counter-current chromatography. [Link]

  • PubMed Central. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. [Link]

  • ResearchGate. Residual solvent analysis in pharmaceuticals. [Link]

  • National Institutes of Health. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts. [Link]

  • RSC Publishing. Characteristic guaiane sesquiterpenes from Daphne penicillata and ECD/NMR-based assignment of C-1 configuration. [Link]

  • ResearchGate. Extraction of diterpenes from spent coffee grounds and encapsulation into polyvinylpyrrolidone particles using supercritical carbon dioxide. [Link]

  • ACS Publications. Cocrystal Formation from Solvent Mixtures. [Link]

  • MDPI. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. [Link]

  • PubMed Central. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. [Link]

  • National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • National Institutes of Health. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea. [Link]

  • National Institutes of Health. Extraction and Analysis of Terpenes/Terpenoids. [Link]

  • ResearchGate. What is a suitable protocol for sesquiterpene lactone extraction from a bacterial liquid culture?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PubMed Central. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood. [Link]

  • MDPI. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. [Link]

  • ACS Publications. Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]

  • ResearchGate. How can I eliminate chlorophyll content completely from my small amount sample?. [Link]

  • PubMed. Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid. [Link]

  • MDPI. Effect of Hemp Extraction Procedures on Cannabinoid and Terpenoid Composition. [Link]

  • National Institutes of Health. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • RSC Publishing. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • YouTube. Recrystallization - a CLASSIC technique to purify a SOLID. [Link]

  • ResearchGate. Extraction and Analysis of Terpenes/Terpenoids. [Link]

  • PROMETHEUS – Protocols. Chlorophyll extraction and determination. [Link]

  • ACS Publications. Study on the Oiling-out and Crystallization for the Purification of Idebenone. [Link]

  • National Institutes of Health. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]

  • PubMed Central. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. [Link]

  • STAX. Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. [Link]

  • Google Patents.
  • ResearchGate. Biosynthesis of guaiane sesquiterpenes. A) Structures of germacrene A.... [Link]

  • PubMed Central. Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. [Link]

  • Google Sites.

Sources

Navigating High-Concentration Cytotoxicity of Rupestonic Acid Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rupestonic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of cytotoxicity, particularly at high concentrations, encountered during in vitro experiments. My aim is to equip you with the scientific rationale and practical protocols to mitigate these cytotoxic effects, ensuring the generation of reliable and reproducible data.

Understanding the Challenge: The Double-Edged Sword of Rupestonic Acid's Bioactivity

Rupestonic acid, a sesquiterpene lactone, and its derivatives have garnered significant interest for their therapeutic potential, including anti-influenza and anti-cancer activities.[1] However, the very chemical moieties responsible for this bioactivity, particularly the α-methylene-γ-lactone group, are also frequently implicated in their cytotoxic effects.[2] This functional group can react with cellular nucleophiles, such as cysteine residues in proteins, leading to a cascade of cellular events that can culminate in cell death.[3] At high concentrations, these effects can become pronounced, masking the specific therapeutic activities you aim to investigate.

This guide will delve into the likely mechanisms of Rupestonic acid derivative-induced cytotoxicity and provide actionable strategies to address these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with Rupestonic acid derivatives.

Q1: Why am I observing significant cytotoxicity with my Rupestonic acid derivative, even at concentrations where I expect to see a therapeutic effect?

A1: This is a common challenge. The therapeutic window for many sesquiterpene lactones can be narrow. The cytotoxicity you're observing is likely a combination of on-target effects (e.g., apoptosis in cancer cells) and potential off-target effects that become more prominent at higher concentrations. It's crucial to differentiate between targeted cell killing and non-specific toxicity.

Q2: What are the likely mechanisms of cytotoxicity for Rupestonic acid derivatives?

A2: Based on studies of Rupestonic acid and other sesquiterpene lactones, the primary mechanisms of cytotoxicity often involve:

  • Induction of Apoptosis: Many sesquiterpene lactones are potent inducers of programmed cell death (apoptosis).[4] This is often mediated through the mitochondrial pathway, involving a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): These compounds can disrupt the cellular redox balance, leading to an increase in ROS.[5] Elevated ROS levels can damage cellular components and trigger apoptotic pathways.

  • Alkylation of Cellular Proteins: The reactive α-methylene-γ-lactone moiety can form covalent bonds with proteins, disrupting their function.[4]

Q3: How can I be sure that the cytotoxicity I'm seeing is not just due to the solvent I'm using to dissolve my compound?

A3: This is a critical point of experimental control. Most Rupestonic acid derivatives are hydrophobic and require an organic solvent like DMSO for solubilization.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is at a non-toxic level, typically below 0.5%.[6]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should contain cells treated with the highest concentration of the solvent used in your compound dilutions, but without the compound itself. This will allow you to distinguish between solvent-induced toxicity and compound-specific effects.

Q4: Can the formulation of my Rupestonic acid derivative in the culture medium affect its cytotoxicity?

A4: Absolutely. Due to their hydrophobic nature, these compounds can precipitate out of aqueous culture medium, especially at high concentrations. These precipitates can cause physical stress to cells and lead to inconsistent and artifactual cytotoxicity readings. Proper formulation is key to obtaining reliable data.

Troubleshooting Guides

This section provides structured approaches to troubleshoot common issues related to the cytotoxicity of Rupestonic acid derivatives.

Troubleshooting Scenario 1: High and Variable Cytotoxicity Obscuring Therapeutic Effects

If you are observing high levels of cell death that are inconsistent across replicate wells, it is crucial to systematically investigate the potential causes.

Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect your culture plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous aggregates). 2. Solubility Assessment: Determine the solubility of your derivative in the complete cell culture medium. 3. Formulation Optimization: Consider using a formulation strategy to improve solubility, such as complexation with cyclodextrins (see Protocol 1).[7]
Solvent Toxicity 1. Titrate Solvent: Perform a dose-response experiment with your solvent (e.g., DMSO) alone to determine the highest non-toxic concentration for your specific cell line. 2. Maintain Low Solvent Concentration: Ensure the final solvent concentration in all experimental wells remains below this determined threshold.[6]
Inappropriate Assay Choice 1. Mechanism of Cell Death: Consider if your chosen cytotoxicity assay is appropriate for the likely mechanism of cell death. For example, an assay that measures metabolic activity (like MTT) may give misleading results if your compound also affects mitochondrial function.[8] 2. Multiplex Assays: Use orthogonal assays to confirm your findings. For example, combine a viability assay with an apoptosis assay (e.g., caspase activity) and a necrosis assay (e.g., LDH release).
Troubleshooting Scenario 2: Distinguishing Apoptosis from Necrosis

At high concentrations, your Rupestonic acid derivative may induce a mixed population of apoptotic and necrotic cells. Differentiating these two modes of cell death is critical for understanding the compound's mechanism of action.

Experimental Question Recommended Assay/Approach
Is my compound inducing programmed cell death? Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
Is there a loss of membrane integrity indicative of necrosis? LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised plasma membranes, a hallmark of necrosis.[9]
How can I visualize and quantify apoptotic vs. necrotic cells? Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[4]
Troubleshooting Scenario 3: Managing Reactive Oxygen Species (ROS)-Induced Cytotoxicity

If you suspect that ROS generation is a major contributor to the observed cytotoxicity, the following steps can help you investigate and potentially mitigate this effect.

Experimental Goal Recommended Action
Confirm ROS Production ROS Detection Assays: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.[10]
Mitigate ROS-Induced Damage Co-treatment with Antioxidants: Perform experiments where cells are co-treated with your Rupestonic acid derivative and an antioxidant like N-acetylcysteine (NAC). A rescue from cytotoxicity in the presence of NAC would support a ROS-mediated mechanism.
Assess Impact on Mitochondrial Health Mitochondrial Membrane Potential Assays: Use potentiometric dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction often linked to ROS production.[8][11]

Experimental Protocols

Protocol 1: Formulation of Rupestonic Acid Derivatives with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility and Reduce Non-Specific Cytotoxicity

This protocol provides a general method for preparing a stock solution of a hydrophobic Rupestonic acid derivative complexed with HP-β-CD.

Materials:

  • Rupestonic acid derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free water

  • Tertiary butyl alcohol (TBA) (optional, for lyophilization method)[12]

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the Rupestonic acid derivative to HP-β-CD. This may need to be optimized.

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water (e.g., 10-20% w/v). Gently warm and vortex to dissolve completely.

  • Complexation (Aqueous Slurry Method): a. Weigh the appropriate amount of the Rupestonic acid derivative into a sterile tube. b. Add the corresponding volume of the HP-β-CD solution to achieve the desired molar ratio and final concentration. c. Vortex vigorously for 15-30 minutes at room temperature. d. Incubate at 37°C for 1-2 hours with intermittent vortexing to facilitate complex formation.

  • Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C.

  • Experimental Use: Dilute the complexed stock solution directly into your cell culture medium to the final desired concentrations. Remember to include a vehicle control with the same concentration of HP-β-CD alone.

Note on Lyophilization Method: For a more stable, powdered formulation, the drug and HP-β-CD can be co-dissolved in a tertiary butyl alcohol/water mixture and then lyophilized.[12] This powder can then be reconstituted in culture medium.

Visualizing Key Concepts

To better understand the processes discussed, the following diagrams illustrate the proposed mechanism of Rupestonic acid-induced cytotoxicity and a general workflow for troubleshooting cytotoxicity.

cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms RAD Rupestonic Acid Derivative (High Concentration) Membrane Cell Membrane ROS Increased ROS Membrane->ROS Induces Mito Mitochondrial Dysfunction Membrane->Mito Impacts ROS->Mito Damages Caspase Caspase Activation Mito->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of Rupestonic acid derivative-induced cytotoxicity.

Check_Solubility Assess Compound Solubility and Precipitation Optimize_Formulation Optimize Formulation (e.g., Cyclodextrins) Check_Solubility->Optimize_Formulation Precipitation Observed Check_Solvent Verify Solvent Toxicity Differentiate_Death Distinguish Apoptosis vs. Necrosis Check_Solvent->Differentiate_Death Solvent Non-Toxic Optimize_Formulation->Differentiate_Death Investigate_ROS Investigate ROS Involvement Differentiate_Death->Investigate_ROS Refine_Assay Refine Cytotoxicity Assay Investigate_ROS->Refine_Assay End Reliable Data Refine_Assay->End Start Start Start->Check_Solvent

Caption: Workflow for troubleshooting high cytotoxicity.

Conclusion

Addressing the cytotoxicity of Rupestonic acid derivatives at high concentrations is a multifaceted challenge that requires a systematic and informed approach. By understanding the potential mechanisms of cytotoxicity, implementing robust experimental controls, and utilizing appropriate formulation and analytical strategies, researchers can successfully navigate these complexities. This guide provides a foundation for troubleshooting common issues, with the ultimate goal of enabling the acquisition of high-quality, reproducible data that will advance the development of these promising therapeutic agents.

References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • A quantitative real-time approach for discriminating apoptosis and necrosis. PMC - NIH. Available at: [Link]

  • The in vitro cytotoxic/Cytoprotective effect of natural molecules and... - ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. ResearchGate. Available at: [Link]

  • Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors. PMC - NIH. Available at: [Link]

  • (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Available at: [Link]

  • Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium depends on the location of ROS generation. PMC - NIH. Available at: [Link]

  • Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer. PMC - NIH. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Advances in studies on the rupestonic acid derivatives as anti-influenza agents. PubMed. Available at: [Link]

  • Sesquiterpene Lactones Isolated from Centaurea cineraria L. subsp. cineraria Inhibit the Radicle Growth of Broomrape Weeds. MDPI. Available at: [Link]

  • (PDF) Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Apoptosis and necrosis: detection, discrimination and clearance. ESHRE. Available at: [Link]

  • Loss of mitochondrial membrane potential, as indicated by ratiometric... - ResearchGate. Available at: [Link]

  • (PDF) Methods to Study and Distinguish Necroptosis. ResearchGate. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available at: [Link]

  • A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions. PubMed. Available at: [Link]

  • Impact of solvents on the in vitro genotoxicity of TMPTA in human HepG2 cells. PubMed. Available at: [Link]

  • Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity | Request PDF. ResearchGate. Available at: [Link]

  • Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. MDPI. Available at: [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI. Available at: [Link]

  • Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Spandidos Publications. Available at: [Link]

  • Delivery of Hydrophobic Anticancer Drugs by Hydrophobically Modified Alginate Based Magnetic Nanocarrier. ACS Publications. Available at: [Link]

  • Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. PubMed Central. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. ACS Publications. Available at: [Link]

  • (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. Available at: [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. MDPI. Available at: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PMC - PubMed Central. Available at: [Link]

  • Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line. PubMed. Available at: [Link]

  • Effect of the drugs on the mitochondrial membrane potential ( ␺ mt ).... - ResearchGate. Available at: [Link]

  • What made sesquiterpene lactones reach cancer clinical trials? | Jeffrey Dach MD. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]

  • Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. Available at: [Link]

  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC. Available at: [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. Available at: [Link]

Sources

Stability testing of Rupestonic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the stability testing of Rupestonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the experimental process. Our goal is to ensure the scientific integrity and robustness of your stability studies.

Introduction to Rupestonic Acid Stability

Rupestonic acid, a sesquiterpene lactone isolated from Artemisia rupestris L., has garnered significant interest for its potential therapeutic activities, including anti-influenza properties.[1] As with any active pharmaceutical ingredient (API), understanding its stability under various environmental conditions is a critical prerequisite for formulation development, establishing storage conditions, and defining its shelf-life. This guide will walk you through the essential protocols and considerations for a comprehensive stability assessment of Rupestonic acid, in line with international regulatory standards such as the ICH Q1A(R2) guidelines.[2][3][4][5][6]

Part 1: Experimental Protocols

A robust stability testing program for Rupestonic acid should encompass forced degradation studies to identify potential degradation pathways and the development of a stability-indicating analytical method. This is followed by long-term and accelerated stability studies under various storage conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for understanding the intrinsic stability of Rupestonic acid and for developing a stability-indicating analytical method capable of separating the intact drug from its degradation products.[7][8][9][10][11] The goal is to achieve 5-20% degradation of the drug substance.[8]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies of Rupestonic acid.

Detailed Protocols:

  • Acid Hydrolysis:

    • To 1 mL of Rupestonic acid stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of Rupestonic acid stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at shorter time intervals due to expected rapid degradation (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of Rupestonic acid stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Rupestonic acid in a stability chamber at 60°C.

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute it for analysis.

  • Photolytic Degradation:

    • Expose solid Rupestonic acid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.[2]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or placebo.[12][13]

Proposed HPLC Method Parameters for Rupestonic Acid:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase chromatography is suitable for the separation of moderately polar organic compounds like sesquiterpene lactones.[1][3][5]
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient)A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. The acidic mobile phase ensures that the carboxylic acid group of Rupestonic acid is protonated, leading to better retention and peak shape.[14]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmThe carboxyl group and other chromophores in the molecule are expected to have absorbance in the low UV range.[5][14] A photodiode array (PDA) detector is recommended to check for peak purity.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Part 2: Long-Term and Accelerated Stability Studies

Once the stability-indicating method is validated, formal stability studies can be initiated.

Storage Conditions (as per ICH Q1A(R2)): [2][3][4][5][6]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.[3][5][15][16]

  • Accelerated: 0, 3, 6 months.[3][5][16]

Data Presentation:

The results of the stability studies should be presented in a clear and organized manner.

Table 1: Example of a Stability Data Summary for Rupestonic Acid

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Products (%)
25°C/60% RH0White to off-white powder99.8ND
3Conforms99.50.1 (RRT 0.85)
6Conforms99.20.2 (RRT 0.85)
12Conforms98.90.3 (RRT 0.85)
40°C/75% RH0White to off-white powder99.8ND
3Conforms97.51.2 (RRT 0.85), 0.3 (RRT 1.15)
6Slight yellowing95.22.5 (RRT 0.85), 0.8 (RRT 1.15)
ND: Not Detected; RRT: Relative Retention Time

Part 3: Troubleshooting and FAQs

This section addresses common issues that may arise during the stability testing of Rupestonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Rupestonic acid?

A1: Based on its chemical structure (a sesquiterpene lactone with a carboxylic acid and α,β-unsaturated carbonyl groups), the following degradation pathways are plausible:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic conditions, which would open the ring to form a hydroxy carboxylic acid. The ester group, if present in a derivative, would also be prone to hydrolysis.

  • Oxidation: The double bonds within the structure are potential sites for oxidation.[16]

  • Photodegradation: UV exposure can lead to the formation of adducts or rearrangements, as seen in other sesquiterpene lactones.[7]

  • Isomerization: Changes in pH or temperature could potentially lead to isomerization at chiral centers.

Potential Degradation Pathways

Degradation_Pathways RA Rupestonic Acid HP Hydrolysis Product (Lactone Ring Opening) RA->HP Base/Acid OP Oxidation Product (e.g., Epoxide) RA->OP Oxidizing Agent (H2O2) PP Photodegradation Product (e.g., Water Adduct) RA->PP UV Light IP Isomerization Product RA->IP Heat/pH

Sources

Technical Support Center: Refining Protocols for Assessing Rupestonic Acid's Antiviral Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for refining protocols to assess the antiviral activity of Rupestonic acid and its derivatives, with a specific focus on challenging resistant viral strains. Here, we synthesize field-proven insights and established methodologies to ensure the scientific integrity and reliability of your experimental outcomes.

Introduction: The Challenge of Antiviral Resistance

The emergence of drug-resistant viral strains poses a significant threat to global health, rendering many established antiviral therapies less effective.[1] Rupestonic acid, a sesquiterpene isolated from Artemisia rupestris L., and its derivatives have demonstrated promising broad-spectrum antiviral activity, including against drug-resistant influenza strains.[2][3][4] However, rigorously quantifying this activity against resistant phenotypes requires specialized and meticulously controlled experimental protocols. This guide is designed to address the common and complex issues encountered during these advanced antiviral assessments.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the assessment of Rupestonic acid against resistant viral strains.

Q1: What is Rupestonic acid and what is its known antiviral mechanism?

Rupestonic acid is a natural sesquiterpene that has been shown to possess anti-inflammatory, antitumor, and antiviral properties.[5] Its derivatives have been reported to inhibit influenza virus replication.[3] One derivative, YZH-106, was found to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[3] This suggests an indirect antiviral mechanism that modulates the host's innate immune response, which could be advantageous in overcoming viral resistance developed against drugs that target specific viral proteins.

Q2: What defines a "resistant" viral strain in the context of in vitro testing?

A viral strain is generally considered resistant when there is a statistically significant increase in the concentration of an antiviral drug required to inhibit its replication by 50% (EC50) compared to a wild-type or sensitive reference strain.[6] The specific fold-change in EC50 that denotes resistance can be specific to the virus and drug class.

Q3: Why is a cytotoxicity assay essential before starting an antiviral assay?

A cytotoxicity assay is crucial to determine the concentration range at which Rupestonic acid does not harm the host cells.[7] The goal is to ensure that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not a consequence of cell death.[7] This allows for the calculation of the Selectivity Index (SI = CC50 / EC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Q4: What are the primary assays used to measure antiviral activity?

The most common in vitro assays for quantifying antiviral activity are the Plaque Reduction Assay (PRA) and the Virus Yield Reduction Assay (VYRA).[6][8] The PRA measures the inhibition of virus-induced plaque formation, which are localized areas of cell death.[9] The VYRA quantifies the reduction in the amount of infectious virus produced in the presence of the antiviral compound.[8]

Q5: How is a resistant viral strain generated in the laboratory?

Resistant strains are typically generated by serially passaging the virus in the presence of sub-lethal concentrations of the antiviral agent.[10] This process involves infecting a cell culture with the virus, adding a low concentration of the drug, and allowing the virus to replicate. The progeny viruses are then used to infect a fresh cell culture with a slightly higher concentration of the drug. This process is repeated, gradually increasing the drug concentration, which selects for viral variants with mutations that confer resistance.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of Rupestonic acid's antiviral activity against resistant strains.

Issue 1: High Variability in EC50 Values Between Experiments

Question: I am observing significant fluctuations in the EC50 values for Rupestonic acid against my resistant influenza strain across different experimental runs. What could be the cause?

Answer: High variability in EC50 values is a common challenge and can stem from several factors:

  • Inconsistent Virus Titer: The initial amount of virus used for infection (Multiplicity of Infection, MOI) must be consistent. Variations in the virus stock titer can lead to differing infection kinetics and, consequently, variable EC50 values. It is crucial to accurately titer your viral stocks before each experiment.

  • Cell Culture Conditions: The health and confluency of the host cell monolayer can significantly impact viral replication and drug efficacy. Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the time of infection.

  • Assay Conditions: Factors such as incubation time, temperature, and CO2 levels must be strictly controlled. Even minor deviations can affect both viral replication and cell health, leading to inconsistent results.

  • Compound Stability: Ensure that your stock solution of Rupestonic acid is stable and properly stored. Repeated freeze-thaw cycles can degrade the compound, affecting its potency.

Issue 2: No Plaque Formation or Poor Plaque Morphology in Plaque Reduction Assay

Question: I am not observing any plaques, or the plaques are fuzzy and indistinct, making them difficult to count, especially with my resistant strain. What should I do?

Answer: Problems with plaque formation can be frustrating. Here are some troubleshooting steps:

  • Virus Viability and Titer: First, confirm that your virus stock is viable and has a sufficiently high titer.[11] Resistant viruses can sometimes have reduced replication fitness, leading to smaller or less defined plaques.[6] You may need to use a higher concentration of the virus or a longer incubation period to allow for visible plaque formation.

  • Cell Monolayer Health: A healthy, confluent monolayer of cells is essential for clear plaque formation.[9] If the cells are unhealthy or overgrown, plaques may not form properly. Optimize your cell seeding density and ensure the cells are not stressed.

  • Agarose/Methylcellulose Overlay: The concentration and temperature of the semi-solid overlay are critical. If the overlay is too concentrated, it can inhibit viral spread and plaque development. If it's not properly solidified, plaques can become diffuse.[11]

  • Staining Procedure: Ensure that the staining solution (e.g., crystal violet) is properly prepared and that the staining and washing steps are performed gently to avoid dislodging the cell monolayer.

Issue 3: High Cytotoxicity of Rupestonic Acid at Concentrations Needed for Antiviral Effect

Question: My cytotoxicity assays show that Rupestonic acid is toxic to the host cells at concentrations where I expect to see an antiviral effect against the resistant strain. How can I address this?

Answer: This indicates a low Selectivity Index (SI), which is a concern for the therapeutic potential of the compound. Here’s how to approach this:

  • Confirm Cytotoxicity in Uninfected Cells: First, ensure that the observed cytotoxicity is not an artifact of the assay. Run parallel cytotoxicity assays on uninfected cells to determine the 50% cytotoxic concentration (CC50).

  • Use a Different Cell Line: The cytotoxic effects of a compound can be cell-line specific.[12] Consider testing Rupestonic acid on a different host cell line that is also permissive to your virus.

  • Modify the Assay Protocol: You can try reducing the exposure time of the cells to the compound. For example, in a yield reduction assay, you could add the compound after the virus adsorption period.

  • Consider Rupestonic Acid Derivatives: If the parent compound has a narrow therapeutic window, it may be necessary to screen different derivatives of Rupestonic acid that may have improved antiviral activity and lower cytotoxicity.[7]

In-Depth Experimental Protocols

Protocol 1: Generation of a Resistant Viral Strain

This protocol describes a general method for the in vitro selection of antiviral-resistant influenza virus strains.

Materials:

  • Wild-type influenza virus stock of known titer (e.g., PFU/mL or TCID50/mL)

  • Permissive host cells (e.g., MDCK cells)

  • Cell culture medium and supplements

  • Rupestonic acid

  • Sterile tissue culture plates and tubes

Step-by-Step Methodology:

  • Determine the EC50 of Rupestonic Acid: First, perform a standard antiviral assay (e.g., plaque reduction assay) to determine the baseline EC50 of Rupestonic acid against the wild-type virus.

  • Initial Infection: Infect a confluent monolayer of host cells with the wild-type virus at a low MOI (e.g., 0.01) in the presence of Rupestonic acid at a concentration equal to the EC50.

  • Incubation: Incubate the infected cells until cytopathic effect (CPE) is observed in 75-100% of the cell monolayer.

  • Harvest Progeny Virus: Collect the supernatant containing the progeny virus. This is Passage 1 (P1).

  • Titrate P1 Virus: Determine the titer of the P1 virus stock.

  • Subsequent Passages: Infect fresh host cell monolayers with the P1 virus at a low MOI. For this second passage, double the concentration of Rupestonic acid.

  • Repeat Passaging: Repeat steps 3-6 for subsequent passages, incrementally increasing the concentration of Rupestonic acid with each passage.[10]

  • Monitor for Resistance: At regular intervals (e.g., every 2-3 passages), perform an antiviral assay to determine the EC50 of Rupestonic acid against the passaged virus. A significant increase in the EC50 compared to the wild-type virus indicates the selection of a resistant population.

  • Isolate and Characterize Resistant Virus: Once a resistant population is established, plaque-purify the virus to obtain a clonal population. The resulting resistant virus stock should be sequenced to identify potential resistance mutations.

Protocol 2: Plaque Reduction Assay (PRA) for Resistant Strains

This protocol details how to perform a plaque reduction assay, with specific considerations for resistant viral strains.

Materials:

  • Wild-type and resistant virus stocks of known titers

  • Confluent host cell monolayers in 6-well plates

  • Serial dilutions of Rupestonic acid

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Step-by-Step Methodology:

  • Prepare Cell Monolayers: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare Virus Dilutions: Dilute the wild-type and resistant virus stocks to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Allow the virus to adsorb for 1 hour at 37°C.

  • Prepare Drug Dilutions: During the adsorption period, prepare serial dilutions of Rupestonic acid in the overlay medium.

  • Apply Overlay: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of Rupestonic acid to the respective wells.

  • Incubation: Incubate the plates at 37°C until plaques are visible. The incubation time may need to be extended for resistant strains with reduced replication fitness.

  • Fix and Stain: Fix the cells with a formaldehyde-based solution and then stain with crystal violet.

  • Count Plaques and Calculate EC50: Count the number of plaques in each well. The EC50 is the concentration of Rupestonic acid that reduces the number of plaques by 50% compared to the virus control (no drug).[6]

Protocol 3: Quantitative PCR (qPCR) for Viral Load in Yield Reduction Assays

This protocol outlines the use of qPCR to quantify viral RNA in a virus yield reduction assay, which is particularly useful for viruses that do not form clear plaques or for higher throughput analysis.

Materials:

  • Wild-type and resistant virus stocks

  • Host cells in 24- or 96-well plates

  • Serial dilutions of Rupestonic acid

  • RNA extraction kit

  • RT-qPCR reagents (primers, probe, master mix)

  • qPCR instrument

Step-by-Step Methodology:

  • Infection and Treatment: Seed host cells and infect them with either wild-type or resistant virus at a defined MOI. After a 1-hour adsorption period, add fresh medium containing serial dilutions of Rupestonic acid.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest Supernatant: At the end of the incubation period, collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.

  • RT-qPCR: Perform one-step or two-step RT-qPCR using primers and a probe specific to a conserved region of the viral genome.[13]

  • Data Analysis: Generate a standard curve using known quantities of viral RNA or a plasmid containing the target sequence. Quantify the viral RNA in each sample based on the standard curve. The EC50 is the concentration of Rupestonic acid that reduces the viral RNA copy number by 50% compared to the virus control.[14]

Data Presentation and Interpretation

Table 1: Key Parameters for Assessing Antiviral Activity and Resistance
ParameterDescriptionHow to CalculateImportance
CC50 50% Cytotoxic ConcentrationDetermined from a dose-response curve of uninfected cells treated with the compound.Defines the concentration at which the compound is toxic to the host cells.
EC50 50% Effective ConcentrationDetermined from a dose-response curve of infected cells treated with the compound.Measures the potency of the antiviral compound.
SI Selectivity IndexCC50 / EC50A measure of the compound's therapeutic window. A higher SI is desirable.
Fold-change in EC50 (EC50 of resistant strain) / (EC50 of wild-type strain)Compares the potency of the compound against the resistant and wild-type strains.Quantifies the level of resistance.
Interpreting the EC50 Shift

A significant increase in the EC50 value for a resistant strain compared to the wild-type strain is the hallmark of antiviral resistance. The magnitude of this "fold-change" provides a quantitative measure of the degree of resistance. It is important to establish a cutoff for what is considered a significant fold-change based on the assay variability and historical data for the specific virus and drug class.

Visualizing Workflows and Concepts

Diagram 1: Workflow for Generating and Characterizing a Resistant Virus

G cluster_0 In Vitro Selection cluster_1 Characterization Determine WT EC50 Determine WT EC50 Infect cells + EC50 drug Infect cells + EC50 drug Determine WT EC50->Infect cells + EC50 drug Determine resistant EC50 Determine resistant EC50 Harvest P1 virus Harvest P1 virus Infect cells + EC50 drug->Harvest P1 virus Infect cells + 2x EC50 drug Infect cells + 2x EC50 drug Harvest P1 virus->Infect cells + 2x EC50 drug Harvest P2 virus Harvest P2 virus Infect cells + 2x EC50 drug->Harvest P2 virus Continue passaging with increasing drug concentration Continue passaging with increasing drug concentration Harvest P2 virus->Continue passaging with increasing drug concentration Plaque purify resistant virus Plaque purify resistant virus Continue passaging with increasing drug concentration->Plaque purify resistant virus Amplify virus stock Amplify virus stock Plaque purify resistant virus->Amplify virus stock Sequence viral genome Sequence viral genome Amplify virus stock->Sequence viral genome Amplify virus stock->Determine resistant EC50

Caption: Workflow for the in vitro generation and characterization of a drug-resistant virus.

Diagram 2: Troubleshooting Logic for Plaque Reduction Assay

G No or poor plaques No or poor plaques Check virus viability Check virus viability No or poor plaques->Check virus viability Is stock old? Check cell health Check cell health Check virus viability->Check cell health Stock is viable Optimize overlay Optimize overlay Check cell health->Optimize overlay Cells are healthy Adjust incubation time Adjust incubation time Optimize overlay->Adjust incubation time Overlay is correct Successful Assay Successful Assay Adjust incubation time->Successful Assay

Caption: Decision tree for troubleshooting common issues in a plaque reduction assay.

References

  • Zürcher, T., et al. (2016). Antiviral drug resistance as an adaptive process. Virus Evolution, 2(1), vew012. [Link]

  • International Journal of Nanomedicine. (2026). Exploring the Therapeutic Effect of Artemisia annua-Scutellaria baical. International Journal of Nanomedicine. [Link]

  • ResearchGate. (n.d.). Extrapolation of antiviral EC50 to 100% human serum. For each compound,... ResearchGate. [Link]

  • Nikitin, D., et al. (2011). Phenotypic characterization of drug resistance-associated mutations in HIV-1 RT connection and RNase H domains and their correlation with thymidine analogue mutations. Journal of Antimicrobial Chemotherapy, 66(5), 977-983. [Link]

  • Tiwari, V., et al. (2010). Recent advancements for the evaluation of anti-viral activities of natural products. Future Virology, 5(1), 73-87. [Link]

  • Aibibula, P., et al. (2023). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. Chemistry of Natural Compounds, 59(6). [Link]

  • Li, Y., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine, 96, 324-335. [Link]

  • Hayden, F. G., et al. (2008). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. Journal of Virological Methods, 150(1-2), 1-8. [Link]

  • ResearchGate. (n.d.). Plaque assay validation of drug-resistant recombinant viruses (A)... ResearchGate. [Link]

  • Yen, H. L., et al. (2006). In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. Journal of Virology, 80(23), 11603-11610. [Link]

  • Drusano, G. L., et al. (2011). In Vitro System for Modeling Influenza A Virus Resistance under Drug Pressure. Antimicrobial Agents and Chemotherapy, 55(6), 2623-2630. [Link]

  • Li, T., et al. (2024). Evaluation of the performance of a qPCR-based assay for HIV-1 viral load determination. PeerJ, 12, e17983. [Link]

  • Chou, S. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology, 62(8). [Link]

  • Chou, S. (2024). Practical updates in clinical antiviral resistance testing. ASM Journals. [Link]

  • ResearchGate. (n.d.). Virus yield reduction assay. Demonstration of EAV titers in the absence... ResearchGate. [Link]

  • Černíková, L., et al. (2012). The influence of stabilizers and rates of freezing on preserving of structurally different animal viruses during lyophilization and subsequent storage. Journal of Applied Microbiology, 112(5), 843-851. [Link]

  • Margot, N. A., et al. (2025). Phenotypic Characterization of Replication-Impaired Lenacapavir-Resistant HIV Clinical Isolates. Journal of Medical Virology. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Rupestonic Acid Derivatives and Assessment of Their Cytotoxic Activity. ResearchGate. [Link]

  • Yong, J., et al. (2023). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design, 29(1). [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(3), 713-717. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Yong, J., et al. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Mini-Reviews in Medicinal Chemistry, 13(2), 310-315. [Link]

  • Tavakoli, A., et al. (2018). New design, development, and optimization of an in-house quantitative TaqMan Real-time PCR assay for HIV-1 viral load measurement. Journal of Medical Virology, 90(6), 1089-1097. [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Virology Research Services. [Link]

  • Schmotzer, C. L., et al. (2015). Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis. Journal of Clinical Microbiology, 53(7), 2191-2199. [Link]

  • Abed, Y., et al. (2022). Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid. Viruses, 14(9), 2021. [Link]

  • Aibibula, P., et al. (2025). Rupestonic acid targets ENO1 to exert antitumor activity and synergizes with paclitaxel in hepatocellular carcinoma. Toxicology and Applied Pharmacology. [Link]

  • Quora. (2020). How to prevent Corona virus causing huge losses on my investment portfolio before it's too late. Quora. [Link]

  • Zürcher, T., et al. (2016). Antiviral drug resistance as an adaptive process. Virus Evolution, 2(1). [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. Labinsights. [Link]

  • Racaniello, V. (2009). Detecting viruses: the plaque assay. Virology Blog. [Link]

  • Wu, Y., et al. (2018). Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers. eLife, 7, e39523. [Link]

  • Amendola, A., et al. (2025). Development and Assessment of New RT-qPCR Assay for Detection of HIV-1 Subtypes. Viruses, 17(9). [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

  • Ogundana, A., et al. (2026). Norovirus and strategies for infection control. The Pharmaceutical Journal. [Link]

  • Wikipedia. (n.d.). Antiviral drug. Wikipedia. [Link]

  • Wilusz, C. J., & Wilusz, J. (2013). Strategies for viral RNA stability: live long and prosper. F1000Prime Reports, 5, 2. [Link]

  • Wang, N., et al. (2021). Sterilization of drug-resistant influenza virus through genetic interference: use of unnatural amino acid-engineered virions. bioRxiv. [Link]

  • Uivarosi, V., et al. (2020). Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line. Molecules, 25(21), 5174. [Link]

  • Prichard, M. N., et al. (1998). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Journal of Virological Methods, 72(1), 37-43. [Link]

  • Perchetti, G. A., et al. (2021). Development and validation of viral load assays to quantitate SARS-CoV-2. Journal of Virological Methods, 288, 114023. [Link]

  • ResearchGate. (2016). What is the problem in my plaque assay? ResearchGate. [Link]

  • Alsford Lab. (n.d.). EC50 analysis. LSHTM Blogs. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents. Frontiers in Chemistry, 10, 992523. [Link]

  • Luo, H., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific Reports, 7(1), 45755. [Link]

  • Furuta, Y., et al. (2002). Mechanism of Action of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of Rupestonic Acid and Oseltamivir Against Influenza Virus

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of antiviral drug discovery, the emergence of novel compounds with unique mechanisms of action presents both exciting opportunities and the critical need for rigorous comparative analysis against established therapeutics. This guide provides an in-depth, data-supported comparison of the antiviral efficacy of Rupestonic acid, a natural sesquiterpene, and its derivatives, against the widely-used neuraminidase inhibitor, oseltamivir, in the context of influenza virus infection.

Introduction: Two Distinct Approaches to Influenza Inhibition

Oseltamivir (Tamiflu®) has long been a cornerstone of influenza treatment and prophylaxis. Its mechanism of action is well-characterized: it inhibits the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells. By blocking this process, oseltamivir effectively curtails the spread of the virus within the respiratory tract.[1][2]

In contrast, Rupestonic acid, isolated from the traditional Chinese medicine Artemisia rupestris L., and its synthesized derivatives, represent a newer class of anti-influenza agents with a distinct, host-oriented mechanism.[3] Research indicates that these compounds exert their antiviral effects not by directly targeting a viral protein, but by modulating the host's innate immune response. Specifically, derivatives of Rupestonic acid have been shown to up-regulate heme oxygenase-1 (HO-1), which in turn activates a type I interferon (IFN) response, a critical component of the host's natural defense against viral infections.[3]

Comparative Antiviral Potency: An In Vitro Perspective

The true measure of an antiviral candidate's potential lies in its ability to inhibit viral replication at low concentrations, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Several studies have evaluated the in vitro anti-influenza activity of Rupestonic acid derivatives and have used oseltamivir as a positive control, allowing for a direct comparison of their efficacy.

The following table summarizes the IC50 values of various Rupestonic acid derivatives against different strains of influenza A virus, alongside the corresponding IC50 values for oseltamivir from the same studies. This side-by-side comparison is crucial for a scientifically valid assessment, as IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

CompoundInfluenza A StrainRupestonic Acid Derivative IC50 (µM)Oseltamivir IC50 (µM)Reference
Derivative 2lA30.55.1[4]
Derivative AA/PR/8/34 (H1N1)51.0Not specified in direct comparison[5]
Derivative BA/PR/8/34 (H1N1)51.0Not specified in direct comparison[5]
Derivative AA/FM/1/47 (H1N1)441.0Not specified in direct comparison[5]
Derivative BA/FM/1/47 (H1N1)441.0Not specified in direct comparison[5]

Note: The IC50 values for oseltamivir were not always directly provided in the same study for all Rupestonic acid derivatives. The most direct comparison is for derivative 2l against influenza A3, where it was found to be 10-fold more potent than oseltamivir.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action of Rupestonic acid derivatives and oseltamivir are a key point of comparison. Understanding these pathways is fundamental to appreciating their potential clinical applications, including combination therapies and strategies to combat antiviral resistance.

Oseltamivir: A Direct Hit on Viral Egress

Oseltamivir's mechanism is a classic example of direct-acting antiviral therapy. It functions as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][2] This enzyme is responsible for cleaving sialic acid residues on the surface of the host cell, which allows newly formed viral particles to be released and infect other cells.[1][2] By binding to the active site of neuraminidase, oseltamivir prevents this cleavage, effectively trapping the progeny virions on the cell surface and halting the spread of infection.[1][2]

oseltamivir_mechanism cluster_virus_release Normal Viral Release cluster_oseltamivir_inhibition Oseltamivir Inhibition Progeny_Virions Progeny Virions Sialic_Acid Sialic Acid Residues Progeny_Virions->Sialic_Acid Attached to Host_Cell Infected Host Cell Released_Virions Released Virions Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleaves Oseltamivir Oseltamivir Neuraminidase_Inhibited Neuraminidase (Inhibited) Oseltamivir->Neuraminidase_Inhibited Binds to Sialic_Acid_Uncleaved Sialic Acid Residues Neuraminidase_Inhibited->Sialic_Acid_Uncleaved Cannot Cleave Progeny_Virions_Trapped Trapped Virions Progeny_Virions_Trapped->Sialic_Acid_Uncleaved Remain Attached

Caption: Oseltamivir's mechanism of action.

Rupestonic Acid Derivatives: Harnessing the Host's Defenses

The antiviral activity of Rupestonic acid derivatives, such as YZH-106, follows a more indirect, host-centric pathway.[3] These compounds have been shown to induce the expression of heme oxygenase-1 (HO-1), a cellular enzyme with antioxidant and anti-inflammatory properties.[3] The upregulation of HO-1 leads to the activation of a type I interferon (IFN) response.[3] Type I interferons are potent antiviral cytokines that trigger the expression of a multitude of interferon-stimulated genes (ISGs), which in turn establish an "antiviral state" within the host cells, making them less hospitable to viral replication.[3]

rupestonic_acid_mechanism cluster_cellular_response Cellular Response Rupestonic_Acid Rupestonic Acid Derivative (YZH-106) Cell Host Cell Rupestonic_Acid->Cell HO1 Heme Oxygenase-1 (HO-1) Upregulation Cell->HO1 IFN_Response Type I Interferon (IFN) Response Activation HO1->IFN_Response ISGs Interferon-Stimulated Genes (ISGs) Expression IFN_Response->ISGs Antiviral_State Establishment of Antiviral State ISGs->Antiviral_State Viral_Replication_Inhibition Inhibition of Viral Replication Antiviral_State->Viral_Replication_Inhibition

Caption: Rupestonic acid derivative's mechanism of action.

Methodologies for Efficacy Evaluation: A Guide for the Bench Scientist

The data presented in this guide are derived from well-established in vitro assays designed to quantify the antiviral activity of chemical compounds. For researchers aiming to conduct similar comparative studies, a thorough understanding of these methodologies is paramount.

Plaque Reduction Assay: The Gold Standard for Quantifying Viral Inhibition

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[6][7] It is considered the gold standard for determining the infectivity of a viral sample and the efficacy of an antiviral drug.

Step-by-Step Protocol:

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus, is seeded in multi-well plates and grown to confluency.[6]

  • Viral Infection: The cell monolayers are then infected with a known concentration of the influenza virus in the presence of varying concentrations of the test compound (Rupestonic acid derivative or oseltamivir).

  • Overlay Application: After a short incubation period to allow for viral entry, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or Avicel).[6][7] This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death, or "plaques."

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are then fixed and stained (e.g., with crystal violet), revealing the plaques as clear zones against a background of stained, uninfected cells. The number of plaques at each drug concentration is counted.[7]

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

plaque_reduction_assay cluster_setup Assay Setup cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis Seed_Cells 1. Seed MDCK Cells Infect_Cells 2. Infect with Influenza Virus + Test Compound Seed_Cells->Infect_Cells Add_Overlay 3. Apply Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate 4. Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain 5. Fix and Stain Cells Incubate->Fix_Stain Count_Plaques 6. Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 7. Calculate IC50 Count_Plaques->Calculate_IC50 neuraminidase_inhibition_assay cluster_reaction_setup Reaction Setup cluster_measurement_analysis Measurement & Analysis Virus_Inhibitor 1. Incubate Influenza Virus with Oseltamivir Add_Substrate 2. Add Fluorogenic Substrate (MUNANA) Virus_Inhibitor->Add_Substrate Measure_Fluorescence 3. Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 4. Calculate IC50 Measure_Fluorescence->Calculate_IC50

Sources

A Comparative Analysis of Rupestonic Acid and Ribavirin for the Treatment of Influenza B Virus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the emergence of novel compounds from natural sources presents a compelling avenue for addressing the challenges posed by influenza B virus infections. This guide provides an in-depth, objective comparison of Rupestonic acid, a natural sesquiterpene, and Ribavirin, a long-standing broad-spectrum antiviral, in the context of their efficacy against influenza B. This analysis is grounded in available experimental data to inform researchers and drug development professionals on the potential of these two molecules.

Introduction: The Unmet Need in Influenza B Therapeutics

Influenza B virus is a significant contributor to the annual burden of respiratory illness, capable of causing severe disease and epidemics. While current antiviral options exist, the continuous evolution of the virus and the potential for drug resistance necessitate the exploration of new therapeutic agents. Rupestonic acid, isolated from the traditional Chinese medicine Artemisia rupestris L., has demonstrated antiviral properties, with a noted activity against influenza B virus.[1] Ribavirin, a synthetic guanosine analog, has been utilized for decades against a range of RNA and DNA viruses, including influenza A and B.[2][3] This guide will dissect the available scientific evidence to compare their performance, mechanisms of action, and safety profiles.

In Vitro Efficacy: A Head-to-Head Look at Viral Inhibition

The cornerstone of antiviral evaluation lies in robust in vitro assays that quantify a compound's ability to inhibit viral replication in cell culture. The most common methods include the cytopathic effect (CPE) inhibition assay and the plaque reduction assay, typically performed in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.

Experimental Data Summary
CompoundVirus StrainCell LineAssay TypeIC50/EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
Rupestonic Acid Influenza B/Jifang/13/97MDCKCPE Inhibition180.6 µg/mL (~730 µM)Not explicitly stated in the same studyNot calculable from the provided data[4]
Ribavirin Influenza BMDCK/LondonMTT Assay (Viability)27.548 µM>250 µM>9.1[5][6]
Rupestonic Acid Derivative (Dihydrogen amide 3) Influenza BMDCKNot Specified5.5 µMNot Specified13[7]

Analysis of In Vitro Data:

Direct comparison of the inhibitory concentrations is challenging due to variations in experimental protocols and influenza B virus strains used across different studies. However, the available data suggests that while the parent Rupestonic acid compound shows activity, some of its derivatives exhibit significantly more potent inhibition of influenza B virus in vitro.[7] For instance, the dihydrogen amide 3 derivative of Rupestonic acid demonstrated an IC50 of 5.5 µM against an unspecified influenza B strain, indicating a substantial improvement in potency over the parent compound.[7]

Ribavirin, in a study using MDCK/London cells, showed an EC50 of 27.548 µM against an influenza B virus.[5] It is important to note that the efficacy of antiviral compounds can be influenced by the specific cell line and virus strain used.

A critical aspect of antiviral drug development is the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that are toxic to host cells. While a CC50 for Rupestonic acid was not provided in the same study as its IC50, making a direct SI calculation impossible from the available snippets, studies on its derivatives have reported SI values.[7] For Ribavirin, with a CC50 greater than 250 µM, the selectivity index is calculated to be greater than 9.1.[5][6]

It is also noteworthy that research into derivatives of Rupestonic acid has yielded mixed results regarding influenza B. Some studies have reported that several synthesized derivatives were only weakly active against influenza B and exhibited higher toxicity than the original Rupestonic acid molecule.[8][9]

Mechanism of Action: Divergent Pathways to Viral Suppression

The efficacy of an antiviral agent is intrinsically linked to its mechanism of action. Rupestonic acid and Ribavirin employ fundamentally different strategies to inhibit influenza B virus replication.

Rupestonic Acid: A Host-Centric Approach

The antiviral mechanism of Rupestonic acid and its derivatives appears to be host-oriented, focusing on the modulation of cellular signaling pathways to create an antiviral state. A derivative of Rupestonic acid, YZH-106, has been shown to suppress influenza A virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response.[4] This is achieved through the induction of p38 MAPK and ERK1/2 phosphorylation, leading to the activation of the transcription factor Nrf2, which in turn upregulates HO-1 expression.[4] HO-1 is known to have antiviral properties, and its induction can lead to the production of type I interferons and the subsequent expression of interferon-stimulated genes (ISGs) that inhibit viral replication. While this mechanism was elucidated for influenza A, it is plausible that a similar pathway is involved in its activity against influenza B.

Signaling Pathway of a Rupestonic Acid Derivative (YZH-106)

G Rupestonic_Acid Rupestonic Acid Derivative (YZH-106) p38_ERK p38 MAPK / ERK1/2 Phosphorylation Rupestonic_Acid->p38_ERK Nrf2 Nrf2 Activation p38_ERK->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 IFN Type I Interferon Production HO1->IFN ISGs Interferon-Stimulated Genes (ISGs) IFN->ISGs Virus_Inhibition Influenza Virus Replication Inhibition ISGs->Virus_Inhibition

Caption: Proposed mechanism of a Rupestonic acid derivative against influenza virus.

Ribavirin: A Multi-Pronged Attack on the Virus

Ribavirin, as a guanosine analog, directly targets viral replication through multiple mechanisms:[1][6][10][11]

  • Inhibition of Viral RNA Polymerase: After being phosphorylated within the host cell to its triphosphate form, Ribavirin can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, thereby halting the synthesis of new viral RNA genomes.[10]

  • Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the elongating viral RNA strand can introduce mutations into the viral genome. An accumulation of these errors can lead to the production of non-viable virus particles, a phenomenon known as "error catastrophe."

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate can inhibit the host cell enzyme IMPDH, which is crucial for the synthesis of guanosine triphosphate (GTP). The resulting depletion of intracellular GTP pools deprives the virus of an essential building block for RNA synthesis.[10]

Multifaceted Mechanism of Ribavirin

G Ribavirin Ribavirin R_MP Ribavirin Monophosphate Ribavirin->R_MP R_TP Ribavirin Triphosphate Ribavirin->R_TP IMPDH IMPDH Inhibition R_MP->IMPDH Viral_Polymerase Viral RNA Polymerase R_TP->Viral_Polymerase Competitive Inhibition Lethal_Mutagenesis Lethal Mutagenesis R_TP->Lethal_Mutagenesis Incorporation into viral RNA GTP_depletion GTP Depletion IMPDH->GTP_depletion RNA_synthesis_inhibition Inhibition of Viral RNA Synthesis GTP_depletion->RNA_synthesis_inhibition Viral_Polymerase->RNA_synthesis_inhibition

Caption: The multiple mechanisms of action of Ribavirin against influenza virus.

In Vivo Efficacy: Insights from Animal Models

Translating in vitro findings to in vivo efficacy is a critical step in drug development. Mouse models of influenza infection are commonly used to assess the therapeutic potential of antiviral candidates.

Rupestonic Acid

Currently, there is a lack of published in vivo data specifically evaluating the efficacy of the parent Rupestonic acid compound against influenza B virus in animal models. However, a study on the derivative YZH-106 demonstrated partial protection in mice infected with influenza A virus, as evidenced by decreased viral load in the lungs, improved lung pathology, reduced body weight loss, and some survival benefits.[4] These findings suggest that the Rupestonic acid scaffold has the potential for in vivo activity, but further studies focused on influenza B are necessary.

Ribavirin

Ribavirin has been evaluated in mouse models of influenza infection. In a study involving influenza B virus-infected mice, a 100 mg/kg dose of Ribavirin was shown to significantly inhibit the infectious virus titer and prevent the development of inflammatory reactions in the pulmonary tissue.[11] Another study in mice infected with a mouse-adapted pandemic H1N1 influenza A strain found that Ribavirin (80 mg/kg) was as effective as oseltamivir in improving survival and was more effective in preventing weight loss.[12] These studies support the in vivo activity of Ribavirin against influenza viruses.

Safety and Toxicity Profile: A Critical Consideration

The clinical utility of any antiviral is ultimately determined by its safety profile.

Rupestonic Acid

The cytotoxicity of Rupestonic acid has been evaluated in vitro, but a comprehensive safety profile from in vivo studies is not yet available in the public domain. As mentioned earlier, some derivatives of Rupestonic acid have shown increased toxicity compared to the parent compound, highlighting the importance of careful structure-activity and structure-toxicity relationship studies in the development of this class of antivirals.[8][9]

Ribavirin

Ribavirin has a well-documented and significant side effect profile. The most notable adverse effect is hemolytic anemia , which is a dose-limiting toxicity.[13][14] This occurs due to the accumulation of Ribavirin triphosphate in red blood cells, leading to a depletion of intracellular ATP.[15][16] This energy crisis results in oxidative damage to the erythrocyte membrane, leading to their premature destruction.[14] Ribavirin is also a known teratogen and is contraindicated in pregnancy.[1] Other common side effects include fatigue, headache, nausea, and muscle pain.[1]

Experimental Methodologies: A Guide for Reproducibility

To ensure the validity and reproducibility of the findings presented, it is essential to understand the experimental protocols employed.

In Vitro Antiviral Assays

Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral activity.

  • Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to form a confluent monolayer.

  • Compound Preparation: The test compound (Rupestonic acid or Ribavirin) is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayer is washed, and then infected with a predetermined concentration of influenza B virus. Immediately after infection, the diluted compounds are added to the respective wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for the development of viral CPE in the untreated control wells (typically 48-72 hours).

  • Assessment of CPE: The extent of CPE (e.g., cell rounding, detachment) is observed microscopically. Cell viability can be quantified using a colorimetric assay, such as the MTT or neutral red uptake assay.[17]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated.

CPE Inhibition Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 Seed_Cells Seed MDCK cells in 96-well plate Prepare_Compounds Prepare serial dilutions of compounds Infect_Cells Infect cells with Influenza B virus Prepare_Compounds->Infect_Cells Add_Compounds Add compound dilutions to infected cells Infect_Cells->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Assess_CPE Assess Cytopathic Effect (Microscopy/Viability Assay) Incubate->Assess_CPE Calculate_IC50 Calculate IC50 Assess_CPE->Calculate_IC50

Caption: A typical workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay provides a more quantitative measure of infectious virus particles.

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: The cell monolayer is infected with a low multiplicity of infection (MOI) of influenza B virus and incubated for approximately one hour to allow for viral attachment and entry.

  • Overlay Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with various concentrations of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of infection (plaques).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The number of plaques at each compound concentration is counted, and the IC50 value is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of Rupestonic acid and Ribavirin as potential treatments for influenza B virus.

Rupestonic acid represents a promising natural product scaffold for the development of novel anti-influenza agents. Its host-directed mechanism of action, involving the induction of the innate immune response, is an attractive feature that could potentially circumvent the issue of viral drug resistance. However, the relatively low potency of the parent compound against influenza B and the variable activity and toxicity of its derivatives underscore the need for further medicinal chemistry efforts to optimize its structure for improved efficacy and safety. Crucially, comprehensive in vivo studies are required to validate its therapeutic potential against influenza B.

Ribavirin , while demonstrating broad-spectrum antiviral activity in vitro and in vivo against influenza B, is hampered by its modest clinical efficacy and significant safety concerns, most notably hemolytic anemia. Its multi-pronged mechanism of action remains a subject of intense research, but its clinical utility for influenza is limited.

For drug development professionals , the key takeaway is that while Ribavirin serves as a benchmark, the development of Rupestonic acid derivatives with improved potency and a favorable safety profile could offer a valuable alternative. Future research should focus on:

  • Head-to-head in vitro studies comparing optimized Rupestonic acid derivatives with Ribavirin and other standard-of-care influenza antivirals against a panel of contemporary influenza B clinical isolates.

  • In vivo efficacy and toxicity studies of promising Rupestonic acid derivatives in established mouse models of influenza B infection.

  • Further elucidation of the mechanism of action of Rupestonic acid and its derivatives against influenza B to identify potential biomarkers of response and to inform the design of combination therapies.

By pursuing these research avenues, the scientific community can better ascertain the true potential of Rupestonic acid as a viable therapeutic option for influenza B, ultimately contributing to the arsenal of antiviral drugs available to combat this persistent public health threat.

References

  • Baranovich, T., et al. (2013). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 57(10), 4896–4908. [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved January 23, 2026, from [Link]

  • Gao, R., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine, 96, 347-361. [Link]

  • Ilyushina, N. A., et al. (2008). Oseltamivir-Ribavirin Combination Therapy for Highly Pathogenic H5N1 Influenza Virus Infection in Mice. Antimicrobial Agents and Chemotherapy, 52(11), 3889–3897. [Link]

  • Kadirova, D. B., et al. (2017). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 53(2), 276-283. [Link]

  • Yong, J., et al. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Mini-Reviews in Medicinal Chemistry, 13(2), 310-315. [Link]

  • Yong, J. P., & Aisa, H. A. (2024). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design. [Link]

  • Tisdale, M., & Appleyard, G. (1981). Comparative inhibition of influenza and parainfluenza virus replication by ribavirin in MDCK cells. The Journal of general virology, 54(Pt 2), 407–411. [Link]

  • De Franceschi, L., et al. (2000). Ribavirin-induced hemolysis: a novel mechanism of action against chronic hepatitis C virus infection. World Journal of Gastroenterology, 6(5), 633-638. [Link]

  • Zhao, J., et al. (2016). Synthesis and In Vitro Anti-Influenza Evaluation of Rupestonic Acid Analogues: Effect of Configuration and Substitution at C (3). Medicinal Chemistry, 12(6), 565-571. [Link]

  • ResearchGate. (n.d.). Efficacy of ribavirin in MDCK and MDCK/London cells. Retrieved January 23, 2026, from [Link]

  • Russmann, S., et al. (2006). Ribavirin-induced anemia: mechanisms, risk factors and related targets for future research. Current medicinal chemistry, 13(26), 3129-3139. [Link]

  • Graci, J. D., & Cameron, C. E. (2006). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Reviews in medical virology, 16(1), 37-48. [Link]

  • Muratore, G., et al. (2012). Small molecule inhibitors of influenza A and B viruses that act by disrupting subunit interactions of the viral polymerase. Proceedings of the National Academy of Sciences, 109(16), 6247-6252. [Link]

  • Glushkov, A. N., et al. (2020). Synthesis and Cytotoxic Activity of a New Derivative of Rupestonic Acid. Chemistry of Natural Compounds, 56(5), 856-859. [Link]

  • Shie, J. J., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of visualized experiments : JoVE, (180), 10.3791/63511. [Link]

  • Zhao, J., Dong, C., & Aisa, H. A. (2016). Synthesis and In Vitro Anti-Influenza Evaluation of Rupestonic Acid Analogues: Effect of Configuration and Substitution at C (3). Medicinal chemistry (Shariqah (United Arab Emirates)), 12(6), 565–571. [Link]

  • Sidwell, R. W., et al. (1975). In vivo and in vitro effect of ribavirin on influenza virus. Antimicrobial agents and chemotherapy, 7(6), 737-742. [Link]

  • Wikipedia. (2024, January 19). Ribavirin. [Link]

  • Golebiewska, A., et al. (2022). Nanoparticles in influenza research: a bibliometric analysis of global trends (2005 - 2025). Frontiers in immunology, 13, 1048682. [Link]

  • IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). Retrieved January 23, 2026, from [Link]

  • Gilbert, B. E., et al. (2005). MegaRibavirin Aerosol for the Treatment of Influenza A Virus Infections in Mice. Antiviral Research, 68(1), 10-17. [Link]

  • Protocols.io. (2022, March 16). Influenza virus plaque assay. [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza B Immunoplaque Assay Kit. Retrieved January 23, 2026, from [Link]

  • Muratore, G., et al. (2012). Small molecule inhibitors of influenza A and B viruses that act by disrupting subunit interactions of the viral polymerase. Proceedings of the National Academy of Sciences of the United States of America, 109(16), 6247–6252. [Link]

  • Honda, K., et al. (2010). Metabolome Analysis of Erythrocytes from Patients with Chronic Hepatitis C Reveals the Etiology of Ribavirin-Induced Hemolysis. International Journal of Medical Sciences, 7(5), 277-283. [Link]

  • Luan, L., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific reports, 7(1), 45787. [Link]

  • Gane, E. J., et al. (2010). Modeling Ribavirin‐Induced Anemia in Patients with Chronic Hepatitis C Virus. Clinical Pharmacology & Therapeutics, 87(5), 587-591. [Link]

  • Zhang, Y., et al. (2022). Rupestonic Acid Derivative YZH-106 Promotes Lysosomal Degradation of HBV L- and M-HBsAg via Direct Interaction with PreS2 Domain. International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • Wang, Y., et al. (2020). Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1). Antiviral research, 178, 104797. [Link]

  • ResearchGate. (n.d.). Cytotoxicity concentration 50% (CC 50 ) and effective... Retrieved January 23, 2026, from [Link]

  • Shobukhov, V. M., et al. (1984). [Effect of ribavirin on the reproduction of influenza B virus]. Voprosy virusologii, 29(5), 598-602. [Link]

  • Zarubaev, V. V., et al. (2017). Synthesis of Novel Isoxazole Contained Rupestonic Acid Derivatives and in vitro Inhibitory Activity against Influenza Viruses A and B. Letters in Drug Design & Discovery, 14(7), 814-821. [Link]

  • Sidwell, R. W., et al. (1983). In vivo and in vitro influenza virus-inhibitory effects of viramidine. Antimicrobial agents and chemotherapy, 24(4), 589-593. [Link]

  • Sidwell, R. W., et al. (1985). In vitro and in vivo influenza virus-inhibitory effects of viramidine. Antiviral Research, 5(2), 91-103. [Link]

  • Hayden, F. G., et al. (1980). In vitro and in vivo influenza virus-inhibitory effects of viramidine. Antimicrobial agents and chemotherapy, 17(5), 865-870. [Link]

  • Knight, V., et al. (1981). Ribavirin small-particle aerosol treatment of influenza. Lancet, 2(8253), 945-949. [Link]

  • Gilbert, B. E., et al. (1985). Ribavirin aerosol treatment of influenza B virus infection. JAMA, 253(1), 63-66. [Link]

Sources

A Comparative Guide to the Efficacy of Rupestonic Acid Derivatives Against H3N2 and H1N1 Influenza Strains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antiviral agents to combat seasonal and pandemic influenza, natural products have emerged as a promising reservoir of therapeutic leads. Among these, Rupestonic acid, a sesquiterpene isolated from Artemisia rupestris L., and its derivatives have garnered significant attention for their potent anti-influenza activity. This guide provides a comprehensive comparison of the efficacy of various Rupestonic acid derivatives against H3N2 and H1N1 influenza strains, supported by experimental data and an exploration of their potential mechanisms of action.

Introduction: The Therapeutic Potential of Rupestonic Acid

Rupestonic acid itself has demonstrated inhibitory effects against the influenza virus[1]. However, its therapeutic potential is significantly enhanced through structural modifications. Medicinal chemists have synthesized numerous derivatives to improve antiviral potency, selectivity, and pharmacokinetic properties. This guide will delve into the comparative efficacy of these derivatives, offering a valuable resource for researchers in the field of antiviral drug discovery.

Comparative In Vitro Efficacy of Rupestonic Acid Derivatives

The antiviral activity of Rupestonic acid derivatives has been primarily evaluated through in vitro assays, with the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) being key parameters. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

A study by Zhao et al. (2013) synthesized and evaluated a series of 23 new Rupestonic acid derivatives against both H3N2 and H1N1 influenza A viruses. The results, summarized in the table below, highlight several compounds with potent antiviral activity, in some cases surpassing that of the licensed antiviral drugs Oseltamivir and Ribavirin[2].

CompoundModificationInfluenza StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
2d 2,3,4-tri-O-acetyl-α-D-xylosyl groupH3N2 0.35 >583.7>1667
2g 2,3,6,2',3',4',6'-hepta-O-acetyllactosyl groupH3N2 0.21 >234.7>1117
5g Morpholine group with a C10 alkyl chainH3N2 2.8915.15.2
H1N1 0.38 15.139.7
6a Nitrate group with a C2 alkyl chainH1N1 5.93>1000>168.6
6e Nitrate group with a C6 alkyl chainH3N2 5.4>1000>185.2
Oseltamivir (Positive Control)H3N2 1.112601145
Ribavirin (Positive Control)H3N2 3.91278328

Data extracted from Zhao et al., 2013.[2]

Another study by Yong et al. (2022) synthesized two L-ephedrine derivatives of Rupestonic acid, designated as A and B. Their in vitro activity was assessed against two H1N1 strains[3].

CompoundInfluenza StrainIC50 (µM)
A (ester) A/PR/8/34 (H1N1)51.0
A/FM/1/47 (H1N1)441.0
B (complex) A/PR/8/34 (H1N1)51.0
A/FM/1/47 (H1N1)441.0

Data extracted from Yong et al., 2022.[3]

These findings underscore the significant potential of specific Rupestonic acid derivatives as potent inhibitors of influenza A virus replication in vitro. The high selectivity indices of compounds like 2d and 2g suggest a favorable safety profile at effective concentrations.

In Vivo Efficacy: A Case Study of YZH-106

While in vitro data is crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. A significant study by Ma et al. (2016) investigated the in vivo efficacy of the Rupestonic acid derivative YZH-106 in a mouse model of influenza A virus infection[4].

Mice infected with a lethal dose of influenza A virus (IAV) were treated with YZH-106. The study demonstrated that YZH-106 provided partial protection against IAV infection, as evidenced by:

  • Decreased viral load in the lungs: Treatment with YZH-106 resulted in a significant reduction in the amount of virus present in the lungs of infected mice.[4]

  • Improved lung pathology: Histological examination of the lungs from YZH-106-treated mice showed reduced inflammation and tissue damage compared to untreated mice.[4]

  • Reduced body weight loss: YZH-106 treatment helped to mitigate the severe weight loss typically associated with influenza infection in mice.[4]

  • Partial survival benefits: A portion of the mice treated with YZH-106 survived the lethal viral challenge.[4]

These results indicate that YZH-106 exhibits significant antiviral activity in vivo, making it a promising candidate for further preclinical development.

Mechanism of Action: Targeting Host Signaling Pathways

Understanding the mechanism by which a drug exerts its antiviral effect is paramount for its development and optimization. Research into Rupestonic acid derivatives suggests that they may not directly target viral components, but rather modulate the host's innate immune response to infection.

The Role of Heme Oxygenase-1 (HO-1)

The study on YZH-106 provided key insights into its mechanism of action. It was found that YZH-106 induces the expression of Heme Oxygenase-1 (HO-1), a cellular enzyme with known anti-inflammatory and antioxidant properties.[4] The upregulation of HO-1 is mediated by the activation of the Nrf2 transcription factor, which is triggered by YZH-106-induced phosphorylation of p38 MAPK and ERK1/2.[4]

The increased levels of HO-1, in turn, inhibit influenza A virus replication by activating the production of type I interferons (IFNs) and the subsequent induction of interferon-stimulated genes (ISGs), which are crucial components of the host's antiviral defense system.[4]

G cluster_virus Influenza A Virus Infection cluster_cell Host Cell Viral RNA Viral RNA Viral Replication Viral Replication YZH-106 YZH-106 p38/ERK1/2 p38 MAPK / ERK1/2 YZH-106->p38/ERK1/2 activates Nrf2 Nrf2 p38/ERK1/2->Nrf2 activates HO-1 Heme Oxygenase-1 Nrf2->HO-1 upregulates Type I IFN Type I Interferon (IFN-α/β) HO-1->Type I IFN activates production ISGs Interferon-Stimulated Genes Type I IFN->ISGs induces Antiviral State Antiviral State ISGs->Antiviral State establishes Antiviral State->Viral Replication inhibits G cluster_virus Influenza Virus cluster_cell Host Cell Cytosol Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I sensed by MAVS MAVS (on Mitochondria) RIG-I->MAVS activates Signaling Cascade Downstream Signaling Cascade MAVS->Signaling Cascade initiates IRF3/7 IRF3/7 Signaling Cascade->IRF3/7 activates Type I IFN Type I Interferon (IFN-α/β) IRF3/7->Type I IFN induces transcription Antiviral Response Antiviral Response Type I IFN->Antiviral Response mediates

Caption: The canonical RIG-I/MAVS signaling pathway.

Experimental Methodologies

The evaluation of the anti-influenza activity of Rupestonic acid derivatives relies on a set of standardized and robust experimental protocols.

Plaque Reduction Assay

This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium to restrict the spread of the virus, leading to the formation of localized areas of cell death, or plaques. The number of plaques is counted, and the IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells in 6- or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Compound Preparation: Prepare serial dilutions of the Rupestonic acid derivative.

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Remove the culture medium from the cells and infect with the virus-compound mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.

G cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK Cells B Infect with Virus + Compound Dilutions A->B C Overlay with Semi-Solid Medium B->C D Incubate (2-3 days) C->D E Fix, Stain, and Count Plaques D->E F Calculate IC50 E->F

Caption: Plaque Reduction Assay Workflow.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the Rupestonic acid derivative to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.

Conclusion and Future Directions

Rupestonic acid and its derivatives represent a promising class of anti-influenza compounds. The extensive synthetic efforts have yielded derivatives with potent in vitro activity against both H3N2 and H1N1 strains, with some exhibiting high selectivity indices. The in vivo efficacy of YZH-106 in a mouse model further validates the therapeutic potential of this chemical scaffold.

The proposed mechanism of action for YZH-106, involving the upregulation of the host's innate immune response via the Nrf2/HO-1 pathway, offers a compelling strategy for combating influenza by enhancing the host's natural defenses.

Future research should focus on:

  • Expanding in vivo studies: Evaluating the in vivo efficacy of other promising derivatives identified in vitro is crucial to identify lead candidates for further development.

  • Elucidating the role of the RIG-I/MAVS pathway: Investigating the direct or indirect effects of Rupestonic acid derivatives on this key viral sensing pathway will provide a more complete understanding of their mechanism of action.

  • Pharmacokinetic and toxicological studies: Comprehensive ADME/Tox profiling of lead compounds is necessary to assess their drug-like properties and safety.

  • Broad-spectrum activity: Testing the most potent derivatives against a wider range of influenza A and B strains, including drug-resistant variants, will be essential to determine their clinical utility.

References

  • Ma, Q., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine, 96, 347-361. [Link]

  • Zhao, J., et al. (2013). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds, 49, 854–859. [Link]

  • Iwasaki, A., & Pillai, P. S. (2014). Innate immunity to influenza virus infection. Nature Reviews Immunology, 14(5), 315–328. [Link]

  • Yong, J., et al. (2022). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design, 28(1), 1-1. [Link]

Sources

A Comparative Guide to Sesquiterpene Lactones: Profiling Rupestonic Acid Against Parthenolide, Helenalin, and Artemisinin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are a large and diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Characterized by a 15-carbon skeleton and a defining lactone ring, these molecules have garnered significant attention in medicinal chemistry and drug development for their wide spectrum of biological activities.[2] Their therapeutic potential spans anti-inflammatory, anti-cancer, anti-viral, and anti-malarial applications.[2][3][4][5] The reactivity of the α-methylene-γ-lactone moiety, a common feature in many SLs, allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is central to their mechanism of action.[6]

This guide provides a comparative analysis of Rupestonic acid, a promising but less-studied SL, against three well-characterized members of its class: Parthenolide, Helenalin, and Artemisinin. By examining their structural nuances, biological activities, and molecular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to contextualize the potential of Rupestonic acid and guide future investigations.

Deep Dive: Rupestonic Acid

Rupestonic acid is a sesquiterpene isolated from plants such as Artemisia rupestris and Artemisia carvifolia.[4][7] It has demonstrated a compelling range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4][8] Recent studies have begun to unravel its molecular targets and mechanisms, positioning it as a compound of significant interest.

Notably, in hepatocellular carcinoma (HCC), Rupestonic acid has been shown to inhibit cell proliferation, induce G0/G1 phase cell cycle arrest, and promote apoptosis.[3] A key discovery identified the glycolytic enzyme enolase 1 (ENO1) as a direct binding target.[3] This interaction leads to the inhibition of the PI3K/Akt/FOXO signaling pathway, a critical axis for cell survival and proliferation.[3] Furthermore, Rupestonic acid has shown potent activity against the influenza virus, with derivatives being synthesized to enhance this effect.[4][7][8][9]

Structural and Functional Comparison of Selected Sesquiterpene Lactones

The biological activity of an SL is intrinsically linked to its chemical structure. While Rupestonic acid, Parthenolide, and Helenalin share the characteristic α-methylene-γ-lactone ring, Artemisinin is an outlier due to its unique 1,2,4-trioxane endoperoxide bridge, which is crucial for its antimalarial action.[10]

Compound Key Structural Features Primary Source(s)
Rupestonic Acid Sesquiterpene skeleton with α,β-unsaturated carboxylic acidArtemisia rupestris, Artemisia carvifolia[4][7]
Parthenolide Germacranolide sesquiterpene lactone with an epoxideTanacetum parthenium (Feverfew)[11]
Helenalin Guaianolide sesquiterpene lactone with two alkylating centers (α-methylene-γ-lactone and a cyclopentenone)Arnica montana, Helenium species[6][12]
Artemisinin Sesquiterpene lactone with an endoperoxide (1,2,4-trioxane) bridgeArtemisia annua (Sweet wormwood)[10]

Comparative Biological Activity and Potency

The subtle structural differences between these compounds translate into distinct biological activity profiles and potencies.

Compound Primary Biological Activity Reported IC₅₀ / Potency Key Molecular Target(s)
Rupestonic Acid Anti-cancer (HCC), Anti-viral (Influenza)Anti-H3N2 IC₅₀: 0.21 µM (for derivative 2g)[9]Enolase 1 (ENO1), PI3K/Akt Pathway[3]
Parthenolide Anti-inflammatory, Anti-cancerNF-κB inhibition: ~5 µM[13]IκB Kinase (IKK) complex, NF-κB (p50)[13][14]
Helenalin Anti-inflammatory, Anti-cancerNF-κB inhibition: ~2.5 µM[15]NF-κB (p65 subunit), Telomerase[12][16][17]
Artemisinin Anti-malarialVaries by Plasmodium strainHeme (activation), Multiple parasitic proteins[18]

Mechanistic Insights: A Tale of Different Targets

While often grouped by their anti-inflammatory or anti-cancer effects, the molecular pathways targeted by these SLs are remarkably distinct. The inhibition of the Nuclear Factor-kappaB (NF-κB) pathway, a central regulator of inflammation and cell survival, is a common theme for Rupestonic acid, Parthenolide, and Helenalin, yet their approaches differ significantly.[11][16][19]

Comparative Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IκB Kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[20]

  • Rupestonic Acid: While its primary mechanism in HCC involves ENO1, it is also known to inhibit the NF-κB pathway, although the precise point of interaction is less defined than for Parthenolide or Helenalin.[3][19]

  • Parthenolide: It acts upstream by targeting a component of the IKK complex.[14][21] This prevents the phosphorylation of IκBα, thereby stabilizing the inactive NF-κB/IκBα complex in the cytoplasm and blocking the entire downstream cascade.[11][14]

  • Helenalin: In contrast, Helenalin acts directly on the NF-κB p65 subunit after it has been released from IκBα.[16] It forms a covalent bond with Cysteine-38 on p65, which prevents NF-κB from binding to DNA, effectively shutting down transcription without affecting IκBα degradation or nuclear translocation.[12][15][16]

NF_kB_Inhibition cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IKK IKK Complex TNFa->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_P p-IκBα → Degradation IkBa_p50_p65->IkBa_P p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Helenalin Helenalin Helenalin->p50_p65 Directly Alkylates p65 Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA p50_p65_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Comparative inhibition of the canonical NF-κB pathway.
Unique Mechanisms of Rupestonic Acid and Artemisinin
  • Rupestonic Acid's Attack on Cancer Metabolism: The identification of ENO1 as a direct target of Rupestonic acid is a significant finding. ENO1 is a key glycolytic enzyme that is often overexpressed in cancer cells to meet their high metabolic demands. By inhibiting ENO1, Rupestonic acid disrupts cancer cell metabolism and downstream survival signaling through the PI3K/Akt pathway.[3]

Rupestonic_Acid_Mechanism Rupestonic_Acid Rupestonic_Acid ENO1 ENO1 Rupestonic_Acid->ENO1 Directly binds & Inhibits PI3K_Akt PI3K/Akt Pathway ENO1->PI3K_Akt Activates Cell_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., HCC cells, Macrophages) Treatment 2. Treat with SLs (Rupestonic Acid, etc.) + Stimulus (e.g., TNF-α) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Western 3b. Protein Lysates for Western Blot (p-p65, p-IκBα, ENO1) Treatment->Western Reporter 3c. NF-κB Luciferase Reporter Assay Treatment->Reporter Data 4. Data Analysis (IC₅₀ Calculation, Band Densitometry) Viability->Data Western->Data Reporter->Data

Caption: General workflow for evaluating sesquiterpene lactones.
Cell Viability Assessment (CCK-8 Assay)
  • Rationale: This assay quantifies the cytotoxic or cytostatic effects of the compounds. The Cell Counting Kit-8 (CCK-8) is a sensitive colorimetric assay for determining the number of viable cells. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HepG2 for HCC studies) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of Rupestonic acid and other comparators in the appropriate cell culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.

    • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

NF-κB Reporter Gene Assay
  • Rationale: This is a highly specific and quantitative method to measure the transcriptional activity of NF-κB. It utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

  • Protocol:

    • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment: After 24 hours, pre-treat the cells with various concentrations of the test SLs for 1-2 hours.

    • Stimulation: Induce NF-κB activation by adding a stimulus, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Analysis: Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold-change relative to the stimulated, untreated control.

Western Blot Analysis for Pathway Proteins
  • Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to confirm the mechanism of action. For example, a decrease in phosphorylated IκBα (p-IκBα) would confirm IKK inhibition, while a decrease in phosphorylated p65 (p-p65) would indicate inhibition of its activation.

  • Protocol:

    • Cell Treatment and Lysis: Grow cells to 80-90% confluence in 6-well plates. Treat with compounds and/or stimuli as described above. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-ENO1, anti-β-actin) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

Conclusion and Future Directions

This comparative analysis highlights that while Rupestonic acid shares broad anti-inflammatory and anti-cancer properties with other sesquiterpene lactones like Parthenolide and Helenalin, its molecular mechanism sets it apart. The identification of ENO1 as a direct target provides a unique avenue for therapeutic intervention, particularly in cancers reliant on aerobic glycolysis. [3]

  • Rupestonic Acid vs. Parthenolide/Helenalin: While all three effectively modulate the NF-κB pathway, their distinct points of inhibition offer different therapeutic profiles. Rupestonic acid's dual action on both cell metabolism (via ENO1) and inflammation (via NF-κB) makes it a particularly attractive candidate for further development.

  • Rupestonic Acid vs. Artemisinin: These two compounds, both derived from Artemisia species, exemplify the incredible chemical diversity within this plant genus. Their mechanisms are entirely different, with Rupestonic acid showing specific enzyme inhibition and Artemisinin acting via radical-based chemistry. [3][10] Future research should focus on a head-to-head comparison of these compounds in preclinical models of inflammation and cancer to fully elucidate their relative efficacy and safety profiles. The synthesis of Rupestonic acid derivatives, a strategy that has already proven successful for enhancing its anti-influenza activity, could be employed to optimize its anti-cancer properties and improve its pharmacokinetic profile. [7][9]Understanding the precise interactions within the NF-κB pathway and exploring potential synergies with existing chemotherapeutics, as has been shown with paclitaxel, will be critical next steps in translating the promise of Rupestonic acid into clinical reality. [3]

References

  • Anonymous. (2025).
  • Selleck Chemicals. (n.d.). NF-κB阻害 | NF-κB Inhibition. Selleckchem.com.
  • MedchemExpress. (n.d.). Rupestonic acid | Influenza Virus Inhibitor. MedchemExpress.com.
  • Lyss, G., et al. (1998). The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65. PubMed.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Artemisinin. Wikipedia.
  • Anonymous. (n.d.). (PDF) Synthesis of Rupestonic Acid Derivatives with Antiviral Activity.
  • Anonymous. (2024).
  • Anonymous. (2025). (PDF) Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid.
  • Anonymous. (2015). Antimalarial Drug Mechanism Explained. The Scientist.
  • Anonymous. (n.d.). Structure of rupestonic acid.
  • Hehner, S. P., et al. (n.d.). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. PMC - NIH.
  • Anonymous. (n.d.). Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells. PMC - NIH.
  • Wikipedia. (n.d.). Helenalin. Wikipedia.
  • Anonymous. (n.d.). Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile. PMC.
  • Hehner, S. P., et al. (1999). Antiinflammatory Sesquiterpene Lactone Parthenolide Inhibits NF-κB by Targeting the IκB Kinase Complex. The Journal of Immunology.
  • Grokipedia. (n.d.). Helenalin. Grokipedia.
  • Anonymous. (2021). Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases. MDPI.
  • Kumar, A., et al. (n.d.).
  • Anonymous. (2022). Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC. PMC - NIH.
  • Anonymous. (2021).
  • Anonymous. (n.d.). The Antiinflammatory Sesquiterpene Lactone Parthenolide Inhibits NF-kB by Targeting the IkB Kinase Complex.
  • Anonymous. (2021).

Sources

A Head-to-Head Comparative Analysis of Rupestonic Acid and Favipiravir as Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics. This guide provides a comprehensive head-to-head comparison of two anti-influenza compounds: Rupestonic acid, a natural sesquiterpene, and Favipiravir, a broad-spectrum antiviral drug. We will delve into their distinct mechanisms of action, compare their in vitro and in vivo efficacies with supporting experimental data, and provide detailed protocols for key antiviral assays. This objective analysis aims to equip researchers and drug development professionals with the critical information needed to evaluate the potential of these compounds in the ongoing fight against influenza.

Introduction: The Unmet Need in Influenza Therapy

Influenza viruses are responsible for seasonal epidemics and occasional pandemics, leading to significant morbidity and mortality worldwide. While vaccines are the primary mode of prevention, their effectiveness can vary depending on the circulating strains. Antiviral drugs are a crucial second line of defense, particularly for treating severe infections and for managing outbreaks when a vaccine is not yet available or is ineffective.

Currently available anti-influenza drugs primarily target the neuraminidase (NA) or the M2 proton channel. However, the emergence of drug-resistant strains highlights the urgent need for new antivirals with novel mechanisms of action.[1]

Rupestonic acid , a natural product isolated from Artemisia rupestris L., has demonstrated anti-influenza virus activity.[2][3] As a member of the sesquiterpene class of compounds, it represents a potential new scaffold for antiviral drug development.

Favipiravir (T-705) is a synthetic broad-spectrum antiviral that has been approved in Japan for the treatment of influenza.[4] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it a valuable tool against a range of RNA viruses.[5]

This guide will provide a detailed, evidence-based comparison of these two compounds to inform future research and development efforts.

Mechanism of Action: Two Distinct Approaches to Viral Inhibition

The antiviral strategies of Rupestonic acid and Favipiravir differ significantly, targeting different stages of the viral life cycle.

Rupestonic Acid: A Host-Targeted Approach

Recent studies on a derivative of Rupestonic acid, YZH-106, suggest that its anti-influenza activity is mediated through the modulation of host cell signaling pathways.[6] Specifically, YZH-106 has been shown to induce the expression of heme oxygenase-1 (HO-1) by activating the Nrf2 pathway via p38 MAPK and ERK1/2 phosphorylation.[6] The upregulation of HO-1, in turn, leads to an enhanced type I interferon (IFN) response, which is a critical component of the innate immune system's defense against viral infections.[6] This host-targeted mechanism suggests a potentially higher barrier to the development of viral resistance.

Rupestonic_Acid_Pathway Rupestonic Acid Derivative (YZH-106) Rupestonic Acid Derivative (YZH-106) p38 MAPK / ERK1/2 p38 MAPK / ERK1/2 Rupestonic Acid Derivative (YZH-106)->p38 MAPK / ERK1/2 Induces Phosphorylation Nrf2 Nrf2 p38 MAPK / ERK1/2->Nrf2 Activates HO-1 Expression HO-1 Expression Nrf2->HO-1 Expression Upregulates Type I IFN Response Type I IFN Response HO-1 Expression->Type I IFN Response Enhances Antiviral State Antiviral State Type I IFN Response->Antiviral State Induces

Figure 1: Proposed mechanism of action for a Rupestonic acid derivative.

Favipiravir: Direct Inhibition of Viral Replication

Favipiravir acts as a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP).[5] F-RTP then functions as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.[4] By targeting the viral polymerase, Favipiravir directly halts the production of new viral RNA, effectively stopping the replication cycle.[4][5] Some studies also suggest that F-RTP can be incorporated into the growing viral RNA chain, leading to lethal mutagenesis.[7][8]

Favipiravir_Pathway Favipiravir Favipiravir Cellular Enzymes Cellular Enzymes Favipiravir->Cellular Enzymes Metabolized by Favipiravir-RTP (F-RTP) Favipiravir-RTP (F-RTP) Cellular Enzymes->Favipiravir-RTP (F-RTP) Produces Influenza RdRp Influenza RdRp Favipiravir-RTP (F-RTP)->Influenza RdRp Inhibits Viral RNA Replication Viral RNA Replication Favipiravir-RTP (F-RTP)->Viral RNA Replication Causes Lethal Mutagenesis Influenza RdRp->Viral RNA Replication Catalyzes

Figure 2: Mechanism of action for Favipiravir.

Head-to-Head In Vitro Efficacy

The in vitro efficacy of antiviral compounds is typically assessed using cell-based assays that measure the reduction in viral replication. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a key parameter used for comparison.

CompoundVirus StrainCell LineIC50 / EC50 (µM)Reference
Rupestonic acid derivative AA/PR/8/34 (H1N1)MDCK51.0[9][10]
Rupestonic acid derivative BA/PR/8/34 (H1N1)MDCK51.0[9][10]
Rupestonic acid derivative AA/FM/1/47 (H1N1)MDCK441.0[9][10]
Rupestonic acid derivative BA/FM/1/47 (H1N1)MDCK441.0[9][10]
FavipiravirInfluenza A (H1N1)VeroE6Concentration-dependent inhibition[11]
FavipiravirVarious Influenza StrainsMDCKGenerally low µM range[5]

Discussion: The available data on Rupestonic acid derivatives show activity against H1N1 strains, with IC50 values in the micromolar range.[9][10] Favipiravir demonstrates broad-spectrum activity against various influenza strains, also with potency in the low micromolar range.[5][11] It is important to note that direct comparison is challenging due to variations in experimental conditions, such as the specific derivatives of Rupestonic acid tested, the virus strains used, and the cell lines employed. Further standardized head-to-head studies are needed for a more definitive comparison of in vitro potency.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a monolayer of susceptible cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds that inhibit viral replication will reduce the number or size of the plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 6-well plate with Madin-Darby Canine Kidney (MDCK) cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound (Rupestonic acid or Favipiravir) and a vehicle control.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Plaque_Reduction_Assay A Seed MDCK cells in 6-well plate C Infect cell monolayer with virus A->C B Prepare serial dilutions of influenza virus B->C D Overlay with semi-solid medium containing test compound C->D E Incubate for 2-3 days D->E F Fix and stain cells to visualize plaques E->F G Count plaques and calculate IC50 F->G

Figure 3: Workflow for a Plaque Reduction Assay.

Head-to-Head In Vivo Efficacy

Animal models are essential for evaluating the efficacy of antiviral compounds in a living organism.[12] Mouse models are commonly used for influenza research.[13][14][15]

CompoundAnimal ModelKey FindingsReference
Rupestonic acid derivative YZH-106MousePartial protection, decreased lung viral load, improved lung pathology, reduced body weight loss.[6]
FavipiravirMouseProtects mice from lethal infection with wild-type and drug-resistant influenza viruses.[16]

Discussion: A derivative of Rupestonic acid has shown partial protection in a mouse model of influenza infection, indicating in vivo activity.[6] Favipiravir has demonstrated robust in vivo efficacy, protecting mice from lethal influenza infections, including those caused by strains resistant to other antivirals.[16] These findings suggest that both compounds have the potential for in vivo efficacy, although the data for Favipiravir appears more comprehensive and demonstrates complete protection in the models studied.

Experimental Protocol: Mouse Model of Influenza Infection

Principle: This protocol outlines the steps for infecting mice with influenza virus and assessing the in vivo efficacy of antiviral compounds.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Intranasal Inoculation: Intranasally inoculate the anesthetized mice with a specific dose of influenza virus.[13][14]

  • Compound Administration: Administer the test compound (Rupestonic acid or Favipiravir) or a vehicle control at a predetermined dose and schedule (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival rates.

  • Viral Titer Determination: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load using methods such as a TCID50 assay or qRT-PCR.

  • Pathology: Collect lung tissue for histopathological analysis to assess the extent of lung damage and inflammation.

Mouse_Model_Workflow A Acclimatize mice B Anesthetize and intranasally inoculate with influenza virus A->B C Administer test compound or vehicle control B->C E Collect lung tissue for viral titer and pathology B->E D Daily monitoring of weight and survival C->D F Analyze data and assess efficacy D->F E->F

Sources

A Researcher's Guide to Evaluating the Synergistic Antiviral Potential of Rupestonic Acid with Conventional Influenza Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Combination Antiviral Strategy

The emergence of drug-resistant influenza strains presents a formidable challenge to global public health, diminishing the efficacy of cornerstone antiviral agents like Oseltamivir.[1] This reality necessitates a strategic shift from monotherapy towards combination regimens that can enhance therapeutic potency, lower effective doses, and mitigate the risk of resistance. Rupestonic acid, a sesquiterpene isolated from Artemisia rupestris L., has demonstrated significant in vitro activity against various influenza A and B virus strains, including those resistant to Oseltamivir.[2][3]

However, to date, published research has focused on evaluating Rupestonic acid and its derivatives as standalone agents, comparing their individual potency against reference drugs.[4][5] There is a conspicuous absence of experimental data exploring its effects in combination. This guide, therefore, serves as a comprehensive technical and theoretical framework for researchers in virology and drug development. We will dissect the mechanistic rationale for combining Rupestonic acid with other antivirals and provide a robust, self-validating experimental protocol to rigorously assess whether these interactions are synergistic, additive, or antagonistic.

Mechanistic Rationale: Targeting Both Host and Virus

The most potent combination therapies often unite agents with distinct mechanisms of action, creating a multi-pronged attack that the virus cannot easily evade.[6] Rupestonic acid and conventional anti-influenza drugs exemplify this principle, offering a compelling basis for investigating their synergistic potential.

A key derivative of Rupestonic acid, YZH-106, has been shown to exert its antiviral effects through a host-directed mechanism . It induces the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of the Nrf2 transcription factor. This, in turn, upregulates Heme Oxygenase-1 (HO-1), which inhibits influenza A virus (IAV) replication by activating a Type I Interferon (IFN) response.[7] This pathway modulation strengthens the host's innate antiviral defenses.

In contrast, legacy antiviral agents employ virus-directed mechanisms :

  • Neuraminidase (NA) Inhibitors (e.g., Oseltamivir): These agents block the viral neuraminidase enzyme, which is crucial for cleaving sialic acid residues on the host cell surface and facilitating the release of newly synthesized virions.[8] By inhibiting viral egress, they prevent the infection of new cells.

  • RNA Polymerase Inhibitors (e.g., Ribavirin, Favipiravir): These drugs target the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for the replication and transcription of the viral genome.[9] Ribavirin, for instance, is known to deplete intracellular guanosine triphosphate (GTP) pools, further disrupting viral synthesis.[10]

The concurrent deployment of a host-response modulator (Rupestonic acid) and a direct-acting antiviral (like Oseltamivir or Ribavirin) presents a powerful therapeutic hypothesis. By bolstering the host's defenses while simultaneously crippling viral replication or release, the combination could achieve a level of viral suppression unattainable by either agent alone.

Figure 1: Proposed synergistic mechanism of Rupestonic acid with other antivirals.

Experimental Design: A Framework for Quantifying Synergy

To move from theoretical rationale to empirical evidence, a rigorous, multi-step experimental workflow is required. This protocol is designed as a self-validating system, ensuring that observed effects are specific to antiviral activity and not artifacts of cellular toxicity. The gold-standard Combination Index (CI) method of Chou-Talalay is employed for its robust, quantitative assessment of drug interactions.[11][12]

Experimental_Workflow start Start: Select Drugs, Cells (MDCK), Virus Strain step1 Step 1: Cytotoxicity Assay (MTT/MTS) Determine CC50 for each drug individually start->step1 step2 Step 2: Monotherapy Antiviral Assay (CPE) Determine EC50 for each drug individually step1->step2 Define non-toxic concentration range step3 Step 3: Combination Checkerboard Assay Test serial dilutions of Drug A vs. Drug B step2->step3 Inform dose selection for combination step4 Step 4: Data Analysis Calculate % Inhibition for each combination step3->step4 step5 Step 5: Synergy Quantification (Chou-Talalay) Calculate Combination Index (CI) values step4->step5 end_node Result Interpretation CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism step5->end_node

Figure 2: Step-by-step workflow for assessing antiviral synergy.

Detailed Experimental Protocols

A. Materials

  • Cells: Madin-Darby Canine Kidney (MDCK) cells (ATCC).[13]

  • Viruses: Influenza A/Puerto Rico/8/34 (H1N1) and an Oseltamivir-resistant H1N1 strain.

  • Compounds: Rupestonic acid, Oseltamivir carboxylate (active metabolite), Ribavirin.

  • Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Trypsin-EDTA, TPCK-Trypsin, MTT or MTS reagent, Dimethyl sulfoxide (DMSO).

B. Protocol 1: Cytotoxicity Assay (CC50 Determination) Causality: This initial step is crucial to distinguish true antiviral effects from non-specific cell death caused by the compounds. It defines the therapeutic window for subsequent experiments.

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare two-fold serial dilutions of each compound (Rupestonic acid, Oseltamivir, Ribavirin) in serum-free DMEM.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" controls with medium alone.

  • Incubate for 72 hours (to match the duration of the antiviral assay).

  • Add MTT or MTS reagent according to the manufacturer's instructions and incubate until color development.

  • Read the absorbance on a plate reader.

  • Calculate cell viability as a percentage relative to the "cells only" control. Use non-linear regression to determine the 50% cytotoxic concentration (CC50).

C. Protocol 2: Monotherapy Antiviral Assay (EC50 Determination) Causality: This step establishes the baseline potency of each individual drug, which is required for calculating the Combination Index.

  • Seed MDCK cells in a 96-well plate as described above.

  • After 24 hours, wash the cells and infect them with the influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-Trypsin (1 µg/mL).

  • After 1 hour of adsorption, remove the virus inoculum.

  • Add 100 µL of two-fold serial dilutions of each compound (prepared in serum-free DMEM with TPCK-Trypsin) to the infected cells. Use concentrations well below the determined CC50.

  • Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.

  • Incubate for 72 hours, or until the cytopathic effect (CPE) in the virus control wells reaches >90%.

  • Assess cell viability using the MTT/MTS assay.

  • Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Use non-linear regression to determine the 50% effective concentration (EC50).

D. Protocol 3: Combination Checkerboard Assay Causality: This is the core experiment to generate the data needed for synergy analysis. The matrix format allows for the assessment of a wide range of dose combinations simultaneously.

  • Seed and infect MDCK cells in 96-well plates as described in Protocol 2.

  • Prepare a checkerboard dilution plate. On the x-axis, prepare serial dilutions of Rupestonic acid (e.g., 4x EC50, 2x EC50, 1x EC50, 0.5x EC50, etc.). On the y-axis, prepare serial dilutions of the partner drug (e.g., Oseltamivir).

  • After viral adsorption, add 100 µL of the drug combinations to the infected cells.

  • Include controls for each drug alone, as well as virus and cell controls.

  • Incubate for 72 hours and assess CPE inhibition via MTT/MTS assay.

Data Analysis and Interpretation

The output from the checkerboard assay is a matrix of inhibition values. This data is then used to calculate the Combination Index (CI) using software like CompuSyn or by applying the Chou-Talalay equation.

Combination Index (CI) Equation: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect level (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect level.

Interpretation of CI Values:

  • CI < 0.9: Synergy (the combination is more effective than the sum of its parts)

  • 0.9 ≤ CI ≤ 1.1: Additive Effect (the combination is as effective as the sum of its parts)

  • CI > 1.1: Antagonism (the combination is less effective than the sum of its parts)

Projected Data Summary

The following tables illustrate how experimental data would be structured for clear comparison.

Table 1: Individual Compound Activity (Hypothetical Data)

Compound Virus Strain EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
Rupestonic Acid H1N1 8.5 >200 >23.5
Oseltamivir H1N1 0.05 >1000 >20000

| Ribavirin | H1N1 | 5.2 | >500 | >96.1 |

Table 2: Combination Index (CI) Values for Rupestonic Acid + Oseltamivir (Hypothetical Data)

% Inhibition Rupestonic Acid (µM) Oseltamivir (µM) Combination Index (CI) Interpretation
50% 2.1 0.008 0.41 Synergy
75% 4.5 0.015 0.58 Synergy

| 90% | 8.0 | 0.028 | 0.65 | Synergy |

Conclusion and Future Outlook

While direct experimental evidence for the synergistic effects of Rupestonic acid with other antivirals is not yet available, the mechanistic rationale is exceptionally strong. The potential to combine a host-directed immunomodulatory agent with established virus-targeting drugs represents a promising frontier in influenza therapy. The detailed experimental framework provided in this guide offers a clear and robust pathway for researchers to rigorously test this hypothesis.

Positive in vitro results, particularly the demonstration of strong synergy (CI < 0.7) against both wild-type and drug-resistant strains, would provide a compelling basis for advancing these combinations to preclinical in vivo models.[9] Such studies would be the critical next step in validating Rupestonic acid as a valuable component in the future arsenal against seasonal and pandemic influenza.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

  • Yong, J. (n.d.). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design.
  • Aisa, H. A., et al. (2017). Synthesis of Rupestonic Acid Derivatives with Antiviral Activity. Chemistry of Natural Compounds.
  • Li, Y., et al. (2016). Rupestonic acid derivative YZH-106 suppresses influenza virus replication by activation of heme oxygenase-1-mediated interferon response. Free Radical Biology and Medicine. Available at: [Link]

  • Yong, J., et al. (2021). Synthesis and Antiviral Activity of New Derivatives of Rupestonic Acid. Chemistry of Natural Compounds.
  • Bobrowski, T., et al. (2020). Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. bioRxiv.
  • Ding, Y., et al. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Scientific Reports. Available at: [Link]

  • Ison, M. G., & Hayden, F. G. (2014). Antiviral combinations for severe influenza. The Lancet Infectious Diseases. Available at: [Link]

  • Yong, J., et al. (2022). Synthesis of Rupestonic Acid L-Ephedrine Derivatives with Preliminary In vitro Anti-influenza Viral Activity. Current Pharmaceutical Design. Available at: [Link]

  • Wang, G., et al. (2014). 1,2,3-Triazole-containing derivatives of rupestonic acid: click-chemical synthesis and antiviral activities against influenza viruses. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yong, J., et al. (2013). Advances in studies on the rupestonic acid derivatives as anti-influenza agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Yong, J., & Aisa, H. A. (2011). Chemical Modification of Rupestonic Acid and Preliminarily In Vitro Antiviral Activity Against Influenza A3 and B Viruses. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Smith, T. P., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Vangeel, L., et al. (2022). Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2. Microbiology Spectrum. Available at: [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. Available at: [Link]

  • Debing, Y., et al. (2013). Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chou, T. C. (2010). Abstract 5398: Drug combination synergy quantification in animals and clinics using computerized combination index method. Proceedings of the AACR 101st Annual Meeting 2010. Available at: [Link]

  • Sidwell, R. W., et al. (1988). Synergistic antiviral effects of ribavirin and the C-nucleoside analogs tiazofurin and selenazofurin against togaviruses, bunyaviruses, and arenaviruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rupestonic acid
Reactant of Route 2
Reactant of Route 2
Rupestonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.